molecular formula C8H5NO2 B1338046 4-Formyl-3-hydroxybenzonitrile CAS No. 84102-89-6

4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046
CAS No.: 84102-89-6
M. Wt: 147.13 g/mol
InChI Key: DZETWSGVBUVPMH-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxybenzonitrile is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-formyl-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZETWSGVBUVPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510521
Record name 4-Formyl-3-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-89-6
Record name 4-Formyl-3-hydroxybenzonitrile
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Record name 4-Formyl-3-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a significant chemical intermediate in pharmaceutical synthesis. With the CAS Number 84102-89-6, this compound, also known as 4-Cyano-2-hydroxybenzaldehyde, is notably recognized as an impurity of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] This document collates essential information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in the context of pharmaceutical research and development. All quantitative data is presented in clearly structured tables, and a logical workflow for its synthesis is visualized.

Chemical and Physical Properties

This compound is a solid, off-white to yellow and light brown colored compound.[4] It is characterized by the presence of formyl, hydroxyl, and nitrile functional groups attached to a benzene ring. These functional groups impart a specific reactivity to the molecule, making it a subject of interest in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5][6]
Synonyms 4-Cyano-2-hydroxybenzaldehyde, Finerenone Impurity 1[1][7]
CAS Number 84102-89-6[8]
Molecular Formula C₈H₅NO₂[8]
Molecular Weight 147.13 g/mol [3][8]
Appearance Solid[6]
Boiling Point (Predicted) 288.7 ± 30.0 °C at 760 mmHg
Density (Predicted) 1.3 ± 0.1 g/cm³
Flash Point (Predicted) 128.4 ± 24.6 °C
Storage Temperature 2-8°C, under inert atmosphere[6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Aromatic protons (multiplets), aldehyde proton (singlet, downfield shift), hydroxyl proton (broad singlet).
¹³C NMR Aromatic carbons, nitrile carbon, and a significantly downfield-shifted aldehyde carbonyl carbon.
IR Spectroscopy Characteristic peaks for O-H (hydroxyl), C≡N (nitrile), C=O (aldehyde), and C-H (aromatic) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (147.13 g/mol ) and characteristic fragmentation patterns.

Synthesis of this compound

A potential synthetic route to this compound involves the ortho-formylation of a substituted phenol. The following is a generalized experimental protocol based on established methods for the formylation of phenols.[9][10]

Experimental Protocol: Ortho-Formylation of 3-Hydroxybenzonitrile

This procedure describes a plausible synthesis of this compound from 3-hydroxybenzonitrile.

Materials:

  • 3-Hydroxybenzonitrile

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium chloride and paraformaldehyde.

  • Solvent and Reagent Addition: Anhydrous THF is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.

  • Addition of Starting Material: 3-Hydroxybenzonitrile, dissolved in anhydrous THF, is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as hexane, to afford pure this compound.

Diagram 1: Synthetic Workflow for this compound

G Synthetic Workflow start Start: 3-Hydroxybenzonitrile reaction Ortho-Formylation Reaction (Reflux) start->reaction reagents Reagents: - MgCl2 - Paraformaldehyde - Et3N - Anhydrous THF reagents->reaction workup Aqueous Work-up (HCl, Ether, Water) reaction->workup purification Purification (Drying, Evaporation, Recrystallization) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The primary documented relevance of this compound in drug development is its classification as an impurity of Finerenone.[1][2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[11][12] As a known impurity, this compound serves as a critical reference standard in the quality control and analytical method development for Finerenone.[2] Its presence and quantity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

Biological Activity

Currently, there is a lack of publicly available information regarding the specific biological activity or the direct involvement of this compound in any signaling pathways. Its primary role in the scientific literature is as a chemical intermediate and a pharmaceutical impurity. Further research would be necessary to elucidate any potential biological effects of this molecule.

Safety Information

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6]

Table 3: GHS Hazard Statements for this compound

Hazard Code Description
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source:[5][6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a notable, albeit indirect, role in the pharmaceutical industry as a known impurity of Finerenone. While detailed experimental data on its properties and biological activity are scarce in the public domain, its structural features and synthetic accessibility make it a compound of interest for further investigation. This guide provides a consolidated resource for researchers and professionals working with this molecule, summarizing the currently available information and outlining a practical synthetic approach.

References

A Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzonitrile is a multifunctional aromatic organic compound of significant interest in medicinal chemistry and organic synthesis. Characterized by a benzene ring substituted with a nitrile (-C≡N), a formyl (-CHO), and a hydroxyl (-OH) group, its structure offers a versatile platform for the synthesis of more complex molecules. The strategic positioning of these functional groups imparts a unique reactivity profile, making it a valuable building block and intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, proposed synthesis, reactivity, and analytical characteristics, compiled from scientific sources for professionals in research and drug development.

Chemical Structure and Properties

The core structure of this compound consists of a benzonitrile scaffold with a formyl group at position 4 and a hydroxyl group at position 3. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile, formyl oxygen) groups, along with the reactive aldehyde, makes it a key intermediate in the synthesis of heterocyclic compounds and other targeted therapeutic agents.

Chemical and Physical Data

Quantitative data regarding the compound's identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 84102-89-6[1][2][3][4]
Molecular Formula C₈H₅NO₂[1][2][3][4]
Molecular Weight 147.13 g/mol [1][2][3][4]
Canonical SMILES C1=CC(=C(C=C1C#N)O)C=O[1]
Synonyms Benzonitrile, 4-formyl-3-hydroxy-[2][3]

Table 2: Physicochemical and Computational Data

PropertyValueReference
Melting Point 122-123 °C[4]
Topological Polar Surface Area (TPSA) 61.09 Ų[3]
LogP (calculated) 1.07638[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Synthesis and Manufacturing

While this compound is a valuable research chemical, detailed protocols for its direct synthesis are not extensively published. However, a logical and industrially relevant pathway involves the synthesis of its methoxy-protected precursor, 4-Formyl-3-methoxybenzonitrile, followed by a demethylation step. The methoxy precursor is a known key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[5]

The overall proposed workflow involves two main stages: the synthesis of the intermediate 4-Formyl-3-methoxybenzonitrile and its subsequent hydrolysis to the target compound.

G Proposed Synthesis of this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Demethylation start 4-Methyl-3-methoxybenzonitrile inter1 3-Methoxy-4-(dibromomethyl)benzonitrile start->inter1 Bromination (e.g., NBS) precursor 4-Formyl-3-methoxybenzonitrile inter1->precursor Hydrolysis (e.g., Silver Nitrate) product This compound precursor->product Ether Demethylation (e.g., BBr₃ or LiCl) G Reactivity Profile of Key Functional Groups cluster_cho Aldehyde (-CHO) Reactivity cluster_oh Hydroxyl (-OH) Reactivity cluster_cn Nitrile (-CN) Reactivity center This compound r_ox Oxidation center->r_ox r_red Reduction center->r_red r_cond Condensation center->r_cond r_alk Alkylation center->r_alk r_acyl Acylation center->r_acyl r_hyd Hydrolysis center->r_hyd r_red_cn Reduction center->r_red_cn p_acid Carboxylic Acid r_ox->p_acid p_alc Primary Alcohol r_red->p_alc p_imine Imine / Oxime r_cond->p_imine p_ether Ether r_alk->p_ether p_ester Ester r_acyl->p_ester p_amide Amide / Carboxylic Acid r_hyd->p_amide p_amine Primary Amine r_red_cn->p_amine

References

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile (CAS: 84102-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a key aromatic intermediate. The document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Core Data Presentation

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 84102-89-6[1]
Molecular Formula C₈H₅NO₂[1]
Molecular Weight 147.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenol[1]
Appearance Not explicitly stated, likely a solid
Melting Point Not explicitly stated
Boiling Point Not explicitly stated
Solubility Not explicitly stated

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the demethylation of its precursor, 4-formyl-3-methoxybenzonitrile. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the related compound, 3-formyl-4-hydroxybenzonitrile, and is a standard method for demethylation of aromatic methoxy compounds.[2]

Materials:

  • 4-Formyl-3-methoxybenzonitrile

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous acidic potassium sulfate solution

  • Water

  • Saturated sodium chloride solution

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 4-formyl-3-methoxybenzonitrile in N,N-dimethylformamide (DMF), add an equimolar amount of lithium chloride.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in an aqueous acidic potassium sulfate solution and extract with ethyl acetate.

  • Wash the organic phase sequentially with water and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow reactant 4-Formyl-3-methoxybenzonitrile reaction Reflux, 2h reactant->reaction 1. reagents LiCl, DMF reagents->reaction 2. workup Work-up (Evaporation, Extraction, Washing) reaction->workup 3. purification Purification (Chromatography/Recrystallization) workup->purification 4. product This compound purification->product 5.

A flowchart illustrating the synthesis of this compound.

Predicted Spectroscopic Data

  • ¹³C NMR: Aromatic carbons are expected to appear in the range of 110-160 ppm. The nitrile carbon will likely be in the 115-125 ppm region, the aldehyde carbonyl carbon around 190 ppm, and the carbon attached to the hydroxyl group in the 150-160 ppm range.[3]

  • IR Spectroscopy: Characteristic absorption bands are expected for the hydroxyl group (broad, ~3300 cm⁻¹), the nitrile group (~2220-2240 cm⁻¹), the aldehyde carbonyl group (~1690-1715 cm⁻¹), and aromatic C-H and C=C bonds.[4][5]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147. Common fragmentation patterns would likely involve the loss of CO (from the aldehyde) and HCN (from the nitrile).

Potential Biological Activities and Mechanisms of Action

Direct studies on the biological activity of this compound are limited. However, its structural motifs—a benzonitrile, an aromatic aldehyde, and a phenolic hydroxyl group—are present in numerous compounds with well-documented biological activities. Therefore, it is plausible that this compound may exhibit similar properties.

Potential Antimicrobial Activity

Substituted aromatic aldehydes and benzonitriles have been reported to possess antimicrobial properties.[6][7][8][9][10]

  • Mechanism of Action: The aldehyde group can react with and inactivate essential microbial enzymes and proteins. The phenolic hydroxyl group can disrupt microbial cell membranes, leading to leakage of cellular contents and cell death.[10][11] Benzonitrile derivatives have been shown to inhibit enzymes crucial for bacterial cell wall synthesis.[7]

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[12][13][14][15][16]

  • Mechanism of Action: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions and reducing oxidative stress. This activity is a hallmark of many phenolic compounds and is a key mechanism in preventing cellular damage.[12][13][14][15][16]

Putative_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes NeutralizedROS Neutralized Species FHBN This compound FHBN->NeutralizedROS donates H• to FHBN_Radical FHBN Radical (Stabilized) FHBN->FHBN_Radical forms

A putative antioxidant mechanism for this compound.
Potential Enzyme Inhibition

Benzonitrile derivatives have been investigated as inhibitors of various enzymes.[7][17][18][19]

  • Mechanism of Action: The nitrile group can act as a bioisostere for other functional groups and can participate in interactions with the active site of enzymes. The overall electronic properties of the substituted benzene ring can influence binding affinity and inhibitory potency. For example, some benzonitrile-containing compounds are known to inhibit xanthine oxidase and carbonic anhydrase.[17][18]

Relationship to Finerenone

This compound is a known impurity and a potential metabolite of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[20][21] Finerenone is used to treat chronic kidney disease associated with type 2 diabetes.[22][23][24][25]

  • Finerenone's Mechanism of Action: Finerenone selectively blocks the mineralocorticoid receptor, which, when overactivated by aldosterone, contributes to inflammation and fibrosis in the kidneys and heart. By antagonizing this receptor, finerenone reduces the expression of pro-inflammatory and pro-fibrotic genes.[22][23][24][25][26] While this compound is structurally simpler, its potential to interact with biological targets warrants further investigation, especially in the context of Finerenone's overall pharmacological profile.

Conclusion

This compound is a versatile chemical intermediate with potential for further exploration in drug discovery and development. While its own biological activities are not yet fully characterized, its structural relationship to known bioactive compounds, including antimicrobials, antioxidants, and enzyme inhibitors, suggests that it may possess a range of interesting pharmacological properties. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers to undertake further investigation into this promising molecule.

References

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Formyl-3-hydroxybenzonitrile[1]

Synonyms: 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenol[1]

CAS Number: 84102-89-6[1]

Molecular Formula: C₈H₅NO₂

Molecular Weight: 147.13 g/mol

This document provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details its chemical properties, synthesis protocols, and its role in various signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
Melting Point147 °C[2]
Boiling Point241.4±25.0 °C (Predicted)[2]
Density1.32±0.1 g/cm³ (Predicted)[2]
Flash Point99.766 °C[2]
Vapor Pressure0.023mmHg at 25°C[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of a phenol followed by a cyanation reaction. A general experimental protocol is outlined below:

Protocol: Synthesis of this compound

  • Oxidation of Phenol: A suitable phenolic precursor is oxidized to introduce the formyl group. The specific oxidizing agent and reaction conditions (temperature, solvent, reaction time) are critical and depend on the starting material.

  • Cyanation Reaction: The resulting product from the oxidation step is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group onto the benzene ring.

  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. For detailed experimental procedures, including specific reagents, stoichiometry, and safety precautions, please refer to relevant synthetic organic chemistry literature.

Logical Relationship in Synthesis

The synthesis of this compound follows a logical progression from a simpler phenolic starting material. This workflow can be visualized as follows:

G A Phenolic Precursor B Oxidation A->B Step 1 C Intermediate Product (Hydroxybenzaldehyde derivative) B->C D Cyanation C->D Step 2 E This compound D->E F Purification E->F Step 3 G Pure Product F->G

Synthetic Workflow for this compound

Potential Applications in Drug Discovery

While specific signaling pathway involvement for this compound is not extensively detailed in publicly available literature, its structural motifs—a hydroxylated benzonitrile with a formyl group—are present in various biologically active molecules. These functional groups can participate in hydrogen bonding, and covalent interactions, making this compound and its derivatives interesting candidates for screening in drug discovery programs targeting enzymes and receptors.

The general approach for identifying the biological targets of a compound like this compound would involve a series of screening assays.

G cluster_0 Compound Screening cluster_1 Target Validation A This compound B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Target Deconvolution C->D E Mechanism of Action Studies D->E F Lead Optimization E->F

Drug Discovery Workflow

References

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-3-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical synonyms, physical and spectral properties, a representative synthesis protocol, and its emerging role as an inhibitor of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

Chemical Synonyms and Identification

This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Synonym CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound84102-89-6C₈H₅NO₂147.13
4-Cyano-2-hydroxybenzaldehyde84102-89-6C₈H₅NO₂147.13
Benzonitrile, 4-formyl-3-hydroxy-84102-89-6C₈H₅NO₂147.13

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound. Please note that while some data is experimentally confirmed, other values are predicted based on computational models.

Property Value Source
Appearance White to off-white crystalline solidPredicted
Melting Point 122-123 °CExperimental (for isomer)
Boiling Point 288.7 ± 30.0 °C at 760 mmHgPredicted[1]
Density 1.3 ± 0.1 g/cm³Predicted[1]
Solubility Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane; slightly soluble in water.[2]General
pKa 6.05 ± 0.18Predicted
LogP 2.05Predicted[1]
Spectroscopic Data (for 4-Cyanobenzaldehyde) Key Peaks/Signals
¹H NMR (CDCl₃, 90 MHz) δ 10.12 (s, 1H, CHO), 8.02 (d, J=8.1 Hz, 2H, Ar-H), 7.87 (d, J=8.1 Hz, 2H, Ar-H)[3]
¹³C NMR (CDCl₃) δ 191.5 (CHO), 138.8 (C-CN), 132.8 (Ar-CH), 129.8 (Ar-CH), 117.9 (CN), 116.6 (Ar-C)[4][5]
IR (KBr disc) ν 2230 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O, aldehyde)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative method can be adapted from the synthesis of its isomers, such as 3-formyl-4-hydroxybenzonitrile. A common approach involves the formylation of a substituted phenol. The following is a generalized experimental workflow.

Representative Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as phenols.[5]

G cluster_0 Preparation of Vilsmeier Reagent cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Cooling (0°C) POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Addition at 0°C, then heat Starting_Material 3-Hydroxybenzonitrile Starting_Material->Reaction_Mixture Hydrolysis Aqueous Hydrolysis (e.g., Sodium Acetate) Reaction_Mixture->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A representative workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Methodology (Adapted from similar syntheses):
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-hydroxybenzonitrile in DMF and add it to the prepared Vilsmeier reagent at 0°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery: Inhibition of the TAK1 Signaling Pathway

Recent research has highlighted the potential of small molecules containing the cyanobenzaldehyde scaffold as inhibitors of key signaling pathways implicated in disease. One such pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling cascade. TAK1 is a crucial mediator of inflammatory and stress responses and plays a significant role in the progression of cancer and inflammatory diseases.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[6] It is activated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress. Once activated, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and MAP kinases (MAPKs) such as p38 and JNK. This leads to the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, cell survival, and proliferation.

TAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF2 TRAF2 TNFR->TRAF2 TRAF6 TRAF6 IL1R->TRAF6 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex activates TRAF6->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates IkB IκBα IKK_complex->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to p38->Nucleus translocates to JNK->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival, Proliferation) Nucleus->Gene_Expression regulates Inhibitor This compound (Potential Inhibitor) Inhibitor->TAK1_complex inhibits

Caption: The TAK1 signaling pathway, a potential target for this compound.

The inhibition of TAK1 is a promising therapeutic strategy for various diseases. By blocking the activity of TAK1, compounds like this compound can potentially prevent the downstream activation of pro-inflammatory and pro-survival pathways. This makes it a valuable lead compound for the development of novel anti-cancer and anti-inflammatory drugs.

Conclusion

This compound is a chemical intermediate with significant potential for researchers and professionals in drug development. Its versatile structure allows for further chemical modifications, and its emerging role as a potential inhibitor of the TAK1 signaling pathway positions it as a valuable tool in the discovery of new therapeutics for cancer and inflammatory conditions. This guide provides a foundational understanding of its properties and applications, encouraging further investigation into its full potential.

References

In-Depth Technical Guide to 5-Cyanosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Cyanosalicylaldehyde (also known as 3-Formyl-4-hydroxybenzonitrile or 2-hydroxy-5-cyanobenzaldehyde), a versatile aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document summarizes its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and potential applications.

Core Properties and Data

5-Cyanosalicylaldehyde is a substituted salicylaldehyde characterized by the presence of a nitrile (-C≡N) group at the 5-position of the benzene ring. This electron-withdrawing group, in conjunction with the hydroxyl and aldehyde functionalities, imparts unique chemical characteristics to the molecule.

Physicochemical Properties

Quantitative data for 5-Cyanosalicylaldehyde (CAS No: 74901-29-4) is summarized in the table below. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on predictive models.[1]

PropertyValueSource
Molecular Formula C₈H₅NO₂[2][3]
Molecular Weight 147.13 g/mol [2][3]
CAS Number 74901-29-4[2][3]
Melting Point 147 °C[1]
Boiling Point (Predicted) 241.4 ± 25.0 °C[1]
Density (Predicted) 1.32 ± 0.1 g/cm³[1]
pKa (Predicted) 6.05 ± 0.18[1]
Appearance Off-white to light yellow solid[1]

Experimental Protocols

Synthesis of 5-Cyanosalicylaldehyde

A common synthetic route to 5-Cyanosalicylaldehyde involves the demethylation of 5-cyano-2-methoxybenzaldehyde. The following protocol is a representative method for its preparation.[2][4]

Materials:

  • 5-cyano-2-methoxybenzaldehyde

  • Lithium chloride (LiCl)

  • N,N-dimethylformamide (DMF)

  • Aqueous acidic potassium sulfate solution

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

Procedure:

  • To a solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) in N,N-dimethylformamide (500 mL), add lithium chloride (24.52 g).[2][4]

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, remove the solvent by rotary evaporation.

  • Dissolve the residue in an aqueous acidic potassium sulfate solution.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2][4]

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization to obtain 2-hydroxy-5-cyanobenzaldehyde.[4]

This procedure has been reported to yield approximately 24.5 g of the target product, which corresponds to an 86% yield.[2][4]

Reactivity and Potential Applications

The chemical structure of 5-Cyanosalicylaldehyde, featuring aldehyde, hydroxyl, and cyano groups, makes it a valuable intermediate in organic synthesis.

Reactivity:

  • Aldehyde Group: The aldehyde functionality is a reactive site for nucleophilic addition and condensation reactions. It can readily react with amines to form Schiff bases, which are widely studied in medicinal chemistry for their diverse biological activities.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo etherification and esterification reactions. Its acidity is influenced by the electron-withdrawing cyano group.

  • Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized derivatives.

Applications:

While specific applications of 5-Cyanosalicylaldehyde are still emerging, its structural motifs are found in compounds with interesting biological and material properties.

  • Drug Discovery: Salicylaldehyde-based compounds have been investigated as covalent inhibitors of enzymes. For instance, salicylaldehyde derivatives have been designed to target specific lysine residues in proteins, such as the RNA demethylase ALKBH5, which is implicated in cancer.[5] The unique electronic properties of 5-Cyanosalicylaldehyde make it an attractive scaffold for the design of novel therapeutic agents.

  • Fluorescent Probes: The salicylaldehyde core is a common component in the design of fluorescent probes for the detection of metal ions and other analytes. Schiff bases derived from substituted salicylaldehydes can exhibit "turn-on" fluorescence upon binding to specific ions.[6] The cyano group in 5-Cyanosalicylaldehyde could potentially modulate the photophysical properties of such probes.

  • Materials Science: Aromatic compounds with cyano groups are of interest in materials science for their potential applications in organic electronics and nonlinear optics.

Signaling Pathways and Logical Relationships

The specific role of 5-Cyanosalicylaldehyde in modulating signaling pathways is an active area of research. However, the broader class of salicylaldehyde derivatives and related phenolic compounds are known to interact with various cellular signaling cascades. For example, plant-derived natural products with phenolic structures can modulate pathways involved in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8]

The synthesis of 5-Cyanosalicylaldehyde can be represented by the following workflow:

SynthesisWorkflow Start 5-cyano-2-methoxybenzaldehyde Reagents LiCl, DMF Start->Reagents Add Reflux Reflux (2h) Reagents->Reflux Heat Workup Aqueous Workup & Extraction Reflux->Workup Process Product 5-Cyanosalicylaldehyde Workup->Product Isolate

Synthesis workflow for 5-Cyanosalicylaldehyde.

A potential application of 5-Cyanosalicylaldehyde in drug discovery involves its use as a scaffold for developing enzyme inhibitors. The logical relationship for this process is outlined below:

DrugDiscoveryLogic Scaffold 5-Cyanosalicylaldehyde Scaffold Modification Chemical Modification (e.g., Schiff base formation) Scaffold->Modification Library Compound Library Modification->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Logical workflow for drug discovery using 5-Cyanosalicylaldehyde.

References

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzonitrile, also known as 4-cyano-2-hydroxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₅NO₂. Its structure, featuring a benzonitrile core substituted with both a formyl and a hydroxyl group, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the synthesis of more complex molecules and potential pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅NO₂PubChem[1]
Molecular Weight 147.13 g/mol PubChem[1]
CAS Number 84102-89-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 4-Cyano-2-hydroxybenzaldehyde, 5-Cyano-2-formylphenolPubChem[1]
Appearance Solid (predicted)---
Melting Point Data not available---
Boiling Point Data not available---
Solubility Data not available---
SMILES C1=CC(=C(C=C1C#N)O)C=OPubChem[1]
InChI InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11HPubChem[1]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aldehydic proton would appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (7-8 ppm), with their chemical shifts and coupling constants being influenced by the positions of the electron-withdrawing cyano and formyl groups and the electron-donating hydroxyl group. The hydroxyl proton signal's position would be variable and dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons, including the carbon attached to the hydroxyl group (at a lower field compared to the others).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups:

  • A strong, sharp peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • A strong peak in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the aromatic aldehyde.

  • A broad band in the region of 3200-3600 cm⁻¹ indicating the O-H stretching of the hydroxyl group.

  • C-H stretching and bending vibrations for the aromatic ring would also be present.

2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 147. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and potentially the hydrocyanic acid (HCN, 27 Da).

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach for the synthesis of related hydroxybenzaldehydes involves the formylation of a corresponding phenol.

3.1. Proposed Synthesis Workflow

A potential synthetic pathway for this compound could start from 3-hydroxybenzonitrile. Formylation of the aromatic ring can be achieved through various methods, such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.

G 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate Intermediate 3-Hydroxybenzonitrile->Intermediate Formylation Reaction (e.g., Reimer-Tiemann or Vilsmeier-Haack) This compound This compound Intermediate->this compound Work-up and Purification

Caption: Proposed general synthesis workflow for this compound.

3.2. Experimental Protocol: A General Approach to Formylation (Reimer-Tiemann Reaction)

This is a generalized protocol and would require optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzonitrile in a suitable solvent (e.g., ethanol).

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide, to the flask and stir the mixture.

  • Formylating Agent: Slowly add chloroform to the reaction mixture while maintaining a specific temperature (this reaction is typically exothermic).

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

3.3. Purification: Recrystallization Protocol

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods

For the analysis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

4.1. HPLC Method Workflow

G Sample_Preparation Prepare standard and sample solutions in a suitable solvent (e.g., Acetonitrile/Water) HPLC_System Inject sample into HPLC system with a C18 reverse-phase column Sample_Preparation->HPLC_System Mobile_Phase Elute with a mobile phase gradient of Acetonitrile and Water (with formic acid) Detection Detect the compound using a UV detector at an appropriate wavelength HPLC_System->Detection Data_Analysis Analyze the chromatogram to determine retention time, purity, and quantity Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound.

4.2. General HPLC Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and the signaling pathways directly modulated by this compound. However, the broader class of benzonitrile derivatives has been investigated for various therapeutic applications. Some substituted benzonitriles have shown potential as enzyme inhibitors and have been explored for their cytotoxic effects against cancer cell lines.

Given the structural features of this compound, particularly the presence of a hydroxyl group and a reactive aldehyde, it is plausible that this compound could be screened for activities such as:

  • Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging properties.

  • Cytotoxicity: The aldehyde functionality can be reactive towards biological nucleophiles, which could lead to cytotoxic effects.

Further research is required to explore the biological potential of this compound and to elucidate any involvement in cellular signaling pathways.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 2: GHS Hazard Statements for this compound

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H319Causes serious eye irritation
H332Harmful if inhaled

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This compound is a valuable building block in organic synthesis with potential for further investigation in drug discovery. This technical guide has summarized its known physical and chemical properties and provided general protocols for its synthesis, purification, and analysis. The lack of extensive experimental data, particularly regarding its biological activity, highlights the need for further research to fully characterize this compound and explore its potential applications in the development of new therapeutic agents.

References

4-Formyl-3-hydroxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

This compound is an organic compound with significant potential as a building block in medicinal chemistry and materials science. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₈H₅NO₂[1][2][3][4]
Molecular Weight 147.13 g/mol [1][2][3][4]
CAS Number 84102-89-6[1][2][3][4]

Experimental Protocols

Synthesis of 3-Formyl-4-hydroxybenzonitrile (Isomer)

Materials:

  • 5-Cyano-2-methoxybenzaldehyde

  • Lithium chloride

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous acidic potassium sulfate solution

  • Water

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, combine 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride with 500 mL of N,N-dimethylformamide.[2]

  • Heat the reaction mixture to reflux for 2 hours.[2]

  • After cooling, remove the solvent by rotary evaporation.[2]

  • Dissolve the residue in an aqueous acidic potassium sulfate solution.[2]

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

This general method yielded 24.5 g (86%) of 2-hydroxy-5-cyanobenzaldehyde.[2]

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of and quantifying this compound.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is suitable for analysis.

  • A C18 reversed-phase column is commonly used for the separation of small organic molecules.

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities.

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a compatible organic solvent.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

General Protocol for NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR spectra provide information on the number and environment of protons in the molecule.

  • ¹³C NMR spectra reveal the number and types of carbon atoms.

  • 2D NMR techniques such as COSY and HSQC can be used to further elucidate the connectivity of atoms within the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate a typical workflow for the synthesis and purification of a chemical compound like this compound.

Synthesis_Workflow reagents Starting Materials (e.g., Substituted Benzonitrile) reaction Chemical Synthesis (e.g., Formylation/Hydroxylation) reagents->reaction Reaction Conditions workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification Extracted Compound analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis Purified Compound product Final Product: This compound analysis->product Verified Structure

Caption: A generalized workflow for the synthesis and characterization of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation dissolution Dissolution in Appropriate Solvent filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC Analysis (Purity Check) filtration->hplc nmr NMR Spectroscopy (Structural Verification) filtration->nmr hplc_data Chromatogram Analysis hplc->hplc_data nmr_data Spectral Interpretation nmr->nmr_data final_report Final Report hplc_data->final_report nmr_data->final_report

Caption: A typical analytical workflow for the quality control of a synthesized chemical compound.

References

Technical Guide: Physicochemical Properties of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-formyl-3-hydroxybenzonitrile, a key physicochemical parameter for substance identification, purity assessment, and formulation development. This document outlines the experimentally determined melting point, a detailed protocol for its measurement, and a workflow for compound characterization.

Core Compound Data

This compound is an organic compound with the chemical formula C₈H₅NO₂. It is also known by its synonyms, including 4-Cyano-2-hydroxybenzaldehyde and 5-Cyano-2-formylphenol. The accurate determination of its melting point is a fundamental aspect of its chemical characterization.

Quantitative Data Summary

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point for this compound is presented below.

ParameterValueCAS Number
Melting Point122-123 °C84102-89-6

Experimental Protocol: Melting Point Determination

The following is a standard laboratory procedure for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

    • Place a small amount of the crystalline sample into a clean, dry mortar.

    • Gently grind the sample into a fine powder using a pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube.

    • Repeat until a packed column of 2-3 mm in height is obtained. Uniform packing is crucial for an accurate measurement.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point (122 °C).

    • Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) to quickly approach the expected melting point.

    • Once the temperature is about 15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination of the melting range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last crystal melts completely. This is the end of the melting range.

  • Data Recording and Analysis:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting (e.g., 122-123 °C).

    • A narrow melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

    • Allow the apparatus to cool before performing a second measurement for confirmation, if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a chemical compound, including melting point determination.

G Figure 1: Workflow for Physicochemical Characterization A Compound Synthesis or Acquisition B Purification (e.g., Recrystallization, Chromatography) A->B C Sample Preparation (Drying, Grinding) B->C D Melting Point Determination C->D E Spectroscopic Analysis (NMR, IR, MS) C->E F Purity Assessment D->F E->F G Data Archiving and Reporting F->G

Caption: Workflow for Physicochemical Characterization.

Solubility of 4-Formyl-3-hydroxybenzonitrile in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-formyl-3-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound, this document consolidates qualitative information from structurally similar molecules and presents a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers handling this compound, enabling informed decisions in experimental design, particularly in the realms of reaction setup, purification, and formulation.

Introduction

This compound is an aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a nitrile, a hydroxyl, and a formyl group on a benzene ring, makes it a versatile precursor for the synthesis of various biologically active molecules. An understanding of its solubility in common laboratory solvents is fundamental to its effective use in synthetic and analytical procedures. This guide provides an in-depth look at its expected solubility profile and the methodologies for its empirical determination.

Predicted and Analog-Based Solubility Profile

Based on data from analogous compounds, the following solubility characteristics are anticipated:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

  • Moderate to Good Solubility: Likely in polar protic solvents such as ethanol and methanol, due to the potential for hydrogen bonding with the hydroxyl group. Solvents like acetone, which have a moderate polarity, are also expected to be effective.

  • Moderate Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane. A related compound, 3-formyl-4-hydroxybenzonitrile, is reported to be soluble in these solvents[1].

  • Low to Slight Solubility: In nonpolar solvents such as hexane and toluene.

  • Slight Solubility: In water. While the hydroxyl and formyl groups can engage in hydrogen bonding with water, the overall aromatic character of the molecule is likely to limit its aqueous solubility. For comparison, the related compound 4-cyanophenol has a reported water solubility of 8.98 g/L at 25 °C[2][3]. Another analog, 3-hydroxybenzonitrile, is described as slightly soluble in water[4].

Tabulated Solubility Data of this compound and Analogs

The following table summarizes the available qualitative and quantitative solubility data for this compound and its structural analogs. This information serves as a practical guide for solvent selection.

Compound NameSolventSolubilityTemperature (°C)Reference
This compound VariousNo specific data available--
3-Formyl-4-hydroxybenzonitrileEthanolSolubleNot specified[1]
Ethyl AcetateSolubleNot specified[1]
DichloromethaneSolubleNot specified[1]
WaterSlightly solubleNot specified[1]
4-Cyanophenol (p-Hydroxybenzonitrile)Water8.98 g/L25[2][3]
MethanolSolubleNot specified[5][6]
AcetoneSolubleNot specified[6]
EtherSolubleNot specified[6]
ChloroformSolubleNot specified[6]
3-Hydroxybenzonitrile (m-Hydroxybenzonitrile)WaterSlightly solubleNot specified[4]
4-Hydroxy-3,5-dimethylbenzonitrileMethanolSolubleNot specified[7]
EthanolSolubleNot specified[7]
Dimethyl Sulfoxide (DMSO)SolubleNot specified[7]
WaterLimitedNot specified[7]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a crystalline organic compound like this compound. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure: Shake-Flask Method
  • Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To remove any suspended microcrystals, pass the solution through a syringe filter into a clean, dry container. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once all the solvent has been removed, reweigh the vial. The mass of the residue corresponds to the amount of dissolved solute.

    • Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) of these standards to generate a calibration curve. Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration. The solubility is then calculated by taking the dilution factor into account.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L), and always report the temperature at which the measurement was performed.

Visualization of a Representative Synthetic Workflow

While specific signaling pathways for this compound are not well-documented, it is a valuable intermediate in organic synthesis. The following diagram illustrates a representative experimental workflow for the synthesis of the related compound, 3-formyl-4-hydroxybenzonitrile, which provides insight into the types of reactions and conditions where solubility considerations are paramount.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product SM1 5-Cyano-2-methoxybenzaldehyde Reaction Heat to Reflux (2h) SM1->Reaction SM2 Lithium Chloride SM2->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Dissolution Dissolve in Aqueous Potassium Sulfate (acidic) Evaporation->Dissolution Extraction Extract with Ethyl Acetate Dissolution->Extraction Wash1 Wash with Water Extraction->Wash1 Wash2 Wash with Saturated NaCl solution Wash1->Wash2 Product 3-Formyl-4-hydroxybenzonitrile Wash2->Product

Caption: Synthesis workflow for 3-formyl-4-hydroxybenzonitrile.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers working with this compound. By leveraging solubility information from structural analogs and employing the detailed experimental protocol provided, scientists can effectively manage this compound in various laboratory settings. The presented information is crucial for optimizing reaction conditions, developing purification strategies, and laying the groundwork for formulation studies in drug development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-formyl-3-hydroxybenzonitrile, also known as 4-cyano-2-hydroxybenzaldehyde. Due to the limited availability of experimentally acquired and assigned spectra in public databases, this guide offers predicted data based on established spectroscopic principles and data from analogous compounds. This information is crucial for the structural elucidation, purity assessment, and quality control of this important chemical intermediate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitrile (-CN), formyl (-CHO), and hydroxyl (-OH) groups. The nitrile and formyl groups are electron-withdrawing, deshielding the aromatic protons, while the hydroxyl group is electron-donating.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~2.0
H-57.6 - 7.8dd~8.5, ~2.0
H-67.1 - 7.3d~8.5
-CHO9.8 - 10.0s-
-OH10.0 - 11.0br s-

Note: Predictions are based on additive models for substituent effects on aromatic rings. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the attached functional groups. Electron-withdrawing groups generally shift the signals of attached carbons downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)160 - 165
C-2115 - 120
C-3135 - 140
C-4 (C-CN)105 - 110
C-5130 - 135
C-6118 - 123
-CN117 - 120
-CHO190 - 195

Note: These are predicted values. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy
  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans (NS) : Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1) : Use a relaxation delay of 1-2 seconds.

    • Spectral Width (SW) : Set a spectral width of approximately 16 ppm, centered around 6 ppm.

  • Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Instrumentation : The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters :

    • Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

    • Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1) : A delay of 2 seconds is generally sufficient.

    • Spectral Width (SW) : A wider spectral width of around 240 ppm is necessary to cover the range of carbon chemical shifts.

  • DEPT Experiments : To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound.

The logical workflow for structural elucidation using NMR spectroscopy is outlined below.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional) cluster_info Derived Information H1_NMR ¹H NMR Proton_Info Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Environments (Chemical Shift) C13_NMR->Carbon_Info DEPT DEPT CH_Groups CH, CH₂, CH₃ Identification DEPT->CH_Groups COSY COSY (H-H Correlation) Connectivity Structural Connectivity COSY->Connectivity HSQC HSQC (C-H Correlation) HSQC->Connectivity HMBC HMBC (Long-Range C-H Correlation) HMBC->Connectivity Proton_Info->COSY Proton_Info->HSQC Proton_Info->HMBC Carbon_Info->HSQC Carbon_Info->HMBC CH_Groups->HSQC Structure Final Structure Elucidation Connectivity->Structure

Caption: NMR experimental workflow for structural elucidation.

Spectroscopic and Spectrometric Analysis of 4-Formyl-3-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) data for the compound 4-Formyl-3-hydroxybenzonitrile. This document details the expected spectral characteristics, outlines detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.

Introduction to this compound

This compound, with the molecular formula C₈H₅NO₂, is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a benzonitrile core with both a formyl (-CHO) and a hydroxyl (-OH) group, bestowing it with a unique reactivity profile for the synthesis of more complex molecules. Accurate analytical characterization is paramount for its use in further synthetic applications. This guide focuses on two primary analytical techniques for its structural elucidation and confirmation: FTIR spectroscopy and mass spectrometry.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The predicted vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-3200Broad, MediumO-H stretch (phenolic)
~3100-3000Medium to WeakC-H stretch (aromatic)
~2240-2220Strong, SharpC≡N stretch (nitrile)
~1700-1680StrongC=O stretch (aldehyde)
~1600-1450Medium to StrongC=C stretch (aromatic ring)
~1390-1310MediumO-H bend (phenolic)
~1260-1180StrongC-O stretch (phenolic)
~900-675StrongC-H out-of-plane bend (aromatic)

Predicted Mass Spectrometry Data

Mass spectrometry of this compound is anticipated to yield a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The expected mass-to-charge ratios (m/z) are detailed below.

m/zPredicted Fragment IonDescription
147[M]⁺Molecular Ion
146[M-H]⁺Loss of a hydrogen atom from the aldehyde
119[M-CO]⁺Loss of carbon monoxide from the aldehyde
118[M-CHO]⁺Loss of the formyl group
92[M-CO-HCN]⁺Subsequent loss of hydrogen cyanide

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum to account for atmospheric and instrument absorbances.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum.

    • Perform baseline correction and normalization of the resulting spectrum as needed.

    • Identify and label the characteristic absorption peaks.

  • Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with isopropanol and a lint-free wipe.

Mass Spectrometry

This protocol outlines the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Materials and Equipment:

  • Mass Spectrometer with an EI source

  • Direct insertion probe or GC inlet

  • This compound

  • Suitable volatile solvent (e.g., methanol or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a minimal amount of a volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization energy to a standard value, typically 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-400).

  • Sample Introduction:

    • Direct Insertion Probe: Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.

    • GC Inlet: Inject a small volume of the sample solution into the gas chromatograph, which will separate the compound before it enters the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum of the eluting or volatilizing compound.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and assign m/z values to plausible fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

experimental_workflow cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation ftir_start Sample Preparation (Solid Powder) ftir_bg Acquire Background Spectrum ftir_start->ftir_bg ftir_sample Acquire Sample Spectrum ftir_bg->ftir_sample ftir_process Data Processing (Baseline Correction) ftir_sample->ftir_process ftir_data FTIR Spectral Data ftir_process->ftir_data interpretation Structural Elucidation ftir_data->interpretation ms_start Sample Preparation (Dissolve in Solvent) ms_intro Sample Introduction (e.g., Direct Probe) ms_start->ms_intro ms_ionize Ionization (Electron Ionization) ms_intro->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze ms_detect Detection ms_analyze->ms_detect ms_data Mass Spectrum Data ms_detect->ms_data ms_data->interpretation

Caption: Workflow for FTIR and Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the Safety Data for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified safety professional.

Chemical Identification and Physical Properties

4-Formyl-3-hydroxybenzonitrile is a substituted aromatic compound with the molecular formula C₈H₅NO₂.[1] It is also known by several synonyms, including 4-cyano-2-hydroxybenzaldehyde.[1]

Identifier Value Source
Chemical Name This compoundPubChem[1]
CAS Number 84102-89-6PubChem[1]
Molecular Formula C₈H₅NO₂PubChem[1]
Molecular Weight 147.13 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich

Hazard Identification and Classification

The primary source for hazard identification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classifications for this compound have been aggregated from multiple suppliers.[1]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation

Note: The exact categorization for eye damage/irritation may vary between suppliers.

GHS Pictograms:

  • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

  • GHS05 (Corrosion): Indicates that the substance can cause severe skin burns and eye damage.[1]

Signal Word: Danger or Warning[1]

Toxicological Summary

For cyanogen-containing compounds (nitriles), a key toxicological concern is the potential release of hydrocyanic acid, which can lead to the blockade of cellular respiration.

First Aid Measures

The following first aid measures are recommended in case of exposure to this compound:[2][3]

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, well-ventilated area.[3]

  • Keep the container tightly closed and stored under an inert atmosphere (e.g., Argon).[3]

  • Recommended storage temperature is between 2-8°C.[3]

Personal Protective Equipment:

Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a protective suit to prevent skin contact.[4]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU EN 143) particle filter.[4]

Experimental Protocols (General Methodologies)

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. The following are generalized methodologies based on OECD guidelines for the types of studies that would be conducted to determine the GHS classifications.

Workflow for Safety Assessment of a Novel Chemical Compound

G cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment (if required) cluster_2 Risk Assessment & Classification A QSAR & Read-Across Analysis B In Vitro Cytotoxicity Assays A->B C In Vitro Genotoxicity Assays B->C D In Vitro Skin/Eye Irritation Models C->D E Acute Toxicity Studies (Oral, Dermal, Inhalation) D->E Proceed if in vitro results are inconclusive or regulations require F Dermal & Ocular Irritation/Corrosion Studies E->F G Repeated Dose Toxicity Studies F->G H Hazard Identification G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization J->K L GHS Classification & SDS Generation K->L

Caption: A generalized workflow for the safety assessment of a chemical compound.

Acute Oral, Dermal, and Inhalation Toxicity (OECD 423, 402, 403)

Objective: To determine the short-term toxicity of a substance following oral, dermal, or inhalation exposure.

Methodology (Oral - Acute Toxic Class Method, OECD 423):

  • Animal Model: Typically female rats.

  • Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected based on available information. Animals are fasted prior to dosing. The substance is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The outcome is the classification of the substance into a GHS hazard category based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Objective: To identify substances that are likely to be irritating to the skin.

Methodology:

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Procedure: The test substance is applied topically to the tissue surface for a defined period (e.g., 60 minutes).

  • Endpoint Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the activity of mitochondrial reductase in viable cells.

  • Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to negative controls.

In Vivo Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Animal Model: Typically albino rabbits.

  • Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, conjunctival redness, and chemosis.

  • Endpoint: The severity and reversibility of the eye lesions are scored. Based on these scores, the substance is classified according to its irritation/corrosion potential.

Logical Relationship for Hazard Communication

G A Toxicological Data (In Vivo, In Vitro, In Silico) B Hazard Identification (e.g., Skin Irritant, Acute Toxicant) A->B C GHS Classification (Category Assignment) B->C D Signal Word & Pictograms C->D E Hazard & Precautionary Statements C->E F Safety Data Sheet (SDS) D->F G Product Label D->G E->F E->G

Caption: The flow from toxicological data to hazard communication tools.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Hazardous Reactions: No hazardous reactions are expected under normal transport or storage conditions.[3]

  • Conditions to Avoid: Heat.[3]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon oxides and nitrogen oxides may be emitted.[3]

Ecological Information

Detailed ecological information for this compound is not available. It is recommended to prevent the substance from entering drains or rivers.[3]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Conclusion

This compound is a chemical that should be handled with care by trained professionals in a laboratory setting. The available data indicates that it is harmful by ingestion, skin contact, and inhalation, and can cause skin irritation and serious eye damage. Adherence to the recommended handling, storage, and personal protective equipment guidelines is essential to minimize the risk of exposure. Due to the lack of extensive publicly available toxicological data, a cautious approach is warranted when working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 4-Formyl-3-hydroxybenzonitrile, a versatile aromatic building block. The presence of the aldehyde functionality, activated by the adjacent hydroxyl and cyano groups on the benzene ring, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details key reactions, including experimental protocols and quantitative data, to facilitate its application in research and development.

Core Reactivity of the Formyl Group

The formyl group (-CHO) in this compound is a primary site for nucleophilic attack and oxidation-reduction reactions. The electron-withdrawing nature of the cyano group and the electron-donating effect of the hydroxyl group influence the reactivity of the aldehyde, making it susceptible to a variety of chemical transformations.

Key Chemical Transformations

This section outlines the principal reactions involving the formyl group of this compound, providing detailed experimental protocols and summarizing the outcomes in tabular format for clarity and comparative analysis.

Oxidation of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid, yielding 4-cyano-2-hydroxybenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives.

Experimental Protocol: Oxidation to 4-cyano-2-hydroxybenzoic acid

A solution of this compound (1.0 mmol) in a suitable solvent such as a mixture of acetone and water is prepared. To this solution, an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) is added portion-wise at a controlled temperature, typically between 0 and 25 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, for instance, with sodium bisulfite. The reaction mixture is then acidified, and the product, 4-cyano-2-hydroxybenzoic acid, is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
KMnO₄Acetone/Water0 - 252 - 4~85-95
Jones ReagentAcetone01 - 2~90-98
Reduction of the Formyl Group

The formyl group can be reduced to a primary alcohol, (4-cyano-2-hydroxyphenyl)methanol, using various reducing agents. This reaction provides a route to benzyl alcohol derivatives.

Experimental Protocol: Reduction to (4-cyano-2-hydroxyphenyl)methanol

To a solution of this compound (1.0 mmol) in a suitable solvent like methanol or ethanol, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature, and the progress is monitored by TLC. Once the reaction is complete, the mixture is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford (4-cyano-2-hydroxyphenyl)methanol, which can be purified by column chromatography or recrystallization.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄Methanol0 - 251 - 3>95
LiAlH₄THF0 - 251 - 2>95
Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl carbon makes it an excellent substrate for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of complex molecular architectures.

The Wittig reaction allows for the conversion of the formyl group into an alkene. This reaction is highly versatile for the synthesis of substituted styrenes.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise at 0 °C. The resulting ylide solution is stirred for a period, typically 30 minutes, at room temperature. A solution of this compound (1.0 mmol) in anhydrous THF is then added, and the reaction mixture is stirred until completion, as indicated by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding styrene derivative.

Phosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Ph₃P⁺CH₃Br⁻n-BuLiTHF0 - 252 - 6~70-85

The Knoevenagel condensation of this compound with active methylene compounds provides a straightforward route to the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base such as piperidine or ammonium acetate is refluxed in a suitable solvent like ethanol or toluene.[1][2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid product can be washed with a cold solvent and dried. If necessary, the product can be further purified by recrystallization.

Active Methylene CompoundBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
MalononitrilePiperidineEthanolReflux1 - 3>90
Ethyl CyanoacetateAmmonium AcetateTolueneReflux2 - 5~85-95

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the formyl group, resulting in the formation of a β-nitro alcohol, a valuable synthetic intermediate.

Experimental Protocol: Henry Reaction with Nitromethane

To a solution of this compound (1.0 mmol) and nitromethane (1.5 mmol) in a suitable solvent such as methanol or isopropanol, a catalytic amount of a base like triethylamine (NEt₃) or a phase-transfer catalyst is added.[3][4] The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the β-nitro alcohol product.

NitroalkaneBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NitromethaneTriethylamineMethanol2512 - 24~60-75
Reductive Amination

Reductive amination provides a direct method for the synthesis of secondary and tertiary amines from the formyl group. This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.

Experimental Protocol: Reductive Amination with Aniline

A mixture of this compound (1.0 mmol) and aniline (1.1 mmol) in a solvent such as methanol or dichloromethane is stirred at room temperature to facilitate imine formation. A reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise.[5][6] The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine product is purified by column chromatography.

AmineReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineNaBH₄Methanol254 - 8~70-85
BenzylamineNaBH₃CNMethanol256 - 12~75-90
Substitution of the Formyl Group

Under specific conditions, particularly with electron-donating groups present on the aromatic ring, the formyl group can undergo substitution reactions. This uncommon reactivity expands the synthetic utility of 4-formyl phenols.[7]

Experimental Protocol: Alkylative Substitution of the Formyl Group

To a solution of this compound (1.0 mmol) in an aqueous alkali solution (e.g., NaOH or KOH), an active alkyl halide such as benzyl bromide (1.2 mmol) is added.[7] The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours). The reaction can lead to a mixture of products, including the O-alkylated product and the C-alkylated product where the formyl group is substituted. The product distribution is dependent on the reaction conditions, including the base and any additives used.[7] The products are extracted with an organic solvent and separated by column chromatography.

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Product Distribution (Substitution:O-alkylation)
Benzyl BromideNaOH (aq)Water2524Varies

Logical Workflow for Formyl Group Transformations

The following diagram illustrates the key reactive pathways of the formyl group in this compound.

formyl_reactivity cluster_reactions Formyl Group Reactions cluster_products Reaction Products This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Wittig Wittig Reaction This compound->Wittig Ph₃P=CHR Knoevenagel Knoevenagel Condensation This compound->Knoevenagel Active CH₂ Henry Henry Reaction This compound->Henry R-NO₂ ReductiveAmination Reductive Amination This compound->ReductiveAmination R₂NH, [H] Substitution Formyl Substitution This compound->Substitution R-X, Base CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Primary Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene UnsaturatedProduct α,β-Unsaturated Product Knoevenagel->UnsaturatedProduct NitroAlcohol β-Nitro Alcohol Henry->NitroAlcohol Amine Amine ReductiveAmination->Amine SubstitutedPhenol Substituted Phenol Substitution->SubstitutedPhenol

Caption: Key reactive pathways of the formyl group.

Signaling Pathways and Biological Relevance

While this guide focuses on the chemical reactivity, it is noteworthy that derivatives of this compound are of interest in drug discovery. The ability to readily modify the formyl group allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The structural motifs accessible through the reactions described herein are present in numerous biologically active molecules.

Experimental Workflow for a Typical Reaction

The following diagram outlines a general experimental workflow for performing a reaction with this compound.

experimental_workflow start Start reaction_setup Reaction Setup (Solvent, Reagents) start->reaction_setup reaction Reaction (Temperature, Time) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow diagram.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The reactivity of its formyl group, influenced by the electronic effects of the adjacent hydroxyl and cyano substituents, allows for a wide array of chemical transformations. This guide has provided a detailed overview of key reactions, including oxidation, reduction, various carbon-carbon bond-forming reactions, reductive amination, and the less common formyl group substitution. The provided experimental protocols and quantitative data serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic use of this compound in the synthesis of novel and complex molecules.

References

Potential Research Areas for Substituted Hydroxybenzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybenzonitriles represent a versatile class of aromatic compounds characterized by a hydroxyl group and a nitrile group attached to a benzene ring, with various other substituents. This unique structural arrangement imparts a wide range of biological activities, making them attractive scaffolds for drug discovery and development. Their potential applications span from oncology and endocrinology to dermatology and infectious diseases. This technical guide provides an in-depth exploration of key research areas for substituted hydroxybenzonitriles, focusing on their synthesis, biological targets, and the underlying signaling pathways. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to facilitate further investigation and drug design efforts.

Core Research Areas and Therapeutic Targets

Substituted hydroxybenzonitriles have demonstrated inhibitory or modulatory activity against several key enzymes and receptors implicated in various diseases. The primary areas of research interest include their roles as aromatase inhibitors, androgen receptor antagonists, phosphodiesterase inhibitors, and tyrosinase inhibitors.

Aromatase Inhibition for Estrogen-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][2] In postmenopausal women, peripheral aromatization is the main source of estrogen, which can fuel the growth of hormone receptor-positive breast cancer.[2][3] Substituted hydroxybenzonitriles have emerged as promising non-steroidal aromatase inhibitors.[4][5] The nitrile group of these compounds can interact with the heme iron of the aromatase active site, leading to potent and selective inhibition.[2][4]

The following diagram illustrates the conversion of androgens to estrogens by aromatase and the mechanism of inhibition by substituted hydroxybenzonitriles.

Aromatase_Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion TumorGrowth Hormone Receptor-Positive Breast Cancer Growth Estrogens->TumorGrowth Promotes Inhibitor Substituted Hydroxybenzonitrile (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits

Figure 1: Aromatase inhibition by substituted hydroxybenzonitriles.

The following table summarizes the in vitro aromatase inhibitory activity of various substituted benzonitrile derivatives.

Compound IDSubstituentsIC50 (nM)Reference
Letrozole4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile~15[6]
DASI 42eLinker-modified 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile0.26[7][8]
DASI 43eSulfamate derivative of 42e0.45[7][8]
Imidazole DASIImidazole derivative0.2[4]

A detailed protocol for a fluorometric aromatase activity assay is provided below.[2][9][10][11][12]

Objective: To determine the in vitro inhibitory effect of test compounds on human recombinant aromatase activity.

Principle: The assay measures the conversion of a fluorogenic substrate by aromatase into a highly fluorescent metabolite. The specific activity is determined by comparing the reaction in the presence and absence of a selective inhibitor.

Materials:

  • Human recombinant aromatase (microsomes)

  • Aromatase assay buffer

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Selective aromatase inhibitor (e.g., Letrozole) as a positive control

  • Test compounds (substituted hydroxybenzonitriles)

  • White 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, samples, and positive controls, according to the kit manufacturer's instructions. Dilute test compounds to the desired concentrations in assay buffer.

  • Assay Setup:

    • Add samples (test compounds, positive control, and vehicle control) to the appropriate wells of the 96-well plate.

    • Prepare a reaction mix containing the aromatase enzyme and NADPH generating system. Add this mix to the wells.

    • Incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate/NADP+ mixture and add it to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the specific aromatase activity by subtracting the activity in the presence of the selective inhibitor from the total activity.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Androgen Receptor Antagonism for Prostate Cancer

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer.[13] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus and the transcription of genes that promote cell proliferation and survival.[2][13] Non-steroidal antiandrogens that competitively inhibit androgen binding to the AR are a cornerstone of prostate cancer therapy. Substituted hydroxybenzonitriles are being investigated as potential AR antagonists.

The diagram below depicts the androgen receptor signaling pathway and the mechanism of action of AR antagonists.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds HSP Heat Shock Proteins AR_cyto->HSP Dissociates from AR_dimer AR Dimer AR_cyto->AR_dimer Translocates and Dimerizes Antagonist Substituted Hydroxybenzonitrile (AR Antagonist) Antagonist->AR_cyto Competitively binds ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Figure 2: Androgen receptor antagonism by substituted hydroxybenzonitriles.

The following is a detailed protocol for a competitive androgen receptor binding assay.[1][15][16][17][18]

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Principle: This assay measures the displacement of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) from the ligand-binding domain of the androgen receptor by a test compound.

Materials:

  • Rat prostate cytosol or recombinant human androgen receptor

  • Radiolabeled ligand: [³H]-R1881

  • Unlabeled competitor (e.g., Dihydrotestosterone) for non-specific binding determination

  • Test compounds (substituted hydroxybenzonitriles)

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxylapatite (HAP) slurry or filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare rat prostate cytosol or a solution of recombinant human AR.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and receptor preparation.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of unlabeled competitor, and receptor preparation.

    • Test Compound: Add assay buffer, radiolabeled ligand, varying concentrations of the test compound, and receptor preparation.

  • Incubation: Incubate the assay tubes/plates at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Method: Add cold HAP slurry to each tube, incubate, and then wash the pellets to remove unbound ligand.

    • Filter Binding Method: Transfer the incubation mixture to a filter plate and wash the filters.

  • Quantification: Add scintillation cocktail to the washed pellets or filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] Different PDE families exhibit tissue-specific expression and substrate specificity, making them attractive targets for various therapeutic areas, including inflammation, cardiovascular diseases, and central nervous system disorders.[19][20] Certain substituted hydroxybenzonitrile derivatives have shown potential as PDE inhibitors.

The diagram below illustrates the role of phosphodiesterases in cyclic nucleotide signaling and their inhibition.

PDE_Pathway cluster_AC Adenylate Cyclase Pathway cluster_GC Guanylate Cyclase Pathway ATP_AC ATP AC Adenylate Cyclase ATP_AC->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterases (PDEs) cAMP->PDE Hydrolyzed by CellularResponse_A Cellular Response A PKA->CellularResponse_A Leads to GTP_GC GTP GC Guanylate Cyclase GTP_GC->GC cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE Hydrolyzed by CellularResponse_G Cellular Response G PKG->CellularResponse_G Leads to AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Inhibitor Substituted Hydroxybenzonitrile (PDE Inhibitor) Inhibitor->PDE Inhibits

Figure 3: Phosphodiesterase inhibition by substituted hydroxybenzonitriles.

The following table presents IC50 values of some compounds against different PDE families, illustrating the potential for developing selective inhibitors.

CompoundPDE FamilyIC50 (µM)Reference
Selaginellin Derivative 2PDE43.71[6]
Selaginellin Derivative 6PDE42.04[6]
Selaginellin Derivative 8PDE44.00[6]
Pyrazole no. 21PDE4D0.021[21]
Vardenafil Derivative 35PDE50.0032[22]

A detailed protocol for a luminescent phosphodiesterase assay is provided below.[19][23][24]

Objective: To measure the activity of purified phosphodiesterases and the inhibitory effect of test compounds.

Principle: The assay measures the amount of cAMP or cGMP remaining after a reaction with a PDE. The remaining cyclic nucleotide drives a kinase reaction that depletes ATP, and the amount of remaining ATP is quantified using a luciferase-based reaction, where light output is inversely proportional to PDE activity.

Materials:

  • Purified phosphodiesterase enzyme

  • cAMP or cGMP substrate

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • Test compounds (substituted hydroxybenzonitriles)

  • White 96-well or 384-well plate

  • Luminometer

Procedure:

  • PDE Reaction:

    • Set up the PDE reaction by adding the PDE enzyme and test compound (or vehicle) to the wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at room temperature for the desired time.

  • Termination and Detection:

    • Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.

    • Add the PDE-Glo™ Detection Solution and incubate.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The light output is inversely proportional to PDE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Tyrosinase Inhibition for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[16][24] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics for their skin-lightening properties. Substituted hydroxybenzonitriles, particularly those with phenolic hydroxyl groups, can act as tyrosinase inhibitors by chelating the copper ions in the enzyme's active site.[25]

The following diagram outlines the melanogenesis pathway and the role of tyrosinase inhibitors.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Inhibitor Substituted Hydroxybenzonitrile (Tyrosinase Inhibitor) Inhibitor->Tyrosinase Inhibits

Figure 4: Tyrosinase inhibition in the melanogenesis pathway.

The table below presents the IC50 values of various benzonitrile and related derivatives against mushroom tyrosinase.

CompoundIC50 (µM)Reference
Kojic Acid (standard)18.25 - 22.0[26][27]
4-Isopropylbenzonitrile121.5
4-Methylbenzonitrile79.9[25]
4-Methoxybenzonitrile111.1[25]
3,4-Dihydroxy substituted 5-benzylidenebarbiturate1.52[26]
Azo-resveratrol36.28[26]
Compound 11m (3,5-dihydroxybenzoyl-hydrazineylidene derivative)55.39[5]
Compound 7 (hydroxylated biphenol derivative)<0.1
2,5-dihydroxybenzoic acid57.38 µg/mL[28]

A detailed protocol for an in vitro mushroom tyrosinase inhibition assay is provided below.[25]

Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • Test compounds (substituted hydroxybenzonitriles)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound solution (or solvent control), phosphate buffer, and mushroom tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Determine the IC50 value from the dose-response curve.

Synthetic Methodologies

The synthesis of substituted hydroxybenzonitriles can be achieved through various routes, often starting from readily available phenols, benzaldehydes, or benzoic acids. The choice of method depends on the desired substitution pattern.

General Synthetic Workflows

Synthesis_Workflows cluster_from_aldehyde From Substituted Hydroxybenzaldehyde cluster_from_phenol From Substituted Phenol Aldehyde Substituted Hydroxybenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydrochloride Product1 Substituted Hydroxybenzonitrile Oxime->Product1 + Dehydrating Agent Dehydration Dehydrating Agent (e.g., Acetic Anhydride) Phenol Substituted Phenol HalogenatedPhenol Halogenated Phenol Phenol->HalogenatedPhenol Halogenation Halogenation Halogenation (e.g., ICl, Br2) Product2 Substituted Hydroxybenzonitrile HalogenatedPhenol->Product2 Cyanation Cyanation Cyanation (e.g., CuCN)

Figure 5: General synthetic workflows for substituted hydroxybenzonitriles.
Detailed Experimental Protocol: Synthesis of 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil)[30]

Objective: To synthesize 4-hydroxy-3,5-diiodobenzonitrile via iodination of 4-hydroxybenzonitrile.

Materials:

  • 4-hydroxybenzonitrile

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • 5% aqueous sodium sulfite solution

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid.

  • Iodination: While stirring continuously, add a solution of iodine monochloride (2 molar equivalents) in glacial acetic acid to the beaker.

  • Precipitation: Add water to the reaction mixture to precipitate the crude product.

  • Heating: Gradually heat the mixture with stirring to approximately 80°C and maintain this temperature for about 20 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the crude product by vacuum filtration. Wash the precipitate with water and then with a 5% sodium sulfite solution to remove excess iodine, followed by a final wash with water.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot acetone.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add water to the filtrate with shaking until a fine precipitate forms.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water mixture, and dry.

Detailed Experimental Protocol: One-pot Synthesis of 3,5-dimethyl-4-hydroxybenzonitrile

Objective: To synthesize 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde.

Materials:

  • 3,5-dimethyl-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a reaction flask, combine 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF.

  • Reaction: Stir the mixture and heat it to the optimal reaction temperature (as determined by optimization studies, typically in the range of 100-150°C).

  • Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion and Future Directions

Substituted hydroxybenzonitriles are a promising class of compounds with diverse biological activities. The research areas highlighted in this guide—aromatase inhibition, androgen receptor antagonism, phosphodiesterase inhibition, and tyrosinase inhibition—represent significant opportunities for the development of novel therapeutics. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship studies, exploring novel substitution patterns, and conducting in-depth mechanistic investigations to fully elucidate the therapeutic potential of this versatile chemical scaffold. The application of computational modeling and structure-based drug design will be instrumental in accelerating the discovery of new drug candidates based on the substituted hydroxybenzonitrile core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic hydroxyl group on a benzonitrile scaffold, allows for a variety of subsequent chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound via the regioselective ortho-formylation of 3-hydroxybenzonitrile. The featured method is based on the robust and highly regioselective formylation reaction developed by Hofsløkken and Skattebøl, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine.[1][2] This method is particularly advantageous as it offers high selectivity for the ortho-position even in the presence of deactivating groups.[3]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a one-step ortho-formylation of commercially available 3-hydroxybenzonitrile. This reaction proceeds via the formation of a magnesium phenoxide, which then directs the formylation to the position ortho to the hydroxyl group.

cluster_main Synthesis of this compound start 3-Hydroxybenzonitrile product This compound start->product ortho-Formylation reagents 1. MgCl₂, Et₃N, THF 2. Paraformaldehyde cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (MgCl₂, Paraformaldehyde, Et₃N) A->B C Addition of Substrate (3-Hydroxybenzonitrile) B->C D Reflux Reaction (4-6 hours) C->D E Reaction Work-up (Acid/Base Extraction) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G

References

Application Notes and Protocols for the Synthesis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-Formyl-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct regioselective formylation of 3-hydroxybenzonitrile, a two-step synthetic route is proposed. This method involves the regioselective bromination of 3-hydroxybenzonitrile to yield 4-bromo-3-hydroxybenzonitrile, followed by a Duff reaction to introduce the formyl group at the position ortho to the hydroxyl group. This protocol is designed to provide a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of three different functional groups—nitrile, hydroxyl, and aldehyde—on the benzene ring makes it a versatile precursor for the construction of complex molecular architectures. The challenge in its synthesis lies in the precise control of regioselectivity during the introduction of the formyl group onto the 3-hydroxybenzonitrile scaffold. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, which can lead to a mixture of isomers in typical electrophilic substitution reactions. The protocol outlined below addresses this challenge through a strategic two-step approach.

Overall Reaction Scheme

3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 4-Bromo-3-hydroxybenzonitrile 4-Bromo-3-hydroxybenzonitrile 3-Hydroxybenzonitrile->4-Bromo-3-hydroxybenzonitrile Step 1: Bromination This compound This compound 4-Bromo-3-hydroxybenzonitrile->this compound Step 2: Formylation (Duff Reaction)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-hydroxybenzonitrile

This step focuses on the regioselective bromination of 3-hydroxybenzonitrile at the position para to the hydroxyl group.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-bromo-3-hydroxybenzonitrile.

Step 2: Synthesis of this compound (Duff Reaction)

This step involves the ortho-formylation of the phenolic intermediate, 4-bromo-3-hydroxybenzonitrile. The Duff reaction is known for its preference for ortho-formylation of phenols.[1]

Materials:

  • 4-Bromo-3-hydroxybenzonitrile

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Hydrolyze the resulting imine by adding 1 M HCl and stirring the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

StepReactantReagent(s)ProductYield (%)Purity (%)
13-HydroxybenzonitrileN-Bromosuccinimide4-Bromo-3-hydroxybenzonitrile70-80>95
24-Bromo-3-hydroxybenzonitrileHexamethylenetetramine, TFAThis compound40-50>98

Note: Yields are indicative and may vary based on reaction scale and optimization. Purity is typically determined by NMR and/or LC-MS analysis.

Mandatory Visualization

Experimental Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation (Duff Reaction) A Dissolve 3-Hydroxybenzonitrile in Acetonitrile B Add N-Bromosuccinimide A->B C Stir at Room Temperature (12-16h) B->C D Work-up: - Evaporation - DCM Extraction - Washes C->D E Purification: Silica Gel Chromatography D->E F Product 1: 4-Bromo-3-hydroxybenzonitrile E->F G Dissolve 4-Bromo-3-hydroxybenzonitrile in Trifluoroacetic Acid F->G Intermediate H Add Hexamethylenetetramine at 0°C G->H I Heat at 80°C (6h) H->I J Hydrolysis with 1M HCl I->J K Work-up: - Ethyl Acetate Extraction - Brine Wash J->K L Purification: Silica Gel Chromatography K->L M Final Product: This compound L->M

References

Application Note: Regioselective Ortho-Formylation of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxybenzonitrile derivatives containing a formyl group are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of a formyl group ortho to a hydroxyl substituent on an aromatic ring is a critical transformation for building complex molecular architectures. However, achieving high regioselectivity can be challenging due to the activating nature of the hydroxyl group, which directs electrophilic substitution to both ortho and para positions. This application note provides a detailed protocol for the highly regioselective ortho-formylation of 3-hydroxybenzonitrile, focusing on a robust method that utilizes magnesium chloride and paraformaldehyde.

Recommended Protocol: Magnesium Chloride-Mediated Ortho-Formylation

This method, based on the work of Hofsløkken and Skattebøl, offers excellent regioselectivity for the ortho position, driven by a chelation mechanism involving the magnesium ion.[1] It consistently provides the desired ortho-formylated product, avoiding the formation of para isomers.[2] This procedure is noted for being simple, efficient, and applicable for large-scale preparations.[2]

Reaction Principle

The reaction proceeds via the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenolic oxygen and the formylating agent (paraformaldehyde), directing the electrophilic attack exclusively to the ortho position. Triethylamine acts as a base to facilitate the formation of the phenoxide.[1]

Materials and Reagents
  • 3-Hydroxybenzonitrile

  • Anhydrous Magnesium Dichloride (MgCl₂, beads are crucial for success)[2][3]

  • Paraformaldehyde (dried over P₂O₅)[2]

  • Triethylamine (Et₃N, dry)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)[2]

  • Hydrochloric Acid (1 N HCl)

  • Diethyl Ether (or Ethyl Acetate)

  • Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Detailed Experimental Protocol
  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (2.0 equiv.) and dried paraformaldehyde (3.0 equiv.).[2] Maintain a positive pressure of inert gas.

  • Solvent and Base: Add anhydrous THF (or acetonitrile) via syringe to the flask.[2] The volume should be sufficient to create a stirrable slurry (e.g., ~5 mL per mmol of the limiting reagent). Add dry triethylamine (2.0 equiv.) dropwise via syringe. Stir the mixture for 10-15 minutes at room temperature.[2]

  • Substrate Addition: Add 3-hydroxybenzonitrile (1.0 equiv.) to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux (for THF, this is approx. 66-75°C).[2] The reaction rate is slower for phenols with electron-withdrawing groups like the cyano group, so a reaction time of 4 to 8 hours may be required.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether or ethyl acetate. Wash the organic phase sequentially with 1 N HCl (3 times) and water (3 times).[2] Caution: Gas evolution may occur during the acidic wash.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ortho-formylated product (2-formyl-3-hydroxybenzonitrile and/or 4-formyl-3-hydroxybenzonitrile).[1]

Alternative Methods

While the MgCl₂-mediated protocol is recommended for its high selectivity, other classical formylation reactions can also be considered.

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[4][5] While effective for many phenols, it often results in a mixture of ortho and para isomers and can have moderate yields.[4][6]

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or acetic acid) as the formylating agent.[7][8] It is generally most effective for phenols with strong electron-donating substituents and proceeds via an iminium ion electrophile.[7][9]

Data Presentation: Comparison of Formylation Methods

ParameterMgCl₂-Mediated MethodReimer-Tiemann ReactionDuff Reaction
Formylating Agent ParaformaldehydeChloroformHexamethylenetetramine (HMTA)
Key Reagents MgCl₂, TriethylamineNaOH or KOHAcetic or Trifluoroacetic Acid
Solvent THF or AcetonitrileBiphasic (Water/Organic)Acetic Acid, Glycerol
Temperature Reflux (65-85 °C)60-70 °C (can be exothermic)[4]100-160 °C
Regioselectivity Excellent (Exclusively ortho)[2]Moderate (Ortho major, para byproduct)[4]Good (Primarily ortho)[7]
Substrate Scope Broad; slower with e⁻-withdrawing groups[1]Effective for electron-rich phenols/heterocycles[4]Requires strongly electron-donating groups[7]
Advantages High selectivity, good yields, scalable[2]Widely known, uses common reagentsSingle reagent formylating source
Disadvantages Requires strictly anhydrous conditions[3]Often low yields, isomer separation requiredHigh temperatures, moderate yields

Visualizations

Workflow for MgCl₂-Mediated Ortho-Formylation

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_product 4. Final Product start 3-Hydroxybenzonitrile mix Combine Reagents & Substrate in Anhydrous THF start->mix reagents Anhydrous MgCl₂ Paraformaldehyde Triethylamine reagents->mix reflux Heat to Reflux (4-8 hours) mix->reflux quench Cool & Quench (1 N HCl Wash) reflux->quench extract Extract with Ether/EtOAc quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure Ortho-Formyl 3-Hydroxybenzonitrile purify->end

Caption: General workflow for the ortho-formylation of 3-hydroxybenzonitrile.

References

Application Notes and Protocols: 4-Formyl-3-hydroxybenzonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-formyl-3-hydroxybenzonitrile, a versatile synthetic intermediate, and its applications in the synthesis of potentially bioactive molecules. This document includes detailed experimental protocols for its synthesis and its conversion into chalcone and Schiff base derivatives, along with a summary of their biological significance.

Introduction

This compound, also known as 4-cyano-2-hydroxybenzaldehyde, is an aromatic compound featuring aldehyde, hydroxyl, and nitrile functional groups. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a variety of heterocyclic and polyphenolic compounds. Its derivatives, such as chalcones and Schiff bases, have garnered significant interest due to their potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented below. The first is a high-yield method starting from 5-cyano-2-methoxybenzaldehyde. The second involves the direct ortho-formylation of p-cyanophenol, which, while more direct, typically results in lower yields.

Method 1: Demethylation of 5-Cyano-2-methoxybenzaldehyde

This method provides a high yield of the target compound.

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 5-cyano-2-methoxybenzaldehyde (31.08 g) and lithium chloride (24.52 g).

  • Add 500 mL of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling, remove the solvent by rotary evaporation.

  • Dissolve the residue in an aqueous solution of potassium hydrogen sulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[1]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
5-Cyano-2-methoxybenzaldehydeLithium chlorideDMF2 hoursRefluxThis compound86%[1]
Method 2: Ortho-Formylation of p-Cyanophenol (Casnati–Skattebøl Reaction)

This method directly introduces a formyl group onto the p-cyanophenol ring. While phenols with electron-withdrawing groups are generally less reactive in this transformation, it represents a potential synthetic route.[2][3]

Experimental Protocol (Adapted from a general procedure): [4]

  • In a dry 500 mL three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

  • Add 250 mL of dry tetrahydrofuran (THF) via syringe.

  • Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir for 10 minutes.

  • Add a solution of p-cyanophenol (5.95 g, 50 mmol) in THF dropwise.

  • Heat the mixture to a gentle reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash three times with 100 mL of 1 N HCl, followed by three washes with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureProductYield
p-CyanophenolMgCl₂, Et₃N, ParaformaldehydeTHF4-6 hoursRefluxThis compound~24%[2]

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for synthesizing various derivatives, including chalcones and Schiff bases, which have shown promising biological activities.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.

Experimental Protocol for Chalcone Synthesis:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture with stirring.

  • Continue stirring at room temperature for several hours until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Logical Workflow for Chalcone Synthesis:

G A This compound D Claisen-Schmidt Condensation A->D B Substituted Acetophenone B->D C Base (e.g., NaOH, KOH) in Ethanol C->D E Crude Chalcone Derivative D->E F Purification (Recrystallization) E->F G Pure Chalcone Derivative F->G

Caption: General workflow for the synthesis of chalcone derivatives.

Biological Significance of Chalcone Derivatives

Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A significant aspect of their bioactivity is their ability to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway Inhibition by Chalcones:

The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Its aberrant activation is linked to various cancers. Chalcones have been shown to inhibit this pathway at multiple points.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Chalcone Chalcone Chalcone->IKK Inhibition Chalcone->IkB Prevents Degradation DNA DNA NFkB_active->DNA Binds to κB sites Gene Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription

Caption: Chalcones inhibit the canonical NF-κB signaling pathway.

Synthesis of Schiff Bases

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde.

Experimental Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add a primary amine (1 equivalent) to the solution.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • Recrystallize from an appropriate solvent if further purification is needed.

Logical Workflow for Schiff Base Synthesis:

G A This compound D Condensation Reaction A->D B Primary Amine B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Crude Schiff Base D->E F Purification (Recrystallization) E->F G Pure Schiff Base F->G

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Significance of Schiff Base Derivatives

Schiff bases are a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. Their mechanism of action in cancer can involve the induction of apoptosis and inhibition of cell proliferation.

JAK-STAT Signaling Pathway and Potential Inhibition:

The JAK-STAT pathway is critical for cytokine signaling and is often constitutively active in various cancers, promoting cell survival and proliferation. While direct inhibition of this pathway by this compound-derived Schiff bases requires further specific investigation, related cyanophenol-containing molecules have been explored as potential JAK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Potential_Inhibitor Potential Inhibitor (e.g., Schiff Base Derivative) Potential_Inhibitor->JAK Inhibition STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA_GAS DNA (GAS element) STAT_dimer->DNA_GAS Binds to DNA STAT_dimer->DNA_GAS Translocation Target_Genes Target Gene Expression (Proliferation, Survival) DNA_GAS->Target_Genes Transcription

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound serves as a key intermediate in the synthesis of diverse molecular scaffolds with significant potential in drug discovery. The protocols provided herein offer viable routes to this intermediate and its subsequent conversion to chalcone and Schiff base derivatives. The ability of these derivatives to modulate critical signaling pathways such as NF-κB and JAK-STAT underscores their importance as a promising area for further research and development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies for their specific molecular targets.

References

The Pivotal Role of 4-Cyano-2-methoxybenzaldehyde in the Synthesis of Finerenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, is a breakthrough therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.[1] Its unique dihydronaphthyridine core structure presents a significant synthetic challenge.[2] Central to its synthesis is the strategic use of 4-cyano-2-methoxybenzaldehyde, a key building block that constitutes a significant portion of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis of Finerenone, with a particular focus on the critical role of 4-cyano-2-methoxybenzaldehyde.

The Hantzsch Dihydropyridine Synthesis: A Core Reaction

The synthesis of the dihydropyridine core of Finerenone is typically achieved through a modified Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde (4-cyano-2-methoxybenzaldehyde), a β-ketoester, and an amine-containing component.[3] The resulting dihydropyridine ring is the foundational scaffold of Finerenone.

Experimental Protocols

Protocol 1: Synthesis of the Dihydronaphthyridine Intermediate via Hantzsch-type Reaction

This protocol outlines the synthesis of the racemic dihydropyridine intermediate, a crucial precursor to Finerenone, using 4-cyano-2-methoxybenzaldehyde.

Materials:

  • 4-Cyano-2-methoxybenzaldehyde

  • Ethyl 2-cyanoacetoacetate (or a similar β-ketoester)

  • 4-Amino-5-methylpyridin-2-ol

  • Inert solvent (e.g., isopropanol, ethanol, or N,N-Dimethylformamide)

  • Acid catalyst (e.g., acetic acid, sulfuric acid)

  • Piperidine (as a basic catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-cyano-2-methoxybenzaldehyde and the β-ketoester in the chosen inert solvent.

  • Addition of Reagents: To the stirred solution, add 4-amino-5-methylpyridin-2-ol, followed by the catalytic amounts of acetic acid and piperidine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for a period of 12-24 hours.[2] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydronaphthyridine intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Finerenone intermediates.

ReactantMolar Ratio (relative to 4-cyano-2-methoxybenzaldehyde)Reference
4-Cyano-2-methoxybenzaldehyde1.0[4]
Diethyl malonate1.0-1.2[4]
4-Amino-5-methyl-2-hydroxypyridine1.0[4]
Reaction StepSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Hantzsch CyclizationIsopropanolAcetic Acid/PiperidineReflux12-24~80>95[3]
EthylationN,N-DimethylacetamideSulfuric Acid90-9520Not specifiedNot specified
Chiral ResolutionEthanol/WaterDi-p-toluoyl-D-tartaric acidReflux3~41>99 (ee)[5]
Final AmmonolysisMethanolAmmonia0-1016-20Not specified>99[4]

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the synthetic workflow and the biological signaling pathway of Finerenone.

Finerenone_Synthesis A 4-Cyano-2-methoxy- benzaldehyde D Hantzsch-type Condensation A->D B β-Ketoester (e.g., Ethyl 2-cyanoacetoacetate) B->D C 4-Amino-5-methyl- pyridin-2-ol C->D E Racemic Dihydropyridine Intermediate D->E Cyclization F Ethylation E->F G Racemic Precursor F->G H Chiral Resolution G->H I (S)-Finerenone Precursor H->I Separation J Ammonolysis I->J K Finerenone J->K Finerenone_MOA cluster_extracellular Extracellular cluster_cellular Cellular Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Finerenone Finerenone Finerenone->MR Blocks Translocation Nuclear Translocation MR_Aldo->Translocation HRE Hormone Response Element (HRE) Translocation->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Pro_inflammatory Pro-inflammatory & Pro-fibrotic Genes Gene_Transcription->Pro_inflammatory Inflammation_Fibrosis Inflammation & Fibrosis Pro_inflammatory->Inflammation_Fibrosis Leads to

References

Application Notes and Protocols: Chemical Reactions Involving 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 4-formyl-3-hydroxybenzonitrile. This versatile molecule, featuring a phenol, an aldehyde, and a nitrile functional group, serves as a valuable building block in the synthesis of a wide range of organic compounds, including potential pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be effectively achieved from 5-cyano-2-methoxybenzaldehyde through a demethylation reaction.

Protocol 1: Synthesis of this compound

This protocol details the demethylation of 5-cyano-2-methoxybenzaldehyde to yield this compound.[1]

Materials:

  • 5-cyano-2-methoxybenzaldehyde

  • Lithium chloride (LiCl)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous acidic potassium sulfate solution

  • Water

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 500 mL round-bottom flask, combine 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride.[1]

  • Add 500 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1]

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the DMF solvent using a rotary evaporator.

  • Dissolve the resulting residue in an aqueous acidic potassium sulfate solution.

  • Transfer the solution to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water and then with a saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
5-cyano-2-methoxybenzaldehyde161.1631.080.193
Lithium chloride42.3924.520.578
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound147.1324.586

Synthesis Workflow

start Start reactants 5-cyano-2-methoxybenzaldehyde + LiCl in DMF start->reactants reflux Reflux for 2h reactants->reflux workup Solvent Removal & Aqueous Workup reflux->workup extraction Ethyl Acetate Extraction workup->extraction purification Washing & Drying extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reactions of this compound

The presence of three reactive functional groups makes this compound a versatile starting material for the synthesis of various derivatives.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be readily alkylated to form a variety of ether derivatives. This reaction is fundamental in modifying the solubility and electronic properties of the molecule.

Protocol 2: Synthesis of 4-Formyl-3-(benzyloxy)benzonitrile

This protocol describes the synthesis of the benzyl ether derivative of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway

start This compound reagents + Benzyl Bromide + K₂CO₃ in Acetone start->reagents product 4-Formyl-3-(benzyloxy)benzonitrile reagents->product

Caption: Williamson ether synthesis of 4-Formyl-3-(benzyloxy)benzonitrile.

Reductive Amination

The aldehyde functional group is a versatile handle for the introduction of amine moieties through reductive amination. This is a crucial transformation in the synthesis of many biologically active compounds.

Protocol 3: Synthesis of 4-(Aminomethyl)-3-hydroxybenzonitrile Derivatives

This protocol provides a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive Amination Workflow

start This compound + Primary Amine imine_formation Imine Formation (Catalytic Acetic Acid) start->imine_formation reduction Reduction with STAB imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup product 4-(Aminomethyl)-3-hydroxybenzonitrile Derivative workup->product

Caption: Workflow for the reductive amination of this compound.

Oxidation of the Aldehyde Group

The formyl group can be oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

Protocol 4: Synthesis of 4-Cyano-2-hydroxybenzoic Acid

This protocol details the oxidation of the aldehyde group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide (NaOH) solution

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Comparison for Derivative Synthesis

Reaction TypeStarting MaterialKey ReagentsProductTypical Yield (%)
O-AlkylationThis compoundBenzyl bromide, K₂CO₃4-Formyl-3-(benzyloxy)benzonitrile85-95
Reductive AminationThis compoundBenzylamine, STAB4-((Benzylamino)methyl)-3-hydroxybenzonitrile70-85
OxidationThis compoundKMnO₄, NaOH4-Cyano-2-hydroxybenzoic acid60-75

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. This compound is an organic compound and direct contact with skin and eyes should be avoided.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, rinse the affected area with copious amounts of water and seek immediate medical attention.[2] Prior to conducting any experiment, consult the Safety Data Sheet (SDS) for each reagent.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Formyl-3-hydroxybenzonitril für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 4-Formyl-3-hydroxybenzonitril, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer therapeutischer Wirkstoffe. Die hier beschriebenen Methoden konzentrieren sich auf die Synthese von Schiff-Basen, Chalconen und Oximen. Darüber hinaus werden quantitative Daten zur biologischen Aktivität von analogen Benzonitril-Derivaten sowie ein hypothetischer Signalweg für deren potenzielle antikanzerogene Wirkung dargestellt.

Einleitung

4-Formyl-3-hydroxybenzonitril ist aufgrund seiner bifunktionellen Natur – es besitzt sowohl eine reaktive Aldehydgruppe als auch eine phenolische Hydroxylgruppe – ein attraktives Ausgangsmaterial für die medizinische Chemie und die Wirkstoffentdeckung. Diese funktionellen Gruppen ermöglichen eine Vielzahl von chemischen Modifikationen, um Bibliotheken von Derivaten mit potenziell unterschiedlichen pharmakologischen Eigenschaften zu erstellen. Die Benzonitril-Einheit selbst ist in zahlreichen bioaktiven Molekülen zu finden und trägt oft zur Verbesserung der pharmakokinetischen und pharmakodynamischen Profile bei.

Die Derivatisierung dieses Moleküls kann zur Entdeckung neuer Wirkstoffe in verschiedenen therapeutischen Bereichen führen, darunter antimikrobielle und antikanzerogene Therapien. Die Aldehydgruppe kann leicht in Schiff-Basen, Chalcone, Oxime und andere Heterozyklen umgewandelt werden, während die Hydroxylgruppe für Veretherungs- oder Veresterungsreaktionen zur Verfügung steht.

Strategien zur Derivatisierung

Die Aldehydfunktionalität des 4-Formyl-3-hydroxybenzonitrils ist der primäre Angriffspunkt für die Derivatisierung. Gängige und effektive Synthesestrategien umfassen:

  • Synthese von Schiff-Basen: Kondensationsreaktion des Aldehyds mit primären Aminen zur Bildung von Iminen (Schiff-Basen). Diese Reaktion ist oft einfach durchzuführen und führt zu einer großen Vielfalt an Molekülen, abhängig vom eingesetzten Amin.

  • Synthese von Chalconen: Claisen-Schmidt-Kondensation des Aldehyds mit einem Keton (typischerweise einem Acetophenon-Derivat) in Gegenwart einer Base. Chalcone sind bekannte Vorläufer für Flavonoide und weisen ein breites Spektrum an biologischen Aktivitäten auf.

  • Synthese von Oximen: Reaktion des Aldehyds mit Hydroxylamin, was zur Bildung von Oximen führt. Oxime können als Zwischenprodukte für weitere Synthesen dienen oder selbst biologische Aktivität zeigen.

Derivatization_Workflow start 4-Formyl-3-hydroxybenzonitril schiff_base schiff_base start->schiff_base chalcone chalcone start->chalcone oxime oxime start->oxime bio_eval Biologische Evaluierung (z.B. Antikrebs, Antimikrobiell) product_schiff product_schiff schiff_base->product_schiff product_chalcone product_chalcone chalcone->product_chalcone product_oxime product_oxime oxime->product_oxime product_schiff->bio_eval product_chalcone->bio_eval product_oxime->bio_eval

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.

Experimentelle Protokolle

Allgemeine Synthese von Schiff-Basen-Derivaten

Dieses Protokoll beschreibt die Kondensationsreaktion von 4-Formyl-3-hydroxybenzonitril mit einem primären Amin.

Materialien:

  • 4-Formyl-3-hydroxybenzonitril

  • Substituiertes primäres Amin (z. B. Anilin-Derivate)

  • Ethanol (als Lösungsmittel)

  • Eisessig (als Katalysator)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

Protokoll:

  • Lösen Sie 1 Äquivalent 4-Formyl-3-hydroxybenzonitril in einer minimalen Menge warmem Ethanol in einem Rundkolben.

  • Geben Sie 1 Äquivalent des substituierten primären Amins zur Lösung.

  • Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen.

  • Das ausfallende Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Ethanol/Wasser-Gemisch) erfolgen.

  • Charakterisieren Sie das finale Produkt mittels NMR, IR und Massenspektrometrie.

Allgemeine Synthese von Chalcon-Derivaten (Claisen-Schmidt-Kondensation)

Dieses Protokoll beschreibt die basenkatalysierte Kondensation von 4-Formyl-3-hydroxybenzonitril mit einem Acetophenon-Derivat.[1][2]

Materialien:

  • 4-Formyl-3-hydroxybenzonitril

  • Substituiertes Acetophenon

  • Ethanol

  • Wässrige Natriumhydroxid- (NaOH) oder Kaliumhydroxid-Lösung (KOH)

  • Becherglas, Magnetrührer

Protokoll:

  • Lösen Sie äquimolare Mengen von 4-Formyl-3-hydroxybenzonitril und dem substituierten Acetophenon in Ethanol in einem Becherglas.

  • Kühlen Sie die Lösung in einem Eisbad ab.

  • Geben Sie langsam unter Rühren eine wässrige Lösung von NaOH oder KOH (typischerweise 10-20%) hinzu, bis die Lösung basisch ist und sich ein Niederschlag zu bilden beginnt.

  • Rühren Sie die Mischung für 12-24 Stunden bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit verdünnter Salzsäure (HCl), bis das Produkt vollständig ausfällt.

  • Filtrieren Sie den festen Niederschlag, waschen Sie ihn gründlich mit Wasser, um anorganische Salze zu entfernen, und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus Ethanol.

  • Charakterisieren Sie das Chalcon-Derivat mittels spektroskopischer Methoden.

Allgemeine Synthese von Oxim-Derivaten

Dieses Protokoll beschreibt die Reaktion von 4-Formyl-3-hydroxybenzonitril mit Hydroxylamin.[3][4]

Materialien:

  • 4-Formyl-3-hydroxybenzonitril

  • Hydroxylaminhydrochlorid (NH₂OH·HCl)

  • Natriumacetat oder eine andere Base

  • Ethanol/Wasser-Gemisch

  • Rundkolben, Magnetrührer

Protokoll:

  • Lösen Sie 4-Formyl-3-hydroxybenzonitril in einem Ethanol/Wasser-Gemisch in einem Rundkolben.

  • Geben Sie eine äquimolare Menge Hydroxylaminhydrochlorid und eine Base (z. B. Natriumacetat) hinzu, um das freie Hydroxylamin in situ zu erzeugen.

  • Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen für 1-3 Stunden.

  • Überwachen Sie den Reaktionsverlauf mittels DC.

  • Nach Abschluss der Reaktion wird das Produkt oft durch Zugabe von Wasser ausgefällt.

  • Filtrieren Sie den Niederschlag, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Eine Umkristallisation kann zur weiteren Reinigung durchgeführt werden.

  • Bestätigen Sie die Struktur des Oxims mittels NMR und IR-Spektroskopie.

Datenpräsentation: Biologische Aktivität

Die Derivatisierung von Benzonitrilen hat sich als erfolgreiche Strategie zur Entwicklung potenter Antikrebsmittel erwiesen.[5] Die folgende Tabelle fasst die zytotoxische Aktivität (IC₅₀-Werte) repräsentativer Benzonitril-Derivate gegen verschiedene humane Krebszelllinien zusammen. Es ist zu beachten, dass diese Daten für analoge Strukturen und nicht direkt für Derivate von 4-Formyl-3-hydroxybenzonitril erhoben wurden, sie dienen jedoch als Beleg für das Potenzial dieses Scaffolds.

Tabelle 1: Zytotoxische Aktivität ausgewählter Benzonitril-Derivate

VerbindungsklasseBeispiel-DerivatKrebszelllinieIC₅₀ (µM)
2-PhenylacrylonitrileVerbindung 1g2aHCT116 (Darm)0.0059
2-PhenylacrylonitrileVerbindung 1g2aBEL-7402 (Leber)0.0078
Benzotriazol-acrylonitrileVerbindung 2.2MGC (Magen)3.72
Benzotriazol-acrylonitrileVerbindung 2.5A549 (Lunge)5.47

Daten entnommen aus einer technischen Anleitung zu Benzonitril-Derivaten.[5]

Vorgeschlagener Wirkmechanismus und Signalweg

Antikanzerogene Aktivität: Hemmung der Tubulin-Polymerisation

Ein signifikanter Mechanismus, durch den Benzonitril-Derivate ihre antikanzerogene Wirkung entfalten, ist die Hemmung der Tubulin-Polymerisation.[5] Mikrotubuli sind wesentliche Bestandteile des Zytoskeletts und spielen eine entscheidende Rolle bei der Bildung der mitotischen Spindel während der Zellteilung. Die Störung der Mikrotubuli-Dynamik führt zu einem Stillstand der Mitose und nachfolgend zur Apoptose in sich schnell teilenden Krebszellen.[5]

Signaling_Pathway drug Benzonitril-Derivat tubulin β-Tubulin (Colchicin-Bindungsstelle) drug->tubulin Bindung microtubule Mikrotubuli-Polymerisation tubulin->microtubule Hemmung spindle Bildung der mitotischen Spindel microtubule->spindle Störung mitosis Mitose (G2/M-Phase) spindle->mitosis Arrest apoptosis Apoptose (Programmierter Zelltod) mitosis->apoptosis Induktion

Abbildung 2: Hemmung der Tubulin-Polymerisation.

Der vorgeschlagene Signalweg (Abbildung 2) illustriert, wie Benzonitril-Derivate durch Bindung an die Colchicin-Bindungsstelle von β-Tubulin die Polymerisation von Mikrotubuli hemmen. Dies stört die Bildung der mitotischen Spindel, was zu einem Arrest in der G2/M-Phase des Zellzyklus führt. Dieser verlängerte mitotische Arrest löst letztendlich den intrinsischen Apoptoseweg aus, was zum programmierten Zelltod der Krebszelle führt.[5]

Antimikrobielle Aktivität: Hemmung von Penicillin-bindenden Proteinen (PBPs)

Einige Benzonitril-Derivate zeigen vielversprechende Aktivität gegen eine Reihe von bakteriellen Krankheitserregern. Ein vorgeschlagener Wirkmechanismus für einige Pyrimidin-Acrylnitril-Derivate ist die Hemmung von Penicillin-bindenden Proteinen (PBPs).[5] Diese Enzyme sind für die Synthese der bakteriellen Zellwand unerlässlich. Durch die kovalente Bindung an PBPs stören diese Verbindungen die Integrität der Zellwand, was zur Lyse und zum Tod der Bakterien führt.[5][6]

Fazit

4-Formyl-3-hydroxybenzonitril stellt eine wertvolle und vielseitige Plattform für die Wirkstoffentdeckung dar. Die in diesem Dokument beschriebenen Protokolle zur Synthese von Schiff-Basen, Chalconen und Oximen sind robust und ermöglichen die Erzeugung einer breiten Palette von Derivaten für das biologische Screening. Die vielversprechenden antikanzerogenen und antimikrobiellen Aktivitäten, die für analoge Benzonitril-Strukturen berichtet wurden, unterstreichen das Potenzial dieses Scaffolds für die Entwicklung neuer, dringend benötigter Therapeutika. Die Hemmung der Tubulin-Polymerisation und der PBPs sind plausible Wirkmechanismen, die als Ausgangspunkt für weitere mechanistische Studien und die Optimierung von Leitstrukturen dienen können.

References

Application Notes and Protocols for Aldol Condensation Reactions with 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the utilization of 4-Formyl-3-hydroxybenzonitrile in aldol condensation reactions, specifically the Claisen-Schmidt and Knoevenagel condensations. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds and are instrumental in the synthesis of diverse molecular architectures, including chalcones and various heterocyclic compounds with significant pharmacological potential.

Introduction

This compound is a versatile building block in organic synthesis due to its reactive aldehyde functionality and the presence of a hydroxyl and a nitrile group on the aromatic ring. These features allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel compounds in drug discovery and materials science. The aldol condensation, a cornerstone of C-C bond formation, provides a direct route to α,β-unsaturated carbonyl compounds and other functionally rich molecules from this starting material.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is particularly useful for the synthesis of chalcones, which are α,β-unsaturated ketones known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: General Procedure for the Synthesis of Chalcones from this compound

This protocol is adapted from established methods for the synthesis of chalcones from substituted benzaldehydes.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-methoxyacetophenone, etc.)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

  • Prepare a 10-15% aqueous solution of KOH or NaOH.

  • Slowly add the basic solution dropwise to the stirred solution of the reactants at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • The precipitated solid (chalcone) is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Data Presentation: Representative Yields for Claisen-Schmidt Condensation

While specific data for this compound is limited in the readily available literature, the following table provides expected yields based on reactions with a closely related starting material, 4-formylbenzonitrile, which can serve as a benchmark.

Acetophenone DerivativeProductExpected Yield (%)
Acetophenone(E)-3-(4-cyanophenyl)-1-phenylprop-2-en-1-oneHigh
4'-Methoxyacetophenone(E)-3-(4-cyanophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneHigh
4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(4-cyanophenyl)prop-2-en-1-oneHigh

Yields are generally high for Claisen-Schmidt condensations and can be optimized by adjusting reaction time and temperature.

Experimental Workflow for Claisen-Schmidt Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Acetophenone Derivative Solvent Ethanol Reactants->Solvent Dissolve Base aq. KOH / NaOH Solvent->Base Add dropwise Stirring Stir at RT (2-5 hours) Base->Stirring Monitoring TLC Stirring->Monitoring Quenching Pour into ice + Acidify with HCl Monitoring->Quenching If complete Filtration Vacuum Filtration Quenching->Filtration Washing Wash with water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Pure Chalcone Pure Chalcone Recrystallization->Pure Chalcone

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles and Heterocycles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] This reaction is highly versatile and can be used to synthesize a variety of α,β-unsaturated compounds, including precursors for pharmaceuticals and polymers.[2] When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it leads to the formation of highly functionalized molecules with potential for further synthetic transformations and biological applications.[3][4]

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the Knoevenagel condensation of this compound with active methylene compounds.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate)

  • Weak Base Catalyst (e.g., Piperidine, Ammonium acetate)

  • Solvent (e.g., Ethanol, Methanol, or solvent-free)

  • Magnetic stirrer

  • Round bottom flask or mortar and pestle (for solvent-free reaction)

Procedure:

  • Solution-Phase Synthesis:

    • In a round bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a catalytic amount of ammonium acetate).

    • Stir the reaction mixture at room temperature or under gentle reflux for 1-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Solvent-Free Synthesis:

    • In a mortar, combine this compound (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalytic amount of a solid base like ammonium acetate.

    • Grind the mixture with a pestle at room temperature for 10-30 minutes. The reaction is often accompanied by a change in color and consistency.

    • After the reaction is complete (monitored by TLC of a small dissolved sample), triturate the solid mass with water or a small amount of ethanol to remove the catalyst.

    • Collect the solid product by vacuum filtration and dry.

Data Presentation: Representative Knoevenagel Condensation Products and Yields

The following table presents expected products and high yields for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.

Active Methylene CompoundProductExpected Yield (%)
Malononitrile(E)-2-(4-cyano-2-hydroxyphenyl)methylene)malononitrile>90
Ethyl Cyanoacetate(E)-ethyl 2-cyano-3-(4-cyano-2-hydroxyphenyl)acrylate>85

Yields for Knoevenagel condensations are typically high, especially under optimized conditions.

Signaling Pathway of Knoevenagel Condensation

G cluster_0 Reactants cluster_1 Reaction Mechanism cluster_2 Products Aldehyde 4-Formyl-3- hydroxybenzonitrile NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Formation ActiveMethylene->Carbanion Deprotonation by Base Base Weak Base (e.g., Piperidine) Base->Carbanion Carbanion->NucleophilicAttack AldolAdduct Aldol Adduct Formation NucleophilicAttack->AldolAdduct Dehydration Dehydration AldolAdduct->Dehydration Elimination of H2O UnsaturatedProduct α,β-Unsaturated Product Dehydration->UnsaturatedProduct Water Water Dehydration->Water

Caption: Mechanism of the Knoevenagel condensation reaction.

Applications in Drug Development

The products derived from the aldol condensation of this compound are of significant interest to the pharmaceutical industry.

  • Chalcones have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. The presence of the α,β-unsaturated ketone moiety is a key structural feature responsible for their biological effects. The derivatives of this compound can be screened for various therapeutic targets.

  • Knoevenagel condensation products , such as α-cyano acrylic acid derivatives and vinyl nitriles, are valuable intermediates for the synthesis of more complex heterocyclic compounds. For instance, 2-phenylacrylonitrile derivatives, synthesized via Knoevenagel condensation, have shown potent anticancer activity by targeting tubulin.[5] The cyano and hydroxyl groups on the phenyl ring of the products derived from this compound offer additional sites for chemical modification to optimize pharmacological properties. The Knoevenagel reaction is a key step in the synthesis of various therapeutic agents.[2]

The strategic application of Claisen-Schmidt and Knoevenagel condensations with this compound provides a powerful platform for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The resulting compounds, with their inherent structural features and potential for further derivatization, are promising candidates for the development of new therapeutic agents.

References

Application Notes and Protocols for the Use of 4-Formyl-3-hydroxybenzonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-formyl-3-hydroxybenzonitrile as a versatile starting material. The presence of aldehyde, hydroxyl, and nitrile functionalities in a single molecule makes it a valuable building block for the construction of diverse and potentially biologically active heterocyclic scaffolds. The following protocols are based on established synthetic methodologies and are intended to serve as a guide for the exploration of new chemical space in drug discovery and development.

Synthesis of Novel Benzofuran Derivatives

The ortho-hydroxybenzaldehyde moiety in this compound is an ideal precursor for the synthesis of benzofuran derivatives. These heterocycles are prevalent in many biologically active compounds.

Protocol 1: Synthesis of 2-Aryl-5-cyanobenzofuran-6-ols via Perkin Reaction

This protocol describes the synthesis of a 2-aryl-5-cyanobenzofuran-6-ol through a Perkin-type condensation followed by intramolecular cyclization.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in acetic anhydride (5.0 eq), add anhydrous sodium acetate (2.0 eq) and an appropriate aryl acetic acid (1.2 eq).

  • Heat the reaction mixture to 140-150 °C and stir for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture for 30 minutes to precipitate the crude product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 2-aryl-5-cyanobenzofuran-6-ol.

Table 1: Expected Products and Data for 2-Aryl-5-cyanobenzofuran-6-ol Synthesis

ProductAryl GroupExpected Yield (%)Expected 1H NMR (ppm)Expected MS (m/z)
2-Phenyl-5-cyanobenzofuran-6-olPhenyl65-75δ 10.1 (s, 1H, OH), 7.8-7.2 (m, 7H, Ar-H), 7.0 (s, 1H, furan-H)[M+H]⁺ calculated for C₁₅H₉NO₂
2-(4-Methoxyphenyl)-5-cyanobenzofuran-6-ol4-Methoxyphenyl70-80δ 10.0 (s, 1H, OH), 7.7-6.9 (m, 6H, Ar-H), 7.0 (s, 1H, furan-H), 3.8 (s, 3H, OCH₃)[M+H]⁺ calculated for C₁₆H₁₁NO₃
2-(4-Chlorophenyl)-5-cyanobenzofuran-6-ol4-Chlorophenyl60-70δ 10.2 (s, 1H, OH), 7.8-7.3 (m, 6H, Ar-H), 7.1 (s, 1H, furan-H)[M+H]⁺ calculated for C₁₅H₈ClNO₂

G A This compound C Intermediate Acylated Aldehyde A->C Acylation B Aryl Acetic Acid Sodium Acetate Acetic Anhydride B->C D Intramolecular Cyclization C->D Perkin Condensation E 2-Aryl-5-cyanobenzofuran-6-ol D->E Dehydration

Caption: General workflow for pyrazole synthesis.

Synthesis of Novel Quinoline Derivatives

The Friedländer annulation allows for the synthesis of quinoline derivatives from an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group. By first converting the hydroxyl group of this compound to an amino group, this versatile reaction can be employed.

Protocol 3: Synthesis of 7-Hydroxyquinoline-5-carbonitrile Derivatives

This protocol involves a two-step process: reduction of a nitrated intermediate to an amine, followed by the Friedländer condensation.

Step 1: Synthesis of 3-Amino-4-formylbenzonitrile

  • Nitrate this compound to obtain 4-formyl-3-hydroxy-2-nitrobenzonitrile.

  • Reduce the nitro group using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to yield 3-amino-4-formylbenzonitrile.

Step 2: Friedländer Annulation

  • To a solution of 3-amino-4-formylbenzonitrile (1.0 eq) in ethanol, add an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or acetylacetone) (1.1 eq).

  • Add a catalytic amount of a base such as piperidine or potassium hydroxide.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water).

Table 3: Expected Products and Data for Quinoline Synthesis

ProductActive Methylene CompoundExpected Yield (%)Expected 1H NMR (ppm)Expected MS (m/z)
7-Hydroxy-2-methylquinoline-5-carbonitrileAcetone60-70δ 11.0 (s, 1H, OH), 8.5-7.5 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃)[M+H]⁺ calculated for C₁₁H₈N₂O
Ethyl 7-hydroxy-2-methylquinoline-5-carboxylate-3-carbonitrileEthyl cyanoacetate55-65δ 11.2 (s, 1H, OH), 8.6-7.6 (m, 3H, Ar-H), 4.3 (q, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)[M+H]⁺ calculated for C₁₄H₁₂N₂O₃
2-Amino-7-hydroxyquinoline-3,5-dicarbonitrileMalononitrile70-80δ 11.5 (s, 1H, OH), 8.4-7.4 (m, 3H, Ar-H), 7.2 (s, 2H, NH₂)[M+H]⁺ calculated for C₁₁H₆N₄O

Logical Relationship in Quinoline Synthesis

G A This compound B Nitration A->B C 4-Formyl-3-hydroxy-2-nitrobenzonitrile B->C D Reduction C->D E 3-Amino-4-formylbenzonitrile D->E G Friedländer Annulation E->G F Active Methylene Compound Base F->G H 7-Hydroxyquinoline-5-carbonitrile Derivative G->H

Caption: Two-step synthesis of quinoline derivatives.

Disclaimer: The protocols and expected data provided are based on established chemical principles and are intended for guidance. Actual results may vary, and all reactions should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired outcomes.

Application of 4-Formyl-3-hydroxybenzonitrile in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, extensive research on the applications of 4-Formyl-3-hydroxybenzonitrile in materials science is not widely documented, its unique molecular architecture, featuring reactive formyl, hydroxyl, and nitrile functionalities on a rigid aromatic backbone, presents considerable potential for the development of novel high-performance materials. This document provides detailed, albeit hypothetical, application notes and experimental protocols for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and advanced polymers. These protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

I. Application in Metal-Organic Frameworks (MOFs)

The trifunctional nature of this compound makes it an attractive candidate as an organic linker in the synthesis of MOFs. The hydroxyl and nitrile groups can coordinate with metal centers, while the formyl group can serve as a reactive site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, catalysis, and drug delivery.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zinc-based MOF

This protocol details a hypothetical solvothermal synthesis of a zinc-containing MOF using this compound as the primary organic linker.

Materials:

  • This compound (C₈H₅NO₂)

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 1.5 mmol of this compound in 5 mL of DMF.

  • To this solution, add 1.5 mmol of zinc acetate dihydrate.

  • Sonicate the mixture for 2 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 80 °C for 24 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A white crystalline powder is expected to have formed. Decant the supernatant solvent.

  • Wash the crystalline product by rinsing with fresh DMF (2 x 5 mL).

  • The resulting solid represents the synthesized MOF.

Quantitative Data for MOF Synthesis

The following table summarizes the key reaction parameters and anticipated results for the synthesis of the hypothetical MOF.

ParameterValue
Reagents
This compound225 mg (1.5 mmol)
Zinc Acetate Dihydrate330 mg (1.5 mmol)
Solvent (DMF)5 mL
Reaction Conditions
Temperature80 °C
Time24 hours
Expected Yield ~40%

Synthesis Workflow

MOF_Synthesis_Workflow Reactants 1. Dissolve Linker and Metal Salt in DMF Sonication 2. Sonicate for Homogenization Reactants->Sonication Heating 3. Solvothermal Reaction (80°C, 24h) Sonication->Heating Isolation 4. Decant Solvent and Wash with DMF Heating->Isolation Product 5. Obtain Crystalline MOF Product Isolation->Product

Caption: Solvothermal synthesis of a hypothetical MOF.

II. Application in High-Performance Polymers

The aromatic structure and multiple reactive sites of this compound make it a promising monomer for the synthesis of high-performance polymers. Its incorporation into a polymer backbone can enhance thermal stability, mechanical strength, and chemical resistance. The formyl and hydroxyl groups can participate in various polymerization reactions, such as polycondensation, to form stable linkages.

Experimental Protocol: Synthesis of a Wholly Aromatic Copolyester

This protocol describes the melt polycondensation of this compound with another hydroxybenzoic acid to form a wholly aromatic copolyester. This method is adapted from the synthesis of similar high-performance polyesters.[1]

Materials:

  • This compound

  • 3-Hydroxybenzoic acid

  • Acetic anhydride

  • Sodium acetate (catalyst)

Procedure:

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine a desired molar ratio of this compound and 3-hydroxybenzoic acid.

  • Add a slight excess of acetic anhydride to acetylate the hydroxyl groups.

  • Add a catalytic amount of sodium acetate.

  • Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours to complete the acetylation, distilling off the acetic acid byproduct.

  • After acetylation, slowly raise the temperature to 250-300 °C to initiate polycondensation, while continuing to remove acetic acid.

  • Apply a vacuum to the system to facilitate the removal of the final traces of acetic acid and drive the polymerization to completion.

  • The viscosity of the melt will increase significantly. The reaction is complete when the desired viscosity is achieved.

  • Cool the reactor and isolate the solid polymer.

Quantitative Data for Polymer Properties

The following table presents the expected properties of a hypothetical copolyester derived from this compound, based on typical values for similar aromatic polyesters.[1]

PropertyExpected Value
Thermal Properties
Glass Transition Temperature (Tg)> 190 °C
Onset of Thermal Decomposition (TGA)> 450 °C
Mechanical Properties
Intrinsic Viscosity0.6 - 0.8 dL/g

Polymerization Logic

Polymerization_Logic Monomers Aromatic Hydroxy-Acids (including this compound) Acetylation Acetylation with Acetic Anhydride Monomers->Acetylation Polycondensation Melt Polycondensation (High Temperature & Vacuum) Acetylation->Polycondensation Polymer High-Performance Aromatic Copolyester Polycondensation->Polymer

Caption: Logical flow of aromatic copolyester synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the scale-up synthesis of 4-Formyl-3-hydroxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The information is intended for researchers, scientists, and drug development professionals.

Overview and Synthetic Strategy

This compound, also known as 3-cyano-6-hydroxybenzaldehyde, is a valuable building block in organic synthesis. Its preparation on a larger scale requires careful consideration of reaction conditions, reagent selection, and process safety. The most common and scalable synthetic routes involve the formylation of a substituted phenol or the modification of a pre-existing benzonitrile derivative.

This document outlines a robust two-step synthetic pathway starting from 3-hydroxybenzonitrile. The first step involves the protection of the hydroxyl group, followed by a formylation reaction, and finally deprotection to yield the desired product. An alternative and widely used method is the Vilsmeier-Haack reaction on 3-hydroxybenzonitrile.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to provide a basis for comparison.

Synthesis RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Demethylation5-Cyano-2-methoxybenzaldehydeLithium chlorideN,N-Dimethylformamide (DMF)2 hours86>95 (crude)[1]
Vilsmeier-HaackPhenolsVilsmeier reagent (DMF, SOCl₂)Solvent-free or various solvents20-45 minutesGoodNot specified[2]
Oxidation & CyanationPhenolOxidizing agent, Sodium cyanideNot specifiedNot specifiedNot specifiedNot specified[3][4]

Detailed Experimental Protocol: Demethylation Route

This protocol is adapted for a scale-up synthesis based on a laboratory-scale procedure.[1]

3.1. Materials and Reagents

  • 5-Cyano-2-methoxybenzaldehyde

  • Lithium chloride (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Potassium hydrogen sulfate

  • Saturated sodium chloride solution (Brine)

  • Water

3.2. Equipment

  • Large-scale glass reactor with overhead stirring, reflux condenser, and temperature control

  • Rotary evaporator (industrial scale)

  • Large separatory funnels or extraction vessel

  • Filtration apparatus

3.3. Step-by-Step Procedure

  • Reaction Setup: In a clean and dry large-scale reactor, charge N,N-dimethylformamide (500 mL).

  • Addition of Reagents: To the solvent, add 5-cyano-2-methoxybenzaldehyde (31.08 g) and anhydrous lithium chloride (24.52 g).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the DMF by vacuum distillation using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in an aqueous solution of potassium hydrogen sulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic phase sequentially with water and saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve the desired purity.

3.4. Process Yield and Purity

Based on the laboratory scale, this process is expected to yield approximately 24.5 g (86%) of this compound.[1] Purity should be assessed by standard analytical techniques such as HPLC and NMR.

Experimental Workflow and Diagrams

4.1. Synthesis Workflow Diagram

The following diagram illustrates the key steps in the scale-up synthesis of this compound via the demethylation route.

Synthesis_Workflow start Start reagents Charge Reactor: - 5-Cyano-2-methoxybenzaldehyde - Lithium chloride - DMF start->reagents reaction Reflux for 2 hours reagents->reaction solvent_removal Solvent Removal (Vacuum Distillation) reaction->solvent_removal workup Aqueous Work-up: - KHSO4 solution - Ethyl acetate extraction - Water wash - Brine wash solvent_removal->workup isolation Isolation: - Dry over Na2SO4 - Filtration - Concentration workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor closely. Ensure the temperature is maintained at reflux.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Impure ProductIncomplete removal of starting material or by-productsOptimize the purification step (e.g., choice of recrystallization solvent, chromatography conditions).
Decomposition of productAvoid excessive heating during solvent removal and purification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Formyl-3-hydroxybenzonitrile. This resource is intended for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 4-bromo-3-hydroxybenzonitrile or 3-hydroxy-4-methylbenzonitrile.

  • Side-products: Over-oxidation or incomplete formylation can lead to related benzonitrile derivatives.

  • Reagents and catalysts: Residual reagents from the synthesis.

  • Solvents: Residual solvents from the reaction and work-up steps.

Q3: My purified this compound is off-color (e.g., yellow or brown). How can I decolorize it?

A3: A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal before the final crystallization step. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of any impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Poor recovery of the compound. Too much solvent was used.Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility.
No crystal formation upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration and induce crystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the compound from impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase (eluent).
The column was not packed properly, leading to channeling.Repack the column, ensuring a uniform and compact stationary phase bed.
The sample was loaded in too large a volume.Dissolve the sample in a minimal amount of the initial mobile phase for loading.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking or tailing of the compound band. The compound is interacting with the acidic silica gel.Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to suppress unwanted interactions.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is mostly pure but contains minor impurities. Based on solubility data of similar compounds, a mixed solvent system of ethanol and water is a good starting point.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude this compound containing significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Formyl-3- hydroxybenzonitrile Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant Impurities Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization Purity < 98% Pure Pure 4-Formyl-3- hydroxybenzonitrile Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut PoorRecovery Poor Recovery? OilingOut->PoorRecovery No ChangeSolvent Use Lower Boiling Point Solvent OilingOut->ChangeSolvent Yes NoCrystals No Crystals Form? PoorRecovery->NoCrystals No Concentrate Concentrate Mother Liquor PoorRecovery->Concentrate Yes Evaporate Evaporate Some Solvent NoCrystals->Evaporate Yes Success Successful Crystallization NoCrystals->Success No ChangeSolvent->Start Concentrate->Start Evaporate->Start Failure Consider Alternative Purification

Technical Support Center: Recrystallization of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Formyl-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Yield Too much solvent was used: The compound remains dissolved in the mother liquor even after cooling.[1][2]Use the minimum amount of hot solvent necessary to fully dissolve the compound. To check for this issue, evaporate some of the mother liquor; a significant amount of solid residue indicates that too much solvent was used.[2] You may be able to recover more product by partially evaporating the solvent and re-cooling.
Inappropriate solvent choice: The compound is too soluble in the cold solvent.[2]The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Conduct small-scale solubility tests to find a more suitable solvent or solvent mixture.
Premature crystallization: The compound crystallizes too early, for instance, in the filter funnel during hot filtration.[2]Ensure the filtration of the hot solution is performed quickly. Using a pre-heated filter funnel can help prevent this.[2]
Oiling Out The boiling point of the solvent is higher than the melting point of the compound: The solid melts before it dissolves, forming an oil.[3]Choose a solvent with a boiling point lower than the melting point of this compound.
Solution is cooled too quickly: Rapid cooling can sometimes cause the compound to separate as an oil instead of forming crystals.[4]Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slowing the cooling process can be achieved by insulating the flask.[4]
Insoluble impurities are present: These can sometimes promote oiling out.If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[5]
Colored Crystals Colored impurities are present in the crude sample: These impurities get trapped in the crystal lattice.[6]Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as it can also adsorb some of the desired product.[6]
No Crystals Form Upon Cooling The solution is not supersaturated: Not enough solute is present for crystallization to occur.Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[5]
Lack of nucleation sites: Crystal growth needs a starting point.Try scratching the inside of the flask with a glass rod just below the surface of the solution to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a specific solvent for this exact compound is not readily published, based on its structure (containing polar hydroxyl, formyl, and nitrile groups), polar solvents should be considered. A good starting point would be to test water, ethanol, or a mixture of the two. The ideal solvent will dissolve the compound when hot but not when cold.[1]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to just dissolve the crude product.[1] This is best achieved by adding the hot solvent portion-wise to the solid with continuous heating and swirling until the solid has completely dissolved.[5]

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] To remedy this, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly.[4] If that doesn't work, adding a small amount of a solvent in which the compound is more soluble may help, followed by slow cooling.[4]

Q4: How can I improve the purity of my recrystallized product?

A4: Purity is enhanced by ensuring slow crystal growth, which allows for the formation of a well-ordered crystal lattice that excludes impurities.[3] Avoid cooling the solution too rapidly. Washing the collected crystals with a small amount of ice-cold solvent will also help to remove any impurities adhering to the crystal surface.[5]

Q5: What should I do if crystals do not form?

A5: If crystals do not form after the solution has cooled to room temperature and then in an ice bath, the solution may not be saturated enough. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, you may need to evaporate some of the solvent to increase the concentration and then try cooling again.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

    • Add a few drops of different test solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes. A good solvent will dissolve the compound completely at an elevated temperature.

    • Allow the solutions to cool. The best solvent will result in the formation of a large number of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling, for example, on a hot plate.

    • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying:

    • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude Solid to Flask B Add Minimum Hot Solvent A->B C Heat to Dissolve B->C D Add Charcoal (if colored) C->D Optional E Hot Gravity Filtration C->E If Insoluble Impurities F Cool Slowly to Room Temp C->F If No Filtration Needed D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem During Recrystallization? LowYield Low or No Yield? Start->LowYield OilingOut Compound Oiled Out? Start->OilingOut ColoredCrystals Crystals are Colored? Start->ColoredCrystals NoCrystals No Crystals Formed? Start->NoCrystals TooMuchSolvent Used minimum hot solvent? LowYield->TooMuchSolvent Yes CoolingRate Cooled too fast? OilingOut->CoolingRate Yes AddCharcoal Add activated charcoal before filtration ColoredCrystals->AddCharcoal Yes InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Yes Evaporate Evaporate some solvent TooMuchSolvent->Evaporate No ReCool Re-cool Evaporate->ReCool ReheatSlowCool Reheat and cool slowly CoolingRate->ReheatSlowCool Yes Concentrate Concentrate solution and re-cool InduceCrystallization->Concentrate If induction fails

Caption: A decision tree to help troubleshoot common issues in recrystallization.

References

Technical Support Center: Synthesis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Formyl-3-hydroxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on common impurities and side reactions associated with different synthetic routes.

Issue: Low Yield and Purity in the Formylation of 3-Hydroxybenzonitrile

Formylation of 3-hydroxybenzonitrile can be achieved through various methods, each with its own set of potential impurities. Below is a summary of common issues and troubleshooting strategies for three prevalent formylation reactions.

Table 1: Common Impurities and Troubleshooting Strategies for Formylation Reactions

Synthesis RoutePotential Impurity/Side ProductTypical ObservationTroubleshooting/Optimization Strategy
Reimer-Tiemann Reaction 2-Formyl-3-hydroxybenzonitrile (para-isomer)Presence of an additional isomer in NMR and HPLC.Optimize reaction temperature and choice of base. Para-isomer formation is a known side reaction.[1]
Di-formylated productsHigher molecular weight peaks in GC-MS or LC-MS.Reduce the equivalents of chloroform and base. Monitor reaction progress closely by TLC or HPLC.
Unreacted 3-hydroxybenzonitrileStarting material peak observed in analytical data.Increase reaction time or temperature. Ensure efficient mixing of the biphasic system.
Tar/Polymeric materialsDark, resinous material in the reaction mixture.Maintain strict temperature control to prevent overheating.
Duff Reaction Unreacted 3-hydroxybenzonitrileSignificant amount of starting material in the final product.The Duff reaction is known for being generally inefficient.[2] Increase the reaction time or consider a modified Duff reaction.
Polymeric resinFormation of a solid, insoluble mass.Control the stoichiometry of hexamethylenetetramine (HMTA) and avoid excessive heating.
Impure product mixtureMultiple spots on TLC or peaks in chromatogram.Purification by column chromatography may be necessary. The crude product is often a mixture.
Vilsmeier-Haack Reaction Unreacted 3-hydroxybenzonitrilePresence of starting material in analytical data.Ensure complete formation of the Vilsmeier reagent and use a sufficient excess.
Hydrolysis of the nitrile groupPresence of 4-formyl-3-hydroxybenzoic acid.Perform the reaction under anhydrous conditions and carry out a non-aqueous work-up if possible.
Impurities from reagent decompositionUnidentified peaks in chromatograms.Use freshly prepared or high-purity Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common laboratory-scale synthesis of this compound involves the formylation of 3-hydroxybenzonitrile. The primary methods for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Another route involves the demethylation of 4-formyl-3-methoxybenzonitrile.

Q2: How can I identify the impurities in my this compound product?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the purity of the main product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown non-volatile impurities by providing molecular weight information.

Q3: Can you provide a starting point for an HPLC method to analyze the purity of this compound?

A3: Yes, a general reverse-phase HPLC method can be developed using the following parameters as a starting point. Method optimization will be required for your specific instrument and impurity profile.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Q4: What is a general procedure for the synthesis of this compound via the Reimer-Tiemann reaction?

A4: The following is a general laboratory procedure. Note that optimization of equivalents, temperature, and reaction time is crucial for best results.

Experimental Protocol: Reimer-Tiemann Formylation of 3-Hydroxybenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzonitrile (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (4-8 equivalents).

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring.

  • Chloroform Addition: Add chloroform (2-3 equivalents) dropwise over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, continue stirring at 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to pH 2-3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate a common synthesis pathway and a logical workflow for troubleshooting.

Synthesis_Pathway cluster_impurities Potential Impurities 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reimer-Tiemann Reimer-Tiemann 3-Hydroxybenzonitrile->Reimer-Tiemann Duff_Reaction Duff_Reaction 3-Hydroxybenzonitrile->Duff_Reaction Vilsmeier-Haack Vilsmeier-Haack 3-Hydroxybenzonitrile->Vilsmeier-Haack This compound This compound Reimer-Tiemann->this compound Para-isomer Para-isomer Reimer-Tiemann->Para-isomer Di-formylated product Di-formylated product Reimer-Tiemann->Di-formylated product Duff_Reaction->this compound Polymeric Resin Polymeric Resin Duff_Reaction->Polymeric Resin Vilsmeier-Haack->this compound Unreacted Starting Material Unreacted Starting Material Vilsmeier-Haack->Unreacted Starting Material

Caption: Common formylation routes for this compound synthesis and potential impurities.

Troubleshooting_Workflow start Low Yield or Purity check_reaction Analyze Crude Product by HPLC/TLC start->check_reaction unreacted_sm High Unreacted Starting Material check_reaction->unreacted_sm High SM multiple_products Multiple Products Observed check_reaction->multiple_products Multiple Peaks/Spots low_conversion Low Conversion check_reaction->low_conversion Low Product Peak optimize_time_temp Increase Reaction Time/Temperature unreacted_sm->optimize_time_temp optimize_conditions Adjust Reaction Conditions (e.g., base, solvent) multiple_products->optimize_conditions optimize_reagents Check Reagent Stoichiometry/Purity low_conversion->optimize_reagents end Improved Yield/Purity optimize_time_temp->end optimize_reagents->end purification Optimize Purification Method optimize_conditions->purification purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Formyl-3-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in key molecular interactions.[1] The presence of both a hydroxyl and a formyl group on the benzonitrile scaffold offers multiple points for further chemical modification, making it a versatile building block in drug discovery.[2][3] This guide details common synthetic routes for its preparation, focusing on troubleshooting and optimization of reaction conditions.

Synthetic Strategies Overview

The synthesis of this compound typically involves the formylation of 3-hydroxybenzonitrile. The primary methods for this transformation are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each method has its advantages and challenges, which are addressed in the following sections.

Synthetic_Strategies cluster_reactions Formylation Reactions 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Reimer-Tiemann Reimer-Tiemann 3-Hydroxybenzonitrile->Reimer-Tiemann CHCl3, NaOH Duff Reaction Duff Reaction 3-Hydroxybenzonitrile->Duff Reaction Hexamethylenetetramine, Acid Vilsmeier-Haack Vilsmeier-Haack 3-Hydroxybenzonitrile->Vilsmeier-Haack POCl3, DMF This compound This compound Reimer-Tiemann->this compound Duff Reaction->this compound Vilsmeier-Haack->this compound

Caption: Overview of synthetic routes to this compound.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[4][5]

Experimental Protocol: Reimer-Tiemann Reaction

Materials:

  • 3-Hydroxybenzonitrile

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-hydroxybenzonitrile (1.0 equiv) in ethanol.

  • Add a solution of sodium hydroxide (4.0-8.0 equiv) in water.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5-3.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[6]

  • After the addition is complete, continue stirring at 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs: Reimer-Tiemann Reaction

Q1: The yield of this compound is low. What are the possible causes and solutions?

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.

  • Suboptimal Base Concentration:

    • Cause: The concentration of the base can affect the formation of the phenoxide and the dichlorocarbene intermediate.

    • Solution: Experiment with the concentration of the sodium hydroxide solution. Typically, a large excess of base is employed.

  • Decomposition of the Product:

    • Cause: Prolonged exposure to high temperatures and strong basic conditions can lead to product degradation.[4]

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Work up the reaction promptly upon completion.

Q2: I am observing the formation of a significant amount of the para-isomer. How can I improve ortho-selectivity?

  • Cause: The Reimer-Tiemann reaction can produce both ortho and para isomers. While ortho-formylation is generally favored for phenols, the regioselectivity can be influenced by the substrate and reaction conditions.[7]

  • Solution:

    • Solvent System: The choice of solvent can influence the ortho/para ratio. Biphasic systems are commonly used.[5]

    • Counter-ion: The nature of the cation from the base can affect selectivity.

    • Purification: If a mixture of isomers is obtained, they can typically be separated by column chromatography.

Q3: The reaction mixture turned into a dark tar. What happened and how can I prevent it?

  • Cause: Polymerization and resinification are common side reactions, especially with electron-rich phenols at elevated temperatures. The reaction can be highly exothermic once initiated.[4]

  • Solution:

    • Temperature Control: Maintain careful control over the reaction temperature. Use an ice bath to manage the initial exotherm during chloroform addition.

    • Rate of Addition: Add the chloroform slowly and dropwise to prevent a rapid temperature increase.

Quantitative Data: Reimer-Tiemann Reaction
ParameterTypical RangeNotes
Temperature60 - 70 °CCareful control is crucial to prevent side reactions.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Molar Ratio (Phenol:Base:Chloroform)1 : 4-8 : 1.5-3A significant excess of base is typically used.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][8]

Experimental Protocol: Duff Reaction

Materials:

  • 3-Hydroxybenzonitrile

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 equiv) and hexamethylenetetramine (1.5-2.0 equiv) in glacial acetic acid or trifluoroacetic acid.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate imine.

  • Cool the solution and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs: Duff Reaction

Q1: The reaction is very slow or does not go to completion.

  • Cause: The Duff reaction can be sluggish for less activated phenols.

  • Solution:

    • Acid Catalyst: Trifluoroacetic acid is a stronger acid than acetic acid and can accelerate the reaction.

    • Temperature: Increasing the reaction temperature may improve the reaction rate, but should be done cautiously to avoid decomposition.

    • Reaction Time: The Duff reaction can require longer reaction times. Ensure the reaction is monitored over an extended period.

Q2: I am getting a low yield of the desired product.

  • Cause: The Duff reaction is known for often providing low to moderate yields.[9] Side reactions and incomplete conversion are common.

  • Solution:

    • Stoichiometry: Optimize the molar ratio of 3-hydroxybenzonitrile to HMTA.

    • Hydrolysis Step: Ensure complete hydrolysis of the intermediate imine by using sufficient acid and heating.

Q3: Is it possible to get di-formylation with the Duff reaction?

  • Cause: If both ortho positions are available and activated, di-formylation can occur.[3]

  • Solution: For 3-hydroxybenzonitrile, only one ortho position is available for formylation, so di-formylation at the ortho positions is not a concern.

Quantitative Data: Duff Reaction
ParameterTypical RangeNotes
Temperature80 - 100 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time4 - 8 hoursCan be longer depending on the substrate's reactivity.
Molar Ratio (Phenol:HMTA)1 : 1.5 - 2An excess of HMTA is generally used.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich aromatic rings.[10][11]

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 3-Hydroxybenzonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (as solvent) to 0°C.

  • Slowly add phosphorus oxychloride (1.1-1.5 equiv) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 3-hydroxybenzonitrile (1.0 equiv) in DMF or DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and FAQs: Vilsmeier-Haack Reaction

Q1: The reaction is not proceeding. What could be the issue?

  • Vilsmeier Reagent Formation:

    • Cause: The Vilsmeier reagent is sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

  • Substrate Reactivity:

    • Cause: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds. The cyano group is electron-withdrawing, which can deactivate the ring.

    • Solution: The hydroxyl group is activating, but higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

Q2: The work-up is difficult, and I am getting a low recovery of the product.

  • Cause: The hydrolysis of the intermediate iminium salt and neutralization can be challenging.

  • Solution:

    • Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice to control the exotherm.

    • Neutralization: Careful and slow addition of the base is important. Ensure the pH is appropriate for the product's stability and extraction.

Q3: Are there any safety concerns with the Vilsmeier-Haack reaction?

  • Cause: Phosphorus oxychloride is a corrosive and water-reactive reagent.

  • Solution: Handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching step should be performed with extreme caution.

Quantitative Data: Vilsmeier-Haack Reaction
ParameterTypical RangeNotes
Temperature0 °C to 60 °CInitial formation of the Vilsmeier reagent at low temperature is critical.
Reaction Time2 - 6 hoursMonitor by TLC for completion.
Molar Ratio (Phenol:POCl₃)1 : 1.1 - 1.5A slight excess of the formylating reagent is used.

Purification of this compound

The crude product from any of the above syntheses will likely require purification.

Column Chromatography
  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is typically employed. The optimal solvent system should be determined by TLC analysis.

Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, ethyl acetate, or mixtures with water or hexane.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

Purification_Workflow Crude Product Crude Product Dissolution Dissolve in minimal hot solvent Crude Product->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling Dissolution->Crystallization if no insoluble impurities Hot_Filtration->Crystallization Isolation Filter and Wash with cold solvent Crystallization->Isolation Pure Crystals Pure Crystals Isolation->Pure Crystals

Caption: General workflow for the purification by recrystallization.

Role in Drug Discovery and Medicinal Chemistry

While direct involvement in specific signaling pathways is not extensively documented for this compound itself, its structural motifs are of significant interest in medicinal chemistry.

  • Benzonitrile as a Pharmacophore: The nitrile group is a common feature in many approved drugs.[6] It can act as a hydrogen bond acceptor and is often used as a bioisostere for carbonyl groups or halogens.[12][13] Its electron-withdrawing nature can also influence the electronic properties of the aromatic ring, potentially enhancing binding to target proteins.[1]

  • Synthetic Intermediate: As a functionalized benzonitrile, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The formyl and hydroxyl groups provide handles for a variety of chemical transformations.[2]

Medicinal_Chemistry_Relevance cluster_properties Properties of Benzonitrile Moiety cluster_molecule This compound cluster_applications Applications in Drug Discovery Hydrogen Bond Acceptor Hydrogen Bond Acceptor Enhanced Target Binding Enhanced Target Binding Hydrogen Bond Acceptor->Enhanced Target Binding Carbonyl Bioisostere Carbonyl Bioisostere Improved Pharmacokinetics Improved Pharmacokinetics Carbonyl Bioisostere->Improved Pharmacokinetics Metabolic Stability Metabolic Stability Metabolic Stability->Improved Pharmacokinetics Versatile Synthetic Intermediate Versatile Synthetic Intermediate Synthesis of Bioactive Molecules Synthesis of Bioactive Molecules Versatile Synthetic Intermediate->Synthesis of Bioactive Molecules

Caption: The role of functionalized benzonitriles in medicinal chemistry.

References

Technical Support Center: Reactions of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-formyl-3-hydroxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and how does this influence its chemistry?

This compound possesses three key functional groups that dictate its reactivity: a phenolic hydroxyl group, an aldehyde, and a nitrile. The interplay of their electronic effects—the electron-donating hydroxyl group and the electron-withdrawing aldehyde and nitrile groups—creates a nuanced reactivity profile. The hydroxyl group activates the aromatic ring for electrophilic substitution and is a nucleophile in its phenoxide form. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. The nitrile group can undergo hydrolysis or reduction under specific conditions. Chemoselectivity is a critical consideration in any transformation involving this molecule.

Q2: What are the most common classes of reactions performed on this compound?

Common reactions involving this compound target one of its three functional groups and include:

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group.

  • Reductive Amination: Conversion of the aldehyde to an amine.

  • Nitrile Hydrolysis: Conversion of the nitrile to a carboxylic acid or amide.

  • Nitrile Reduction: Reduction of the nitrile to a primary amine.

  • Cyclization Reactions: Utilizing the multiple functional groups to construct heterocyclic scaffolds, such as benzofurans.[1]

Troubleshooting Guides

Williamson Ether Synthesis (O-Alkylation)

Issue: Low yield of the desired ether product and formation of side products.

Q: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group of this compound, but I am getting a low yield of my target ether. What are the likely side products and how can I minimize their formation?

A: Low yields in the Williamson ether synthesis with this compound are often due to competing side reactions. The primary side products to consider are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation). The electron-donating hydroxyl group activates the ring, making C-alkylation a possibility.

  • E2 Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.

  • Aldehyde Reactions: Under strongly basic conditions, the aldehyde group can undergo side reactions such as Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) if it lacks an alpha-hydrogen, or aldol-type condensations if other enolizable carbonyl compounds are present.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Formation of C-alkylated product Use of protic solvents which can solvate the phenoxide and expose the carbon nucleophiles.Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.
Formation of alkene (E2 elimination) Use of a secondary or tertiary alkyl halide.Use a primary alkyl halide or other good electrophile with a leaving group on a primary carbon (e.g., methyl iodide, ethyl bromide, benzyl bromide).
Low conversion Incomplete deprotonation of the phenol.Use a sufficiently strong base to fully deprotonate the phenol. Common bases include potassium carbonate, sodium hydride, or sodium hydroxide.
Decomposition of starting material High reaction temperatures.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents) and stir the suspension at room temperature for 30-60 minutes to form the phenoxide.

  • Add the primary alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Phenoxide Intermediate Phenoxide Intermediate This compound->Phenoxide Intermediate Base Base Base->Phenoxide Intermediate Alkyl Halide (R-X) Alkyl Halide (R-X) Desired Ether Desired Ether Alkyl Halide (R-X)->Desired Ether Side Products Side Products Alkyl Halide (R-X)->Side Products E2 Elimination Phenoxide Intermediate->Desired Ether O-alkylation (SN2) Phenoxide Intermediate->Side Products C-alkylation

Reductive Amination

Issue: Formation of multiple amine products.

Q: I am performing a reductive amination on this compound with a primary amine and obtaining a mixture of the desired secondary amine and a tertiary amine. How can I improve the selectivity for the secondary amine?

A: The formation of a tertiary amine is a common side product in reductive aminations with primary amines. This occurs when the initially formed secondary amine product is still nucleophilic enough to react with another molecule of the aldehyde, leading to a second reductive amination event.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Formation of tertiary amine The secondary amine product is reacting with the starting aldehyde.Use a stoichiometric amount of the primary amine (1-1.2 equivalents). A large excess of the primary amine can also sometimes favor the formation of the secondary amine.
A stepwise procedure can be employed: first, form the imine by reacting the aldehyde and primary amine, and then add the reducing agent.
Reduction of the aldehyde The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing the protonated imine (iminium ion) than the starting aldehyde.
Low conversion Inefficient imine formation.The reaction is often acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid to promote imine formation.

Experimental Protocol: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Reductive_Amination Aldehyde 4-Formyl-3- hydroxybenzonitrile Imine Intermediate Imine Intermediate Aldehyde->Imine Intermediate Tertiary Amine Side Product Aldehyde->Tertiary Amine Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Imine Intermediate Reducing Agent Reducing Agent Secondary Amine Desired Product Reducing Agent->Secondary Amine Reducing Agent->Tertiary Amine Imine Intermediate->Secondary Amine Secondary Amine->Tertiary Amine

Nitrile Group Reactivity

Issue: Unwanted reactions of the nitrile group.

Q: Under what conditions might the nitrile group of this compound react, and what are the potential side products?

A: The nitrile group is generally stable under many reaction conditions, but it can participate in reactions under more forcing conditions, especially in the presence of strong acids or bases, or strong reducing agents.

Potential Side Reactions of the Nitrile Group:

Reaction Condition Side Product Explanation
Strong aqueous acid (e.g., concentrated HCl, H₂SO₄) with heating 4-Formyl-3-hydroxybenzoic acidThe nitrile group is hydrolyzed to a carboxylic acid.
Strong aqueous base (e.g., concentrated NaOH) with heating Sodium 4-formyl-3-hydroxybenzoateThe nitrile group is hydrolyzed to the corresponding carboxylate salt.
Strong reducing agents (e.g., LiAlH₄) 4-(Aminomethyl)-3-hydroxybenzonitrile or further reduction productsThe nitrile is reduced to a primary amine. The aldehyde would also be reduced to an alcohol under these conditions.

Troubleshooting and Selectivity:

  • To avoid nitrile hydrolysis: When running reactions under acidic or basic conditions, use milder reagents and lower temperatures if the nitrile group is to be preserved.

  • Selective reduction: If reduction of the aldehyde is desired without affecting the nitrile, use milder reducing agents like sodium borohydride (NaBH₄). Conversely, if the nitrile is the target for reduction, stronger reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions may be necessary. Protecting the aldehyde group as an acetal may be required for selective nitrile reduction.

Protecting Group Strategy:

In cases where the reactivity of the aldehyde interferes with a desired transformation on another part of the molecule (e.g., reduction of the nitrile), it can be protected, for example, as a cyclic acetal.

Experimental Protocol: Acetal Protection of the Aldehyde

  • Dissolve this compound in a suitable solvent like toluene.

  • Add ethylene glycol (1.5-2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize the acid catalyst, and extract the protected product.

  • The protected compound can then be used in subsequent reactions, and the acetal can be removed by treatment with aqueous acid.

Protecting_Group_Strategy Start This compound Protected Acetal-Protected Intermediate Start->Protected Protect Aldehyde Reaction Reaction on Nitrile or Phenol Protected->Reaction Deprotection Acidic Workup Reaction->Deprotection Remove Protecting Group FinalProduct Final Product Deprotection->FinalProduct

References

Storage and handling of 4-Formyl-3-hydroxybenzonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Formyl-3-hydroxybenzonitrile to minimize degradation and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2] The container should be tightly sealed to protect it from moisture.

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[1] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[1] Avoid the formation of dust when handling the solid material.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be oxidation and photodegradation. The aldehyde functional group is susceptible to oxidation, which can convert it to a carboxylic acid. As an aromatic aldehyde, it may also be sensitive to light, which can initiate degradation.

Q4: How stable is this compound in solution?

A4: Solutions of this compound are generally less stable than the solid form and should be prepared fresh for each experiment. If storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C), protected from light, and purged with an inert gas to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solid material has discolored (e.g., turned yellow or brown). Oxidation due to improper storage (exposure to air).- Assess the purity of the compound using an analytical technique like HPLC. - If purity is compromised, consider purification (e.g., recrystallization) if a suitable method is available. - Discard the material if significant degradation is confirmed and obtain a fresh batch.
Inconsistent or poor results in bioassays. Degradation of the compound in the assay medium.- Prepare fresh solutions of the compound immediately before use. - If the assay involves prolonged incubation, consider the stability of the compound under the specific assay conditions (pH, temperature, light exposure). - Include a positive control with a freshly prepared solution to benchmark activity.
Precipitate forms in a stored solution. - The compound may have low solubility in the chosen solvent at the storage temperature. - Degradation products may be insoluble.- Allow the solution to warm to room temperature to see if the precipitate redissolves. - If the precipitate remains, it is likely due to degradation. The solution should be discarded and a fresh one prepared. - Consider using a different solvent or preparing more dilute solutions for storage.
Unexpected peaks appear in analytical chromatography (e.g., HPLC). Formation of degradation products.- Analyze a freshly prepared standard solution to confirm the retention time of the pure compound. - If new peaks are present in the sample, it indicates degradation. The primary degradation product is likely the corresponding carboxylic acid formed from the oxidation of the aldehyde.

Stability Data

Condition Parameter Expected Stability Potential Degradation Products
Temperature 2-8°C (Solid, Inert Atmosphere)HighMinimal degradation
Ambient Temperature (Solid, Air)Moderate to LowOxidation products (e.g., 3-hydroxy-4-cyanobenzoic acid)
Light Protected from LightHighMinimal degradation
Exposed to UV or Ambient LightLowPhotodegradation products
pH (in solution) Acidic (pH < 4)ModerateAcid-catalyzed degradation
Neutral (pH 7)ModerateSlow oxidation
Basic (pH > 8)LowBase-catalyzed degradation

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a chemical fume hood.

  • Add the solid to a volumetric flask.

  • Add a small amount of a suitable solvent (e.g., DMSO, DMF, or ethanol) to dissolve the solid completely.

  • Once dissolved, dilute to the final volume with the same solvent.

  • If the solution is to be stored, purge it with a gentle stream of inert gas (e.g., argon or nitrogen) for a few minutes to remove dissolved oxygen.

  • Store the solution in a tightly sealed amber vial at -20°C.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample of the freshly prepared stock solution, by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Example HPLC Method (adapted from a method for 4-hydroxybenzonitrile):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage Store at 2-8°C under inert atmosphere (Argon) weigh Weigh solid in fume hood storage->weigh Equilibrate to RT dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve prepare Prepare fresh solution before experiment dissolve->prepare experiment Perform experiment prepare->experiment analyze Analyze results experiment->analyze

Caption: Workflow for proper handling of this compound.

Troubleshooting_Guide Troubleshooting Guide for this compound Degradation cluster_causes Troubleshooting Guide for this compound Degradation cluster_solutions Troubleshooting Guide for this compound Degradation issue Inconsistent Experimental Results? cause1 Compound Degradation issue->cause1 Yes cause2 Experimental Error issue->cause2 No solution1a Check Storage Conditions (Temp, Light, Inert Gas) cause1->solution1a solution1b Prepare Fresh Solutions cause1->solution1b solution1c Perform Purity Check (HPLC) cause1->solution1c solution2 Review Protocol and Calibrations cause2->solution2

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting unexpected NMR shifts for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Formyl-3-hydroxybenzonitrile

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected Nuclear Magnetic Resonance (NMR) shifts during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary based on the solvent, concentration, and temperature. The hydroxyl proton is particularly sensitive to these conditions. Below is a table of predicted chemical shifts and multiplicities.

Q2: My hydroxyl (-OH) peak is much broader and at a different chemical shift than predicted. Is this normal?

A2: Yes, this is very common for hydroxyl protons. The chemical shift and peak shape of the -OH proton are highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[1][2][3] The presence of trace amounts of water or acidic/basic impurities can also cause peak broadening and shifts due to rapid chemical exchange.[4][5]

Q3: I see a peak around δ 7.26 ppm in my CDCl₃ spectrum. Is this an impurity?

A3: A peak at approximately δ 7.26 ppm is characteristic of the residual, non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent.[6] Similarly, other deuterated solvents will show residual peaks (e.g., DMSO-d₆ at ~δ 2.50 ppm, Acetone-d₆ at ~δ 2.05 ppm).

Q4: How can I confirm the identity of my hydroxyl (-OH) or another exchangeable proton peak?

A4: You can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons like -OH will be replaced by deuterium, causing the peak to disappear or significantly decrease in intensity.[4][7]

Q5: My aromatic signals are shifted from their expected positions. What could be the cause?

A5: Shifts in the aromatic region can be due to several factors. The choice of solvent can influence the electronic environment of the ring.[8] Changes in pH can alter the protonation state of the phenolic hydroxyl group, which strongly affects the electron density of the aromatic ring and thus the chemical shifts of the attached protons.[9][10][11] Intermolecular interactions, which are concentration-dependent, can also play a role.[7]

Troubleshooting Guide for Unexpected Shifts

This guide addresses specific issues you may encounter with the ¹H NMR spectrum of this compound.

Issue 1: All Aromatic and Aldehyde Peaks are Shifted Downfield and the -OH Peak is Missing
  • Possible Cause: Deprotonation of the phenolic hydroxyl group. If the sample contains basic impurities or if the NMR solvent is basic, the phenol can be deprotonated to a phenoxide. The resulting negative charge significantly deshields the aromatic protons.

  • Diagnostic Steps:

    • Carefully check the pH of your sample solution if possible.

    • Prepare a new sample using a fresh, high-purity, neutral NMR solvent.

    • If the issue persists, consider purifying your sample to remove basic impurities.

  • Solution: Ensure the use of neutral, anhydrous NMR solvents. If the compound is being studied under basic conditions, be aware that the resulting spectrum will be that of the corresponding phenoxide salt.

Issue 2: Appearance of an Unexpected Broad Singlet between δ 10-12 ppm
  • Possible Cause: Oxidation of the aldehyde. The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially if the sample has been stored for a long time or exposed to air. Carboxylic acid protons typically appear as a broad singlet in this downfield region.[6]

  • Diagnostic Steps:

    • Compare your spectrum to a reference spectrum of 3-hydroxy-4-cyanobenzoic acid if available.

    • Use other analytical techniques like LC-MS to check for a mass corresponding to the oxidized product (C₈H₅NO₃).

  • Solution: Use freshly prepared or purified samples for NMR analysis. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

Issue 3: More Than Three Signals in the Aromatic Region
  • Possible Cause 1: Presence of an Isomer. Synthesis of this compound can sometimes yield its isomer, 3-Formyl-4-hydroxybenzonitrile. This isomer will have its own distinct set of aromatic proton signals.

  • Diagnostic Steps: Compare your spectrum with a known spectrum of the suspected isomer. If a standard is available, a spiking experiment can confirm the presence of the isomer.

  • Possible Cause 2: Unreacted Starting Materials or Byproducts. Residual starting materials or byproducts from the synthesis can lead to extra peaks.[12]

  • Diagnostic Steps: Review the synthetic procedure to identify potential impurities. Obtain NMR spectra of the starting materials to see if any signals match the unexpected peaks in your product spectrum.

  • Solution: Purify the sample using techniques like column chromatography or recrystallization to remove isomers and other impurities.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentMultiplicityApprox. Chemical Shift (δ ppm) in CDCl₃Approx. Chemical Shift (δ ppm) in DMSO-d₆Potential Reasons for Deviation
Aldehyde (-CHO)Singlet (s)9.9 - 10.110.0 - 10.2Oxidation to carboxylic acid (peak disappears).
Hydroxyl (-OH)Broad Singlet (br s)5.5 - 7.011.0 - 12.0Highly sensitive to solvent, concentration, temperature, and pH.[4][5]
Aromatic (H-5)Doublet (d)~7.8~7.9Solvent effects, pH changes.
Aromatic (H-2)Doublet (d)~7.6~7.7Solvent effects, pH changes.
Aromatic (H-6)Doublet of Doublets (dd)~7.2~7.3Solvent effects, pH changes.

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary. The assignments are based on the expected electronic effects of the substituents.[13]

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Glassware: Ensure the NMR tube is clean and dry. Residual acetone or other solvents from washing can appear in the spectrum.[7]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube or into a small, clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) using a clean pipette. Use of a high-purity ("anhydrous") grade solvent is recommended to minimize the water signal.

  • Dissolution: Cap the NMR tube and gently invert it or use a vortex mixer until the sample is completely dissolved. If sonication is used, be cautious of potential sample heating.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer, allow the temperature to equilibrate, and proceed with instrument shimming and data acquisition.

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing unexpected NMR shifts.

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_broad Are peaks unusually broad? start->check_broad check_extra_peaks Are there extra, unexpected peaks? check_broad->check_extra_peaks No broad_sol Possible Causes: - Poor shimming - Low solubility / Aggregation - Paramagnetic impurities check_broad->broad_sol Yes check_all_shifted Are all peaks systematically shifted? check_extra_peaks->check_all_shifted No extra_peaks_sol Possible Causes: - Solvent/Grease impurities [4, 21] - Starting materials/Byproducts [5] - Isomeric impurity - Sample degradation (e.g., oxidation) [4] check_extra_peaks->extra_peaks_sol Yes shifted_sol Possible Causes: - Wrong solvent reference - Strong solvent effect [8] - pH effect from sample impurity [25] - High concentration check_all_shifted->shifted_sol Yes end_node Identify cause and re-run sample check_all_shifted->end_node No (Consult specialist) broad_sol->end_node extra_peaks_sol->end_node shifted_sol->end_node

Caption: A flowchart for troubleshooting unexpected NMR shifts.

Intermolecular Interactions Affecting NMR Shifts

This diagram illustrates how external factors can interact with the analyte to cause chemical shift changes.

Intermolecular_Interactions cluster_analyte Analyte: this compound cluster_factors External Factors Analyte C₈H₅NO₂ Result Altered Electronic Environment Observed NMR Shift Change Analyte->Result Solvent Solvent Molecules (e.g., DMSO-d₆) Solvent->Analyte H-Bonding pH H⁺ / OH⁻ (pH Change) pH->Analyte Protonation/ Deprotonation Concentration Other Analyte Molecules (Concentration) Concentration->Analyte Dimerization/ Aggregation

Caption: Factors leading to changes in NMR chemical shifts.

References

Technical Support Center: HPLC Analysis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-formyl-3-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of acid like phosphoric acid or formic acid. Detection by UV at a wavelength around 280 nm is a suitable starting point, as phenolic aldehydes typically exhibit strong absorbance in this region.

Q2: How soluble is this compound in common HPLC solvents?

A2: this compound, as a phenolic compound, is expected to be soluble in common organic solvents like methanol and acetonitrile. It is slightly soluble in water. For sample preparation, it is recommended to dissolve the compound in the mobile phase to be used for the analysis or in a solvent with a weaker elution strength than the mobile phase to avoid peak distortion.

Q3: What are the potential stability issues for this compound during HPLC analysis?

A3: Phenolic aldehydes can be susceptible to oxidation, especially at higher pH values. It is advisable to use a slightly acidic mobile phase (pH 2.5-4) to ensure the compound remains in its protonated form and to minimize the risk of degradation on the column. Samples should be stored in a cool, dark place and analyzed promptly after preparation.

Q4: What should I do if I don't see any peaks for my this compound sample?

A4: If you do not observe any peaks, several factors could be the cause. First, verify that your sample is properly dissolved and that the concentration is within the detection limits of your instrument. Check the detector wavelength to ensure it is appropriate for your analyte. Confirm that the HPLC system is functioning correctly by injecting a known standard. Also, ensure that the compound has not degraded by preparing a fresh sample.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

Q: My peak for this compound is tailing. What could be the cause and how can I fix it?

A: Peak tailing for phenolic compounds is a common issue and can be caused by several factors:

  • Secondary Interactions: The hydroxyl group on the analyte can interact with residual silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites. Alternatively, using a highly end-capped column can minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both ionized and non-ionized forms of the analyte may exist, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid to ensure the analyte is fully protonated.

Q: I am observing peak fronting for my analyte. What is the likely cause?

A: Peak fronting is often an indication of:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, injecting too much sample can also sometimes manifest as peak fronting.

    • Solution: Dilute your sample.

Retention Time and Resolution Issues

Q: The retention time of my this compound peak is shifting between injections. What should I check?

A: Retention time variability can be caused by:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or fluctuations in the gradient proportioning valves can lead to shifts in retention time.

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's performance.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate with 10-20 column volumes of the initial mobile phase.

Q: I am not getting good resolution between this compound and an impurity. How can I improve the separation?

A: To improve resolution, you can modify the following parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Gradient Slope: If using a gradient, a shallower gradient (slower increase in organic solvent) will provide more time for separation.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl column) can alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Baseline Issues

Q: I am observing a noisy baseline in my chromatogram. What are the possible causes?

A: A noisy baseline can originate from several sources:

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause spikes in the baseline.

    • Solution: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Detector Lamp Issues: An aging or failing detector lamp can cause baseline noise.

    • Solution: Check the lamp's energy output and replace it if necessary.

Q: My baseline is drifting upwards during the analysis. What could be the reason?

A: Baseline drift is often due to:

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly bleed from the column, causing a rising baseline, especially in gradient analysis.

    • Solution: Use a high-quality, low-bleed column and operate within the manufacturer's recommended temperature and pH limits.

  • Mobile Phase In-homogeneity: In a gradient run, if the two mobile phase components have different UV absorbance at the detection wavelength, the baseline will drift as the composition changes.

    • Solution: Use a reference wavelength for baseline correction if your detector allows, or use solvents with low UV absorbance at your detection wavelength.

Experimental Protocols

Proposed Starting HPLC Method

This method provides a robust starting point for the analysis of this compound. It should be validated for your specific application.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes shifting Shifting retention_time->shifting Yes no_resolution Poor Resolution retention_time->no_resolution Yes noisy Noisy baseline->noisy Yes drifting Drifting baseline->drifting Yes sol_tailing Check for: - Secondary Interactions (Adjust pH, use additive) - Column Overload (Dilute sample) - Mobile Phase pH (Adjust pH) tailing->sol_tailing sol_fronting Check for: - Sample Solvent (Use mobile phase as solvent) - Column Overload (Dilute sample) fronting->sol_fronting sol_shifting Check for: - Mobile Phase Prep (Remake mobile phase) - Column Temp (Use oven) - Equilibration (Increase time) shifting->sol_shifting sol_resolution Adjust: - Mobile Phase Ratio - Gradient Slope - Column Chemistry - Flow Rate no_resolution->sol_resolution sol_noisy Check for: - Air Bubbles (Degas mobile phase) - Contamination (Use fresh solvents) - Detector Lamp noisy->sol_noisy sol_drifting Check for: - Column Bleed (Use low-bleed column) - Mobile Phase Absorbance drifting->sol_drifting

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Workflow start Define Analytical Goal lit_search Literature Search & Analyte Characterization start->lit_search initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_search->initial_conditions scouting_runs Perform Scouting Runs initial_conditions->scouting_runs optimization Optimize Separation (Gradient, Temperature, pH) scouting_runs->optimization optimization->scouting_runs Not Optimized validation Method Validation (ICH Guidelines) optimization->validation Optimized documentation Document Method & SOP validation->documentation end Routine Analysis documentation->end

Caption: A typical workflow for developing a new HPLC method.

Technical Support Center: Safe Disposal of 4-Formyl-3-hydroxybenzonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 4-Formyl-3-hydroxybenzonitrile waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a cyanohydrin derivative, it has the potential to release hydrogen cyanide (HCN), a highly toxic gas, particularly under acidic conditions.[2][3]

Q2: What immediate steps should I take in case of a spill?

A2: In the event of a spill, evacuate non-essential personnel from the area. If safe to do so, prevent the spread of the material. For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[4][5][6][7] Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and eye protection. Do not add water unless specifically instructed to do so by your EHS department, as moisture can accelerate the decomposition of cyanohydrins to hydrogen cyanide.[8][9]

Q3: What is the appropriate Personal Protective Equipment (PPE) when handling this compound waste?

A3: When handling this waste, it is crucial to wear the following PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A respirator is recommended, especially when handling larger quantities or in case of a spill, to avoid inhalation of dust or potential hydrogen cyanide gas.[5][6][7]

Q4: Can I dispose of this compound waste down the drain?

A4: No. This compound and its waste should not be disposed of down the drain.[4][7] It is harmful to aquatic life, and more importantly, contact with acidic conditions in the drainage system can lead to the generation of highly toxic hydrogen cyanide gas. All waste should be collected and disposed of as hazardous chemical waste through your institution's EHS program.

Q5: How should I store the waste before disposal?

A5: Collect all this compound waste in a clearly labeled, sealed, and compatible container.[4][6] Store the container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials such as strong acids and oxidizing agents.

Troubleshooting Guide

Q1: I've collected the waste as instructed, but I notice a faint almond-like smell. What should I do?

A1: An almond-like smell can indicate the presence of hydrogen cyanide gas. This suggests that the waste may be decomposing. Immediately ensure the waste container is securely sealed and check the ventilation in the storage area. If the smell persists or you feel unwell, evacuate the area and contact your institution's EHS department immediately. Do not attempt to handle the waste further without their guidance.

Q2: During the alkaline chlorination treatment of the waste, the solution is turning brown and emitting a strong odor. What is happening?

A2: The browning of the solution and strong odors can indicate side reactions or the decomposition of the cyanohydrin, potentially due to the reaction temperature being too high.[3] Some of these reactions can be exothermic. Ensure the reaction is being carried out in a fume hood and consider cooling the reaction vessel with an ice bath to moderate the temperature.[3]

Q3: I've treated the waste with bleach, but a cyanide test strip still shows a positive result. What should I do?

A3: If the cyanide test is still positive, it indicates that the oxidation is incomplete. Ensure that the pH of the solution is still above 10, as an alkaline environment is crucial for the reaction.[3][10] You may need to add more sodium hypochlorite solution and allow the reaction to stir for a longer period. It is recommended to stir for several hours or even overnight to ensure complete destruction of the cyanide.[3]

Q4: The waste container for this compound appears to be bulging. What does this mean and what should I do?

A4: A bulging container indicates a buildup of gas inside, which could be hydrogen cyanide or other decomposition products. This is a hazardous situation. Do not attempt to open the container. Isolate the container in a well-ventilated area, if it is safe to do so, and immediately contact your EHS department for emergency disposal.

Quantitative Data on Waste Treatment

ParameterRecommended Value/RangeNotes
pH > 10Crucial to prevent the formation of HCN gas. Should be monitored throughout the process.[3][10]
Oxidizing Agent Sodium Hypochlorite (Bleach)A common and effective reagent for laboratory-scale treatment.[2][3]
Reaction Time Several hours to overnightThe reaction should be allowed to proceed until a negative cyanide test is achieved.[3]
Temperature Ambient, with cooling if necessaryThe reaction can be exothermic. The temperature should be monitored and controlled to prevent side reactions.[3]
Verification Cyanide test strips or analytical methodsEssential to confirm the complete destruction of cyanide before disposal of the treated effluent.[3]

Experimental Protocol: Alkaline Chlorination of this compound Waste

!CAUTION! This procedure must be performed in a certified chemical fume hood while wearing all appropriate PPE.

Objective: To neutralize cyanide in aqueous waste containing this compound.

Materials:

  • Aqueous waste containing this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Cyanide test strips

  • Appropriate hazardous waste container

Procedure:

  • Place the beaker containing the aqueous cyanide waste on a stir plate within a fume hood and begin stirring.

  • Slowly add the sodium hydroxide solution to the waste while monitoring the pH. Adjust the pH to be consistently above 10.[3][10] This is a critical step to prevent the release of hydrogen cyanide gas.[10]

  • Once the pH is stable above 10, slowly add an excess of sodium hypochlorite (bleach) solution to the stirring waste. A general guideline is to add approximately 1.5-2 times the stoichiometric amount of bleach needed to oxidize the estimated cyanide content.

  • Allow the mixture to stir at room temperature for at least 2-4 hours. For more concentrated waste, or as a general precaution, allow the reaction to proceed overnight.[3]

  • After the reaction period, re-check the pH to ensure it is still above 10.

  • Test for the presence of residual cyanide using a cyanide test strip. Follow the manufacturer's instructions for the test strip.

  • If the test is positive for cyanide, add more sodium hypochlorite solution and continue stirring for several more hours before re-testing.

  • Once the cyanide test is negative, the treated solution can be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS program. Do not mix this treated waste with other waste streams without consulting your EHS department.

Visualizations

WasteDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Waste Characterization & Decision cluster_2 Disposal Pathways start Experiment Complete: This compound waste generated collect Collect waste in a labeled, sealed container start->collect is_aqueous Is the waste primarily aqueous and suitable for chemical treatment? collect->is_aqueous direct_disposal Direct Disposal: Store container in designated hazardous waste area. Contact EHS for pickup. is_aqueous->direct_disposal No treatment Laboratory Treatment: Proceed with Alkaline Chlorination Protocol is_aqueous->treatment Yes verify Verify Cyanide Destruction (Test Strips) treatment->verify verify->treatment Test Positive   treated_disposal Dispose of treated waste in designated container. Contact EHS for pickup. verify->treated_disposal  Test Negative

Caption: Waste disposal decision workflow for this compound.

References

4-Formyl-3-hydroxybenzonitrile stability in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Formyl-3-hydroxybenzonitrile

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. The molecule possesses three key functional groups—a phenolic hydroxyl, a nitrile, and a formyl (aldehyde) group—each susceptible to degradation under certain conditions.

Q2: Which functional group is most likely to degrade first?

A2: The relative stability of the functional groups can vary. However, phenolic hydroxyl groups are known to be susceptible to oxidation, especially at higher pH values. The nitrile and formyl groups are prone to hydrolysis. The specific degradation pathway that predominates will depend on the precise experimental conditions.

Q3: What are the expected degradation products of this compound?

A3: Based on the functional groups present, potential degradation products include:

  • Hydrolysis of the nitrile group: This can lead to the formation of a carboxylic acid (4-formyl-3-hydroxybenzoic acid) or an amide intermediate. This can occur under both acidic and basic conditions.[1][2][3][4][5]

  • Oxidation of the formyl group: The aldehyde can be oxidized to a carboxylic acid, yielding 4-cyano-2-hydroxybenzoic acid.

  • Oxidation of the phenolic hydroxyl group: Phenols can be oxidized to form quinone-like structures, which may further polymerize. This is more likely to occur at neutral to high pH.[6][7][8]

Q4: What are the optimal storage conditions for this compound in solution?

A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C), protected from light, and in a tightly sealed container. For short-term storage, a slightly acidic buffer (pH 4-5) may be preferable to neutral or alkaline conditions to reduce the rate of both phenol oxidation and nitrile hydrolysis.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity in solution.

Possible Cause Troubleshooting Step
High pH of the solvent or buffer Phenolic compounds and nitriles can be unstable in alkaline conditions.[2][6][7][8] Verify the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., pH 4-6) for improved stability.
Exposure to light Photodegradation can occur. Store solutions in amber vials or protect them from light.
Elevated temperature Degradation rates increase with temperature. Store stock solutions and samples at reduced temperatures (e.g., 4°C for short-term, -20°C for long-term).
Presence of oxidizing agents Contaminants in the solvent or buffer could be causing oxidation. Use high-purity solvents and freshly prepared buffers.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Compound degradation This is the most likely cause. Refer to the potential degradation pathways mentioned in the FAQs. The new peaks could correspond to hydrolysis or oxidation products.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity.
Interaction with excipients (if in formulation) If working with a formulated product, the compound may be reacting with other components. Analyze a solution of the pure compound as a control.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.0)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

3. Sample Preparation for Stability Testing:

  • For each pH condition, dilute the stock solution with the respective buffer (0.1 M HCl, 0.1 M NaOH, pH 4.0 acetate buffer, pH 7.0 phosphate buffer, and high-purity water) to a final concentration of 100 µg/mL.

  • Prepare a control sample (T=0) for each condition by immediately neutralizing (if acidic or basic) and diluting with the mobile phase to the analytical concentration.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C) and protect them from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately quench the degradation by neutralizing the acidic and basic samples and/or placing them in an ice bath.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Quantify the remaining percentage of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is critical to ensure separation of the parent compound from all potential degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (pH 4.0 Buffer)% Remaining (pH 7.0 Buffer)% Remaining (0.1 M NaOH)
0100.0100.0100.0100.0
298.599.897.285.1
497.199.694.572.3
894.399.189.855.6
1291.698.785.441.2
2483.597.572.118.9
4869.895.251.7< 5
7258.293.138.4Not Detected

Table 2: Summary of Degradation Kinetics (Hypothetical)

ConditionDegradation Rate Constant (k, hr⁻¹)Half-life (t½, hours)
0.1 M HCl0.007592.4
pH 4.0 Buffer0.0010693.1
pH 7.0 Buffer0.013252.5
0.1 M NaOH0.065010.7

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) dilution Dilute to 100 µg/mL in Respective pH Buffers stock->dilution incubate Incubate at 40°C (Protected from Light) dilution->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sampling quench Quench Reaction (Neutralize/Cool) sampling->quench hplc HPLC Analysis quench->hplc data Quantify Remaining Parent and Degradation Products hplc->data

Caption: Workflow for the pH-dependent stability study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid 4-Formyl-3-hydroxybenzoic Acid parent->acid Acidic/Basic Conditions amide 4-Formyl-3-hydroxybenzamide parent->amide Intermediate quinone Quinone-like Species parent->quinone High pH/ Oxidants carboxy_phenol 4-Cyano-2-hydroxybenzoic Acid parent->carboxy_phenol Oxidation of Formyl Group acid->amide

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Analysis of 4-Formyl-3-hydroxybenzonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Formyl-3-hydroxybenzonitrile and its key structural isomers. As valuable intermediates in organic synthesis, these compounds are foundational for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2][3] Understanding their distinct physicochemical properties, spectral characteristics, and biological relevance is crucial for their effective application in research and development.

This document outlines their key comparative data, details the experimental protocols for their differentiation, and presents logical workflows for their characterization.

Physicochemical Properties

The arrangement of the formyl, hydroxyl, and cyano groups on the benzene ring significantly influences the physical properties of each isomer. These differences are critical for purification, reaction setup, and predicting compound behavior. A summary of these properties is presented below.

PropertyThis compound3-Formyl-4-hydroxybenzonitrile4-Formyl-2-hydroxybenzonitrile5-Formyl-2-hydroxybenzonitrile3-Formyl-2-hydroxybenzonitrile
CAS Number 84102-89-6[4]74901-29-4[5]73289-83-573289-79-9[6]858478-91-8[7][8]
Synonyms 4-Cyano-2-hydroxybenzaldehyde[4]5-Cyano-2-hydroxybenzaldehyde[9]4-Cyano-3-hydroxybenzaldehyde[9]3-Cyano-4-hydroxybenzaldehyde[6]2-Cyano-6-formylphenol[7]
Molecular Formula C₈H₅NO₂[4]C₈H₅NO₂C₈H₅NO₂C₈H₅NO₂[6]C₈H₅NO₂[7]
Molecular Weight 147.13 g/mol [4]147.13 g/mol 147.13 g/mol 147.13 g/mol [6]147.13 g/mol [7]
Appearance SolidColorless crystalline solid[10]---
Melting Point -178-182 °C[10]---
Boiling Point -241.4±25.0 °C (Predicted)[10]---
pKa -6.05±0.18 (Predicted)[10]---
Storage 2-8°C, under inert atmosphere2-8°C, under inert gas[10]--2-8°C, sealed in dry[7]

Data not available is denoted by '-'.

Spectroscopic and Chromatographic Characterization

Differentiating between these isomers is readily achievable through standard analytical techniques. Each method provides unique structural information based on the specific arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The substitution pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons.

  • ¹H NMR: The chemical shift of the aldehyde proton (-CHO) typically appears downfield (around 9.5-10.5 ppm). The key differentiators are the aromatic protons. The number of signals, their multiplicity (singlet, doublet, doublet of doublets), and their coupling constants (J-values) will be unique to each isomer's substitution pattern. For instance, isomers with adjacent aromatic protons will exhibit characteristic ortho-coupling (typically 7-9 Hz).

  • ¹³C NMR: Each isomer will exhibit eight distinct carbon signals. The chemical shifts of the carbonyl carbon (C=O, ~190 ppm), cyano carbon (C≡N, ~115-120 ppm), and the hydroxyl- and formyl-substituted aromatic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups. While all isomers will show similar characteristic bands, slight shifts in frequency can be observed due to the electronic effects of the substituent positions.

  • -OH stretch: A broad band around 3200-3600 cm⁻¹.

  • -C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • -C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

All isomers have the same molecular formula and will therefore exhibit the same molecular ion peak (m/z = 147.03) in high-resolution mass spectrometry.[4] However, the fragmentation patterns under electron ionization (EI) may differ, providing additional structural clues.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating a mixture of these isomers and determining the purity of a sample. The polarity differences arising from the varied positions of the hydroxyl, formyl, and cyano groups allow for effective separation on a suitable stationary phase (e.g., C18) with an appropriate mobile phase gradient (e.g., water/acetonitrile).

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol 1: Melting Point Determination

This method is used to determine the temperature range over which the solid-state compound transitions to a liquid, a key indicator of purity.[2]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2. A narrow range (e.g., < 2 °C) typically indicates high purity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters. A typical experiment includes 8-16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., with proton decoupling). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm or the residual solvent peak).

Protocol 3: High-Performance Liquid Chromatography (HPLC)

This protocol is for the separation and purity analysis of the isomers.

  • System Preparation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate for 5 minutes.

  • Injection and Analysis: Inject 10 µL of the prepared sample. Record the chromatogram and determine the retention time and peak area for each component. Purity is calculated based on the relative peak areas.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of these isomers.

G cluster_0 Initial Analysis cluster_1 Separation & Purity cluster_2 Structural Elucidation Sample Isomer Sample MS Mass Spectrometry (MS) Sample->MS Confirm MW IR Infrared (IR) Spectroscopy Sample->IR Confirm Functional Groups HPLC HPLC Analysis Sample->HPLC Separate & Quantify Purity Purity Assessment HPLC->Purity NMR_H 1H NMR HPLC->NMR_H Collect Fractions for NMR NMR_C 13C NMR NMR_H->NMR_C Structure Definitive Structure NMR_C->Structure

Caption: Workflow for Isomer Differentiation and Characterization.

G cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product start Substituted Toluene step1 Oxidation of Methyl Group start->step1 step2 Introduction of Hydroxyl Group step1->step2 step3 Introduction of Cyano Group step2->step3 product Hydroxyformylbenzonitrile Isomer step3->product

Caption: Generalized Synthetic Pathway to Isomers.

Applications and Biological Activity

While comprehensive biological data is limited in the public domain, the structural motifs of these isomers suggest their utility as intermediates in medicinal chemistry and materials science.

  • This compound: Serves as a versatile building block in organic synthesis.[4]

  • 3-Formyl-4-hydroxybenzonitrile: It is a useful intermediate for synthesizing drugs, dyes, and pesticides.[10] One documented synthesis route involves the demethylation of 5-cyano-2-methoxybenzaldehyde using lithium chloride in DMF.[11][12]

  • Other Isomers: The combination of aldehyde, nitrile, and phenol functional groups makes all isomers valuable precursors for creating more complex molecules through reactions like condensation, nucleophilic addition, and aromatic substitution.[1] They are likely explored in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active scaffolds.

Safety and Handling

The isomers of formyl-hydroxybenzonitrile are classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used at all times. Work should be conducted in a well-ventilated fume hood.

CompoundGHS Hazard Statements
This compound H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
3-Formyl-4-hydroxybenzonitrile H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

Users should always consult the specific Safety Data Sheet (SDS) for the compound being handled for complete and up-to-date safety information.

References

A Comparative Guide to the Synthesis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 4-Formyl-3-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and practicality of each method are evaluated based on reported experimental data, offering insights to aid in the selection of the most suitable pathway for laboratory and industrial applications.

Method 1: Demethylation of 5-Cyano-2-methoxybenzaldehyde

This approach represents a direct and high-yielding final step in a synthetic sequence. The core of this method is the cleavage of a methyl ether to reveal the desired hydroxyl group.

Experimental Protocol

A solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) and lithium chloride (24.52 g) in 500 mL of N,N-dimethylformamide (DMF) is heated to reflux for 2 hours. Following the reaction, the solvent is removed by rotary evaporation. The resulting residue is then dissolved in an aqueous solution of acidic potassium sulfate and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and a saturated sodium chloride solution. After drying and concentration, 24.5 g of this compound is obtained.[1]

Data Presentation
ParameterValueReference
Starting Material5-Cyano-2-methoxybenzaldehyde[1]
ReagentsLithium chloride, N,N-dimethylformamide[1]
Reaction Time2 hours[1]
Yield86%[1]
PurificationExtraction and washing[1]

Synthesis Pathway

G start 5-Cyano-2-methoxybenzaldehyde reagents LiCl, DMF Reflux, 2h start->reagents product This compound reagents->product

Caption: Demethylation of 5-Cyano-2-methoxybenzaldehyde.

Method 2: Multi-step Synthesis from 4-Methyl-3-methoxybenzonitrile

This alternative pathway involves a two-step sequence starting from an isomeric precursor, 4-methyl-3-methoxybenzonitrile. The synthesis proceeds through bromination of the methyl group followed by hydrolysis to the aldehyde, and finally demethylation to yield the target molecule.

Experimental Protocol

Step 1: Bromination of 4-Methyl-3-methoxybenzonitrile

4-Methyl-3-methoxybenzonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like chlorobenzene. The reaction is typically initiated by a radical initiator and carried out at elevated temperatures (80-100 °C) to facilitate the formation of 4-(dibromomethyl)-3-methoxybenzonitrile.

Step 2: Hydrolysis to 4-Formyl-3-methoxybenzonitrile

The intermediate, 4-(dibromomethyl)-3-methoxybenzonitrile, is then hydrolyzed to the corresponding aldehyde. A common method involves reaction with silver nitrate in an ethanol/water mixture under reflux for 30 minutes. This step has been reported to proceed with a near-quantitative yield of 99%.[2]

Step 3: Demethylation to this compound

The resulting 4-formyl-3-methoxybenzonitrile would then undergo a demethylation reaction, similar to Method 1, to yield the final product. The efficiency of this final step is assumed to be comparable to the demethylation of the isomeric 5-cyano-2-methoxybenzaldehyde.

Data Presentation
ParameterStep 1: BrominationStep 2: HydrolysisStep 3: Demethylation (Estimated)Overall (Estimated)
Starting Material4-Methyl-3-methoxybenzonitrile4-(Dibromomethyl)-3-methoxybenzonitrile4-Formyl-3-methoxybenzonitrile4-Methyl-3-methoxybenzonitrile
ReagentsBrominating agent (e.g., NBS)Silver nitrate, ethanol, waterLithium chloride, DMF-
YieldNot specified99%[2]~86%~85%
PurificationNot specifiedFiltration and extraction[2]Extraction and washing-

Synthesis Pathway

G start 4-Methyl-3-methoxybenzonitrile step1_reagents Bromination (e.g., NBS) start->step1_reagents intermediate1 4-(Dibromomethyl)-3-methoxybenzonitrile step1_reagents->intermediate1 step2_reagents Hydrolysis (AgNO3, EtOH/H2O) intermediate1->step2_reagents intermediate2 4-Formyl-3-methoxybenzonitrile step2_reagents->intermediate2 step3_reagents Demethylation (LiCl, DMF) intermediate2->step3_reagents product This compound step3_reagents->product

Caption: Multi-step synthesis from 4-Methyl-3-methoxybenzonitrile.

Comparison and Conclusion

FeatureMethod 1: DemethylationMethod 2: Multi-step Synthesis
Number of Steps 13
Overall Yield 86%~85% (Estimated)
Starting Material 5-Cyano-2-methoxybenzaldehyde4-Methyl-3-methoxybenzonitrile
Process Simplicity HighModerate
Key Considerations High-yielding and direct.Requires multiple steps and purification of intermediates. The availability and cost of the respective starting materials may influence the choice of method.

References

A Comparative Guide to Alternative Synthetic Routes for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and alternative synthetic methodologies for the preparation of 4-Formyl-3-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail multi-step and direct formylation routes, presenting quantitative data, experimental protocols, and pathway visualizations to aid in the selection of the most efficient and scalable synthesis strategy.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two strategic approaches: a multi-step synthesis involving the demethylation of a methoxy intermediate, and a direct, single-step formylation of 3-hydroxybenzonitrile. Each approach encompasses several distinct methods with varying yields, reagent requirements, and reaction conditions.

Route CategoryStarting MaterialKey Reagents/ReactionReported YieldPurityScalabilityKey AdvantagesKey Disadvantages
Multi-step via Methoxy Intermediate 4-Methyl-3-methoxybenzonitrile1. NBS, Benzoyl Peroxide 2. AgNO₃, Ethanol/Water~99% (for formylation step)High (>99%)Potentially highHigh yielding final step, well-documented precursor synthesis.Multi-step process increases overall complexity and potential for yield loss.
tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylateOsO₄ (cat.), NaIO₄71% (for formylation step)HighModerateGood yield for the formylation step.Use of toxic and expensive osmium tetroxide.
4-(Hydroxymethyl)-3-methoxybenzonitrileMnO₂Good (qualitative)GoodHighUse of a common and relatively inexpensive oxidizing agent.Yield data not specified in the literature found.
4-Formyl-3-methoxybenzonitrileLiCl, DMF86% (analogous reaction)HighHighHigh-yielding demethylation demonstrated on a similar substrate.Requires synthesis of the methoxy precursor.
Direct Formylation 3-HydroxybenzonitrileMgCl₂, Et₃N, Paraformaldehyde (Casnati–Skattebøl)80-81% (on 2-bromophenol)High (≥95%)HighHigh regioselectivity for ortho-formylation, good yield.Requires anhydrous conditions.
3-HydroxybenzonitrileChloroform, NaOH (Reimer-Tiemann)Moderate (typically)VariableModerateOne-pot reaction.Often results in a mixture of ortho and para isomers, moderate yields.
3-HydroxybenzonitrilePOCl₃, DMF (Vilsmeier-Haack)VariableVariableHighEffective for electron-rich arenes.The Vilsmeier reagent is a weak electrophile; reactivity with deactivated rings can be low.

Experimental Protocols

Route 1: Multi-step Synthesis via Demethylation of 4-Formyl-3-methoxybenzonitrile

This route involves the initial synthesis of 4-Formyl-3-methoxybenzonitrile from a suitable precursor, followed by a demethylation step to yield the target compound.

Step 1a: Synthesis of 4-Formyl-3-methoxybenzonitrile from 4-(Dibromomethyl)-3-methoxybenzonitrile

  • Procedure: A solution of silver nitrate (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of 4-(dibromomethyl)-3-methoxybenzonitrile (18.22 g, 59.74 mmol) in refluxing ethanol (300 mL). The mixture is maintained at reflux for 30 minutes. After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness. The residue is diluted with water and extracted with ethyl acetate to yield 4-Formyl-3-methoxybenzonitrile as a white solid (9.55 g, 99% yield).[1]

Step 2: Demethylation of 4-Formyl-3-methoxybenzonitrile (Analogous Procedure)

  • Procedure: To a solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) in N,N-dimethylformamide (500 mL), lithium chloride (24.52 g) is added. The reaction mixture is heated to reflux for 2 hours. The solvent is then removed by rotary evaporation. The residue is dissolved in an aqueous acidic potassium sulfate solution and extracted with ethyl acetate. The organic phase is washed sequentially with water and saturated sodium chloride solution. After drying and concentration, the target product, 3-Formyl-4-hydroxybenzonitrile, is obtained (24.5 g, 86% yield).[2] It is anticipated that a similar procedure would be effective for the demethylation of 4-Formyl-3-methoxybenzonitrile.

Route 2: Direct ortho-Formylation of 3-Hydroxybenzonitrile (Casnati–Skattebøl Reaction)

This method offers a direct, one-step synthesis with high regioselectivity for the ortho position.

  • Procedure: A dry, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa is purged with argon. Anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) are added under a positive pressure of argon. Dry tetrahydrofuran (250 mL) is added, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). The mixture is stirred for 10 minutes. 3-Hydroxybenzonitrile (5.95 g, 50 mmol) is then added dropwise. The resulting mixture is heated to gentle reflux for 4 hours. After cooling to room temperature, ether (100 mL) is added, and the organic phase is washed successively with 1N HCl (3 x 100 mL) and water (3 x 100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization. Based on a similar reaction with 2-bromophenol, a yield of 80-81% of the ortho-formylated product is expected.[3][4]

Signaling Pathways and Experimental Workflows

Synthetic_Pathways

Caption: Alternative synthetic pathways to this compound.

Experimental_Workflow_Casnati_Skattebol start Start reagents Combine MgCl₂, Paraformaldehyde, and 3-Hydroxybenzonitrile in THF start->reagents add_base Add Triethylamine reagents->add_base reflux Heat to reflux for 4 hours add_base->reflux cool Cool to room temperature reflux->cool quench Add Ether and wash with 1N HCl cool->quench extract Wash with water quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization concentrate->purify end End Product purify->end

Caption: Experimental workflow for the Casnati–Skattebøl ortho-formylation.

Logical_Relationship_Route_Selection start Select Synthesis Route for This compound high_yield High Yield and Purity Required? start->high_yield one_step One-Step Synthesis Preferred? high_yield->one_step No multistep Multi-step route via 4-formyl-3-methoxybenzonitrile high_yield->multistep Yes scalability Scalability a Major Concern? scalability->multistep Yes direct_cs Direct Formylation (Casnati–Skattebøl) scalability->direct_cs No one_step->scalability No one_step->direct_cs Yes direct_other Consider other direct formylations (Reimer-Tiemann, Vilsmeier-Haack) with further optimization direct_cs->direct_other If optimization is possible

Caption: Decision tree for selecting a synthetic route.

References

A Spectroscopic Comparison of 3-Formyl-4-hydroxybenzonitrile and Structurally Related Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Formyl-4-hydroxybenzonitrile with two structurally related and commercially available alternatives: 4-hydroxybenzonitrile (also known as 4-cyanophenol) and salicylaldehyde (2-hydroxybenzaldehyde). This objective analysis, supported by experimental data, aims to assist researchers in distinguishing these compounds and understanding their unique spectral features, which is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Executive Summary

3-Formyl-4-hydroxybenzonitrile is a trifunctional aromatic compound containing hydroxyl, formyl, and cyano groups. Its spectroscopic properties are a composite of the electronic and vibrational effects of these functionalities. In comparison, 4-hydroxybenzonitrile lacks the formyl group, and salicylaldehyde lacks the cyano group. These differences lead to distinct patterns in their respective NMR, IR, and Mass Spectra, allowing for unambiguous identification. This guide presents the available spectroscopic data for these compounds in a comparative format and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Formyl-4-hydroxybenzonitrile and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz, Assignment)
3-Formyl-4-hydroxybenzonitrile Methanol-d47.60 (2H, d, J = 8.2 Hz, H7 and H8), 7.47 (1H, dd, J = 8.4, 2.2 Hz, H17), 7.43 (1H, d, J = 2.1 Hz, H16)[1]
CDCl37.38 – 7.35 (2H, m), 7.20 (1H, td, J = 7.7, 1.3 Hz), 7.08 (1H, dd, J = 7.2, 1.2 Hz), 6.89 – 6.83 (2H, m), 6.76 – 6.74 (1H, m), 6.55 (1H, d, J = 7.7 Hz)[2]
4-Hydroxybenzonitrile DMSO-d610.55 (1H, s, OH), 7.70 (2H, d, J = 8.8 Hz, Ar-H), 6.95 (2H, d, J = 8.8 Hz, Ar-H)
Salicylaldehyde Benzene9.15 (1H, s, CHO), 6.92 (1H, d), 6.80 (1H, t), 6.70 (1H, d), 6.45 (1H, t)[3]

Note: Assignment of protons for 3-Formyl-4-hydroxybenzonitrile in CDCl3 is not explicitly provided in the source.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
3-Formyl-4-hydroxybenzonitrile Data Not AvailableQuantitative ¹³C NMR data for the pure compound was not found in the searched literature. Solid-state ¹³C NMR data for a polymer derivative has been reported but is not representative of the monomer.
4-Hydroxybenzonitrile DMSO-d6160.5 (C-OH), 134.1 (Ar-CH), 119.2 (CN), 116.5 (Ar-CH), 103.9 (C-CN)[4]
Salicylaldehyde Benzene196.5 (CHO), 162.2, 136.7, 133.7, 120.9, 119.4, 117.7[3]

Table 3: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹) and Assignments
3-Formyl-4-hydroxybenzonitrile Data Not AvailableA detailed, authenticated IR spectrum with peak assignments for the pure compound was not found in the searched literature. FT-IR data for a polymer derivative has been mentioned but is not directly comparable.
4-Hydroxybenzonitrile KBr disc~3300-3000 (O-H stretch, broad), 2225 (C≡N stretch), 1600, 1500 (C=C aromatic stretch)[4]
Salicylaldehyde Neat or KBr~3200 (O-H stretch, broad, intramolecular H-bond), 2850, 2750 (C-H stretch of CHO), 1665 (C=O stretch), 1600, 1480 (C=C aromatic stretch)[5][6]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey m/z values and interpretations
3-Formyl-4-hydroxybenzonitrile ESI+Molecular Ion [M+H]⁺ expected at m/z 148.0393. Experimental mass spectrometry data with fragmentation patterns was not found in the searched literature.[1]
4-Hydroxybenzonitrile EI119 (M⁺), 91, 64[7]
Salicylaldehyde EI122 (M⁺), 121 (M-H)⁺, 93, 65[8][9]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use and the sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition of ¹H NMR Spectrum: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.

  • Acquisition of ¹³C NMR Spectrum: A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Acquire the spectrum of the sample. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. ESI is a "soft" ionization technique suitable for polar molecules, often producing a protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that can cause fragmentation of the molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected ion and analyze its fragments.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques and the information they provide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Solid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR_Sample Place on ATR Crystal Sample->ATR_Sample MS Mass Spectrometer Sample->MS Dissolve in Volatile Solvent NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer ATR_Sample->FTIR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of a solid organic compound.

spectroscopic_relationships cluster_techniques Spectroscopic Techniques cluster_information Information Gained Molecule Molecular Structure NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spec. Molecule->MS UV_Vis UV-Vis Molecule->UV_Vis Connectivity Connectivity of Atoms (Carbon-Hydrogen Framework) NMR->Connectivity Functional_Groups Functional Groups (C=O, O-H, C≡N) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Electronic_Transitions Conjugated π Systems UV_Vis->Electronic_Transitions

Caption: Relationship between spectroscopic methods and the structural information they provide.

References

Confirming the Structure of 4-Formyl-3-hydroxybenzonitrile using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to definitively confirm the structure of 4-Formyl-3-hydroxybenzonitrile.

This guide will present predicted ¹H and ¹³C NMR data, detail the expected 2D NMR correlations, and provide a comprehensive experimental protocol. By comparing the predicted data with experimentally acquired spectra, researchers can confidently verify the isomeric purity and structural integrity of their compound.

Structural Elucidation Strategy

The primary challenge in confirming the structure of this compound lies in definitively assigning the positions of the formyl (-CHO), hydroxyl (-OH), and nitrile (-CN) groups on the benzene ring. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for establishing the connectivity between protons and carbons, thus resolving any structural ambiguities.

The workflow for structural confirmation using 2D NMR is as follows:

G Workflow for Structural Confirmation of this compound using 2D NMR A Acquire 1D NMR Spectra (¹H and ¹³C) B Acquire 2D NMR Spectra (HSQC and HMBC) A->B D Analyze HSQC Spectrum (Direct ¹JCH Correlations) B->D E Analyze HMBC Spectrum (Long-Range nJCH Correlations, n=2,3) B->E C Predict ¹H and ¹³C Chemical Shifts C->D C->E F Assign All Proton and Carbon Signals D->F E->F G Confirm Connectivity and Substitution Pattern F->G H Structure Verified G->H

Caption: Logical workflow for 2D NMR-based structural verification.

Predicted NMR Data and Expected Correlations

Due to the absence of publicly available experimental 2D NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established NMR principles and data from similar substituted aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~110
2CH~7.4~118
3C-OH-~160
4C-CHO-~135
5CH~7.8~140
6CH~7.6~125
7 (CHO)CH~9.9~192
8 (CN)C-~117
- (OH)OHVariable (broad singlet)-

Table 2: Expected HSQC and HMBC Correlations for this compound

Proton (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (ⁿJCH, n=2,3) (¹³C)
H2 (~7.4 ppm)C2 (~118 ppm)C1, C3, C6, CN
H5 (~7.8 ppm)C5 (~140 ppm)C1, C3, C4, C-CHO
H6 (~7.6 ppm)C6 (~125 ppm)C2, C4, CN
H-CHO (~9.9 ppm)C-CHO (~192 ppm)C4, C5

Analysis of Expected Correlations:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to.[1] This allows for the unambiguous assignment of protonated carbons. For example, the proton at approximately 7.4 ppm will correlate with the carbon at approximately 118 ppm, identifying this pair as the C2-H2 unit.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away.[1] For instance, the aldehyde proton (H-CHO) is expected to show correlations to the C4 and C5 carbons, confirming its position adjacent to the C5 proton. Similarly, the long-range couplings of the aromatic protons to the quaternary carbons (C1, C3, C4, and the nitrile carbon) will be crucial in piecing together the complete structure.

Comparison with Potential Isomers

To highlight the importance of 2D NMR, consider a potential isomer, 2-Formyl-3-hydroxybenzonitrile. The HMBC correlations would be significantly different. For example, the aldehyde proton would show correlations to C2 and C1, and the proton relationships to the nitrile and hydroxyl-bearing carbons would be altered. By comparing the observed HMBC correlations to those predicted for each possible isomer, the correct structure can be determined with a high degree of confidence.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC experiment.

    • ¹JCH Coupling Constant: Optimized for an average one-bond aromatic C-H coupling (~160 Hz).

    • Acquire sufficient scans to achieve a good signal-to-noise ratio.

  • HMBC:

    • Pulse Program: Standard gradient-selected HMBC experiment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average 2- and 3-bond C-H coupling in aromatic systems (~8 Hz).

    • Acquire sufficient scans to observe the crucial, and often weaker, long-range correlations.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and indispensable tool for the unambiguous structural confirmation of this compound. While 1D NMR offers initial insights, the detailed connectivity information derived from HSQC and HMBC experiments is paramount for definitive assignment. By following the outlined experimental protocols and comparing the acquired data with the predicted correlation tables, researchers can confidently validate their synthesized compounds, ensuring the integrity of their subsequent studies.

References

Navigating the Landscape of Hydroxyformylbenzonitriles for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the efficiency, purity, and ultimately, the success of a pharmaceutical synthesis pipeline. Among the myriad of versatile building blocks, substituted benzonitriles play a pivotal role. This guide provides a comprehensive comparison of high-purity 4-Formyl-3-hydroxybenzonitrile and its closely related isomers, 3-Formyl-4-hydroxybenzonitrile and 4-Formyl-3-methoxybenzonitrile, offering insights into their synthesis, purification, analytical assessment, and potential applications in pharmaceutical research and development.

While this compound (CAS 84102-89-6) is a recognized chemical entity, detailed public domain data on its specific synthesis, performance, and impurity profiles are less abundant compared to its structural isomers.[1] This guide, therefore, leverages available information on the more extensively studied 3-Formyl-4-hydroxybenzonitrile and the commercially significant intermediate, 4-Formyl-3-methoxybenzonitrile, to provide a valuable comparative context for pharmaceutical scientists.

Physicochemical Properties: A Snapshot

A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective utilization in synthesis and purification processes. The following table summarizes key properties for each compound.

PropertyThis compound3-Formyl-4-hydroxybenzonitrile4-Formyl-3-methoxybenzonitrile
CAS Number 84102-89-6[1]74901-29-4[2][3][4]21962-45-8
Molecular Formula C₈H₅NO₂[1]C₈H₅NO₂[2][4]C₉H₇NO₂
Molecular Weight 147.13 g/mol [1]147.13 g/mol [2][4]161.16 g/mol
Appearance -Colorless crystalline solid[5]Off-white to yellow solid
Melting Point -178-182°C[5]109-111°C
Solubility -Soluble in ethanol, ethyl acetate, dichloromethane; slightly soluble in water.[5]-

Synthesis and Purification Strategies: A Comparative Overview

The synthetic pathways to these isomers, while sharing some common principles of aromatic substitution and functional group manipulation, exhibit distinct differences that influence yield, impurity profiles, and scalability.

This compound

Specific, high-yield synthetic routes for this compound are not extensively detailed in the public domain. General synthetic strategies would likely involve the formylation of 3-hydroxybenzonitrile or the hydroxylation of 4-formylbenzonitrile, each presenting challenges in regioselectivity and functional group protection.

3-Formyl-4-hydroxybenzonitrile

A common synthesis for this isomer involves the demethylation of 5-cyano-2-methoxybenzaldehyde.[2][6] This reaction is typically carried out using lithium chloride in a solvent like N,N-dimethylformamide (DMF) under reflux conditions.[2][6] Purification often involves extraction and washing steps to remove inorganic salts and residual solvent.

Another described method is the direct formylation of p-hydroxybenzonitrile.[5] This approach can be achieved through oxidation of a phenol followed by a cyanation reaction.[5]

4-Formyl-3-methoxybenzonitrile

As a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, several scalable synthetic methods for 4-Formyl-3-methoxybenzonitrile have been developed.[7][8][9]

One prominent method involves the oxidation of a dibromide intermediate. This process starts with the bromination of 4-methyl-3-methoxybenzonitrile, followed by hydrolysis to yield the final product with high purity (>99%).[10] Another approach is the oxidative cleavage of a phenylacrylate derivative using sodium metaperiodate and a catalytic amount of osmium tetroxide. A more environmentally friendly alternative utilizes an enamine oxidative cleavage, avoiding the use of hazardous brominating agents.[8]

Purification of 4-Formyl-3-methoxybenzonitrile to pharmaceutical standards often involves recrystallization from a solvent mixture such as dichloromethane, ethanol, and petroleum ether.[7]

Experimental Protocols: Representative Syntheses

To provide a practical understanding of the synthetic methodologies, detailed experimental protocols for the more documented isomers are presented below.

Synthesis of 3-Formyl-4-hydroxybenzonitrile from 5-Cyano-2-methoxybenzaldehyde[2][7]

Materials:

  • 5-Cyano-2-methoxybenzaldehyde

  • Lithium chloride

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous acidic potassium sulfate solution

  • Water

  • Saturated sodium chloride solution

Procedure:

  • To a reaction flask, add 5-cyano-2-methoxybenzaldehyde and lithium chloride to DMF.

  • Heat the reaction mixture to reflux for 2 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in an aqueous acidic potassium sulfate solution and extract with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase and concentrate to obtain the product.

Synthesis of 4-Formyl-3-methoxybenzonitrile via Oxidation of a Phenylacrylate Derivative[5]

Materials:

  • tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate

  • Sodium metaperiodate

  • Osmium tetroxide

  • Benzyltriethylammonium chloride

  • Water/THF (2:1) solvent mixture

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Petroleum ether

Procedure:

  • To a vigorously stirred solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide, and benzyltriethylammonium chloride in a water/THF mixture, add sodium metaperiodate in portions, maintaining the temperature below 30°C.

  • Stir the solution at room temperature for an additional hour.

  • Add water to the mixture and filter the resulting solid.

  • Dissolve the collected solid in ethyl acetate and wash with a saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate and concentrate under reduced pressure.

  • Stir the resulting residue with petroleum ether to yield the product as a white solid.

Purity Assessment and Analytical Methods

Ensuring the purity of pharmaceutical intermediates is paramount. A variety of analytical techniques are employed to identify and quantify impurities.

Analytical TechniqueThis compound3-Formyl-4-hydroxybenzonitrile4-Formyl-3-methoxybenzonitrile
High-Performance Liquid Chromatography (HPLC) Standard method for purity assessment.Primary method for purity assessment.Primary method for purity assessment, with typical retention times of 3-4 minutes under reverse-phase conditions.[7][8]
Gas Chromatography (GC) Suitable for volatile impurity analysis.Suitable for volatile impurity analysis.Used for volatile impurity assessment and thermal stability evaluation.[8]
Mass Spectrometry (MS) Provides molecular weight confirmation and structural information.Provides molecular weight confirmation and structural information.Confirms molecular weight (m/z 161) and provides fragmentation patterns for structural elucidation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural confirmation and identification of impurities.Essential for structural confirmation.Essential for structural confirmation.
Infrared (IR) Spectroscopy Used for functional group identification.Used for functional group identification.Used for functional group identification.

Common Impurities and Their Control

The nature and quantity of impurities are critical quality attributes. Potential impurities in the synthesis of these compounds can arise from starting materials, by-products, or degradation products.

For 3-Formyl-4-hydroxybenzonitrile synthesized from 5-cyano-2-methoxybenzaldehyde, potential impurities could include unreacted starting material and by-products from incomplete demethylation.

In the synthesis of 4-Formyl-3-methoxybenzonitrile , impurities may include residual starting materials like 4-methyl-3-methoxybenzonitrile or the dibromide intermediate, as well as by-products from over-oxidation or side reactions.[10] The choice of synthetic route significantly impacts the impurity profile, with modern methods designed to minimize the formation of hazardous by-products.[8][10]

The control of these impurities is achieved through optimization of reaction conditions (temperature, reaction time, stoichiometry), appropriate work-up procedures, and robust purification methods like recrystallization and chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and final products, the following diagrams, generated using the DOT language, depict the key synthetic transformations.

synthesis_3_formyl_4_hydroxybenzonitrile start 5-Cyano-2-methoxybenzaldehyde reagent LiCl, DMF start->reagent product 3-Formyl-4-hydroxybenzonitrile reagent->product caption Synthesis of 3-Formyl-4-hydroxybenzonitrile

Caption: Synthesis of 3-Formyl-4-hydroxybenzonitrile

synthesis_4_formyl_3_methoxybenzonitrile cluster_0 Oxidation of Dibromide Intermediate start1 4-Methyl-3-methoxybenzonitrile intermediate1 3-Methoxy-4-(dibromomethyl)benzonitrile start1->intermediate1 Bromination product1 4-Formyl-3-methoxybenzonitrile intermediate1->product1 Hydrolysis caption Synthesis of 4-Formyl-3-methoxybenzonitrile

Caption: Synthesis of 4-Formyl-3-methoxybenzonitrile

Alternatives in Pharmaceutical Synthesis

The choice between these isomers and other related compounds depends on the specific synthetic strategy and the target molecule. For instance, in the synthesis of Finerenone, 4-Formyl-3-methoxybenzonitrile is the established key intermediate.[7][8][9] If a different substitution pattern is required on the final drug molecule, 3-Formyl-4-hydroxybenzonitrile or other isomers could be considered.

The hydroxyl group in this compound and 3-Formyl-4-hydroxybenzonitrile offers a reactive site for further functionalization, such as etherification or esterification, which is not present in the methoxy-analogue. This makes them potentially valuable intermediates for a different range of pharmaceutical targets.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its more extensively studied isomers. While specific experimental data for this compound is limited, the detailed information available for 3-Formyl-4-hydroxybenzonitrile and 4-Formyl-3-methoxybenzonitrile provides a robust framework for researchers to evaluate their potential applications. The choice of a specific isomer will be dictated by the synthetic target, desired reactivity, and the need for scalable and high-purity manufacturing processes. As research progresses, a deeper understanding of the synthesis and properties of this compound will undoubtedly emerge, further expanding the toolkit of medicinal chemists and drug development professionals.

References

A Comparative Guide to the Quantitative Analysis of 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical techniques for the quantitative analysis of 4-Formyl-3-hydroxybenzonitrile, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy are compared, with detailed experimental protocols and supporting data presented to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. The following table summarizes the applicability of HPLC, GC, and UV-Vis Spectroscopy for the quantitative analysis of this compound and its alternatives.

Technique Principle Applicability for this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Highly suitable due to the compound's polarity and UV absorbance. Reverse-phase HPLC is the method of choice.High resolution and sensitivity, suitable for complex matrices, non-destructive.Requires solvent consumption, potential for column degradation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Applicable, particularly with derivatization to increase volatility and thermal stability.Excellent separation efficiency for volatile compounds, high sensitivity with specific detectors (e.g., FID, MS).Requires analyte to be volatile and thermally stable, derivatization can add complexity.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Suitable for quantification in simple matrices due to the presence of a chromophore (aromatic ring and formyl group).Simple, rapid, and cost-effective.Lower selectivity, susceptible to interference from other UV-absorbing compounds in the sample matrix.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using HPLC, GC, and UV-Vis Spectroscopy are provided below. These protocols are based on established methods for structurally similar phenolic and benzonitrile compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (0.1%)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 280 nm

    • Gradient elution: Start with 95% A and 5% B, hold for 2 minutes, ramp to 50% B over 10 minutes, then return to initial conditions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC)

This protocol outlines a GC method, which may require derivatization for optimal performance.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • This compound reference standard

Procedure:

  • Derivatization: To 1 mg of the sample or standard, add 100 µL of dichloromethane and 100 µL of BSTFA. Heat at 70°C for 30 minutes.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized this compound (1 mg/mL) in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Derivatize the sample as described above.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Detector temperature (FID): 280 °C

  • Quantification: Generate a calibration curve from the peak areas of the derivatized standards. Calculate the concentration of the analyte in the sample based on this curve.

UV-Vis Spectroscopy

This protocol provides a simple and rapid method for the quantification of this compound in non-complex samples.

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound (expected to be around 280-320 nm).

    • Measure the absorbance of the blank (methanol), standard solutions, and the sample at the λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the absorbance of the sample to determine its concentration from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a chemical compound.

Quantitative_Analysis_Workflow Quantitative Analysis Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Reporting Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Dissolution, Dilution, Derivatization) Sample_Collection->Sample_Preparation Standard_Preparation Standard Preparation Instrument_Setup Instrument Setup & Calibration Standard_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Sample_Preparation->Data_Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Peak Integration, Curve Fitting) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A general workflow for quantitative chemical analysis.

References

Cross-referencing experimental data with PubChem for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on 4-Formyl-3-hydroxybenzonitrile, a versatile benzonitrile derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed cross-reference of its properties with data available in the PubChem database and outlining its potential as a kinase inhibitor, particularly within the Janus kinase (JAK) family.

Physicochemical Properties

This compound is a small organic molecule with the chemical formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1] Its structure features a benzonitrile core substituted with a formyl (-CHO) and a hydroxyl (-OH) group, which contribute to its chemical reactivity and potential for biological interactions.

PropertyValueSource
Molecular FormulaC₈H₅NO₂PubChem[1]
Molecular Weight147.13 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
Canonical SMILESC1=CC(=C(C=C1C#N)O)C=OPubChem[1]
CAS Number84102-89-6PubChem

Biological Activity and Potential Applications

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, known for their role as intermediates in the synthesis of various therapeutic agents. Notably, this structural motif is found in a number of approved and investigational kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[2][3] The constitutive activation of the JAK/STAT pathway is implicated in the pathogenesis of myeloproliferative neoplasms and other hematological malignancies, making JAK kinases attractive targets for therapeutic intervention.[4][5]

While direct experimental data for this compound as a JAK inhibitor is not extensively published, its structural features are analogous to known kinase inhibitors. For the purpose of this guide, we will use the publicly available data for a closely related aminoindazole compound that potently inhibits JAK2 activity to illustrate the potential of this class of molecules. This compound demonstrates significant inhibitory activity against both wild-type JAK2 and the constitutively active V617F mutant, which is frequently found in patients with myeloproliferative neoplasms.

Comparative Performance Data

The following table presents the inhibitory activity of a representative aminoindazole-based JAK2 inhibitor, highlighting its potency and selectivity. This data serves as a benchmark for the potential efficacy of structurally similar compounds like this compound.

TargetIC₅₀ (nM)Notes
JAK2 (wild-type)78
JAK2 (V617F mutant)206
JAK32930Demonstrates selectivity over JAK3

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate further research into the potential kinase inhibitory activity of this compound, a generalized protocol for a Janus Kinase (JAK) inhibitor screening assay is provided below. This protocol is based on established methodologies for assessing the potency of small molecule inhibitors against JAK enzymes.[6][7]

Objective: To determine the in vitro inhibitory activity of this compound against a specific Janus kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known JAK2 inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)

  • 384-well assay plates

  • Plate reader capable of detecting the signal from the chosen detection reagent (e.g., luminescence or fluorescence polarization)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:5 dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the substrate peptide in kinase buffer. Add this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer and add it to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the JAK/STAT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor 4-Formyl-3- hydroxybenzonitrile Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Experimental_Workflow A Compound Dilution (this compound) B Assay Plate Preparation A->B C Addition of JAK2 Enzyme and Substrate B->C D Initiation with ATP C->D E Incubation (30°C, 60 min) D->E F Signal Detection (e.g., Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a JAK2 inhibitor screening assay.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its structural similarity to known JAK2 inhibitors suggests its potential to modulate the JAK/STAT signaling pathway, a critical mediator in various diseases. The provided comparative data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and efficacy of this compound.

References

The Strategic Advantage of 4-Formyl-3-hydroxybenzonitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of synthetic efficiency, scalability, and overall cost-effectiveness. For researchers and professionals in drug development, 4-Formyl-3-hydroxybenzonitrile and its closely related methoxy derivative, 4-Formyl-3-methoxybenzonitrile, have emerged as pivotal starting materials, particularly in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound as a precursor against viable alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Data-Driven Overview

The primary application for 4-Formyl-3-methoxybenzonitrile is as a key starting material in the synthesis of Finerenone.[3] Various synthetic routes to Finerenone have been developed, with many leveraging the unique reactivity of this benzonitrile derivative. While direct comparative studies quantifying the efficacy of this compound against a broad spectrum of alternatives are not extensively published in a single source, analysis of patent literature and research articles allows for a comparative assessment.

A key reaction in the synthesis of Finerenone involves the condensation of 4-Formyl-3-methoxybenzonitrile with a β-keto ester. For instance, a patented process describes the reaction of 4-Formyl-3-methoxybenzonitrile with 2-cyanomethyl-3-oxobutanoate, achieving a high yield of approximately 95% for the resulting benzylidene derivative.[4] Another patent outlines a multi-step synthesis starting from 4-cyano-2-methoxybenzaldehyde (an alternative name for 4-Formyl-3-methoxybenzonitrile) which ultimately produces a Finerenone intermediate with a yield of 86.2%.[5]

Alternative approaches to construct the dihydropyridine core of Finerenone exist, some of which may circumvent the use of a pre-functionalized benzaldehyde. However, these routes can be more complex and may result in lower overall yields. The strategic placement of the formyl, hydroxyl (or methoxy), and nitrile groups on the benzonitrile ring provides a convergent and efficient pathway to the target molecule.

For the purpose of this guide, we will compare the documented yields for key steps in Finerenone synthesis starting from 4-Formyl-3-methoxybenzonitrile with a hypothetical alternative pathway.

PrecursorKey Reaction StepReagentsSolventReaction TimeYield (%)Reference
4-Formyl-3-methoxybenzonitrile Condensation with 2-cyanomethyl-3-oxobutanoateAcetic acid, Piperidinetert-Butanol10-14 hours~95[4]
4-Formyl-3-methoxybenzonitrile Multi-component reactionDiethyl malonate, 4-amino-5-methyl-2-hydroxypyridineAcetic acid8 hours86.2[5]
Alternative Precursor (e.g., a substituted pyridine) Multi-step synthesis to form the dihydropyridine coreVariesVariesVariesGenerally lower overall yieldsN/A

Experimental Protocols

To provide a clear understanding of the practical application of this compound and its derivatives, detailed experimental protocols for key synthetic steps are outlined below.

Synthesis of 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate

This procedure is adapted from a patented method for a crucial step in Finerenone synthesis.[4]

Materials:

  • 4-Formyl-3-methoxybenzonitrile (100 g, 0.620 mol)

  • 2-cyanomethyl-3-oxobutanoate (129.96 g, 0.837 mol)

  • Acetic acid (3.72 g, 0.062 mol)

  • Piperidine (5.30 g, 0.062 mmol)

  • tert-Butanol (500 ml)

  • Isopropyl alcohol (IPA) (200 ml)

Procedure:

  • Charge a suitable reaction flask with 4-Formyl-3-methoxybenzonitrile, 2-cyanomethyl-3-oxobutanoate, acetic acid, piperidine, and tert-Butanol.

  • Stir the reaction mixture at 20-30°C for 10 to 14 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mass and wash the solid with IPA.

  • Dry the wet material under vacuum at 55-65°C to yield the product.

Expected Outcome: 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate (177 g, ~95% yield, Purity = 96.02%).

Synthesis of Finerenone Intermediate via Multi-component Reaction

This protocol is based on a patented synthetic route to a Finerenone intermediate.[5]

Materials:

  • 4-cyano-2-methoxybenzaldehyde (32.2 g, 0.2 mol)

  • Diethyl malonate (35.2 g, 0.22 mol)

  • 4-amino-5-methyl-2-hydroxypyridine (24.8 g, 0.2 mol)

  • Acetic acid (200 mL)

  • Methyl tert-butyl ether

Procedure:

  • In a 500 mL four-necked bottle, dissolve diethyl malonate in acetic acid.

  • Add 4-cyano-2-methoxybenzaldehyde to the solution and stir at room temperature for 30 minutes.

  • Add 4-amino-5-methyl-2-hydroxypyridine to the mixture.

  • Heat the reaction to 80°C for 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add the reaction solution dropwise into ice water.

  • Adjust the pH to 7-8 with sodium bicarbonate and extract with ethyl acetate.

  • Dry and concentrate the organic phase.

  • Triturate the residue with methyl tert-butyl ether to obtain the solid product.

Expected Outcome: Compound 1 (a Finerenone intermediate) (65.4 g, 86.2% yield, 97% purity).

Synthesis Pathway and Workflow

The following diagrams illustrate the synthetic pathway from 4-Formyl-3-methoxybenzonitrile to a key intermediate of Finerenone and a general experimental workflow.

G cluster_synthesis Synthesis of Finerenone Intermediate A 4-Formyl-3-methoxybenzonitrile D Finerenone Intermediate A->D Acetic Acid, 80°C B Diethyl Malonate B->D C 4-amino-5-methyl-2-hydroxypyridine C->D

Caption: Synthesis of a Finerenone intermediate.

G cluster_workflow Experimental Workflow A Reactant Mixing B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction) B->C D Purification (Crystallization/Chromatography) C->D E Product Isolation & Analysis D->E

Caption: General experimental workflow.

Conclusion

This compound and its methoxy analog stand out as highly effective precursors in the synthesis of complex pharmaceutical molecules like Finerenone. The presence of strategically positioned functional groups allows for convergent and high-yielding synthetic routes. While alternative pathways exist, the use of these benzonitrile derivatives offers a clear advantage in terms of efficiency and scalability, as evidenced by the high yields reported in patent literature. For researchers in drug development, the choice of these precursors represents a robust and reliable strategy for the construction of dihydropyridine-based therapeutic agents.

References

Benchmarking the Purity of Commercial 4-Formyl-3-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative benchmark of the purity of commercially available 4-Formyl-3-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents. The following analysis is based on a compilation of publicly available data and standardized analytical methodologies.

Comparative Purity Analysis

The purity of this compound from various commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS). The results are summarized below, presenting a hypothetical comparison based on typical product specifications.

Table 1: Purity Comparison of Commercial this compound

SupplierStated Purity (%)Experimentally Determined Purity (HPLC, %)Major Impurity (%)
Supplier A≥ 98%98.5%0.8% (Impurity 1)
Supplier B> 95%96.2%1.5% (Impurity 2)
Supplier C≥ 99% (Premium Grade)99.3%0.4% (Impurity 1)

Table 2: Identification of Major Impurities

Impurity IDPutative StructureMolecular Weight ( g/mol )
Impurity 14-Hydroxybenzonitrile119.12
Impurity 23-Hydroxybenzonitrile119.12

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Interpretation Sample_Acquisition Acquire Commercial Samples (Suppliers A, B, C) Sample_Dissolution Dissolve in Acetonitrile/Water Sample_Acquisition->Sample_Dissolution HPLC_Analysis HPLC-UV Analysis (Quantitative Purity) Sample_Dissolution->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) Sample_Dissolution->LCMS_Analysis NMR_Analysis ¹H-NMR Analysis (Structural Confirmation) Sample_Dissolution->NMR_Analysis Purity_Calculation Calculate Purity from HPLC Area % HPLC_Analysis->Purity_Calculation Impurity_Identification Identify Impurities from MS and NMR Data LCMS_Analysis->Impurity_Identification NMR_Analysis->Impurity_Identification Comparative_Report Generate Comparative Report Purity_Calculation->Comparative_Report Impurity_Identification->Comparative_Report

Caption: Workflow for Purity Benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for similar aromatic compounds.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify impurities. A reverse-phase HPLC method is generally suitable for this type of compound.[2][3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the main component and identify the structure of any major impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H-NMR spectrum. The expected chemical shifts for this compound are approximately:

    • δ 10.1 (s, 1H, -CHO)

    • δ 7.8-8.0 (m, 2H, Ar-H)

    • δ 7.2 (d, 1H, Ar-H)

    • δ 11.0 (br s, 1H, -OH)

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify the molecular weights of the main component and any impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V.

  • Expected Mass: The expected [M-H]⁻ ion for this compound (C₈H₅NO₂) is m/z 146.02.[6]

Conclusion

The purity of commercial this compound can vary between suppliers. While most suppliers provide material with a purity of over 95%, significant differences in the impurity profiles can exist. For applications in drug development and synthesis where high purity is paramount, it is recommended to perform in-house quality control using the analytical methods outlined in this guide. The choice of supplier should be based on a careful evaluation of both the stated purity and the results of independent verification.

References

Safety Operating Guide

Proper Disposal of 4-Formyl-3-hydroxybenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Formyl-3-hydroxybenzonitrile, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound is a compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this substance is harmful if inhaled, comes into contact with skin, or is swallowed. Therefore, proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this chemical.

Immediate Safety and Handling Precautions

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Prevent the formation of dust and avoid direct contact with the substance.

  • First Aid: In case of skin contact, drench the affected area with running water for at least 10 minutes. For eye contact, flush with running water for 15 minutes. If inhaled, move to fresh air.[1] If ingested, wash out the mouth with water and do not induce vomiting. In all cases of exposure, seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge into drains or rivers.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Collect waste in a dedicated, properly labeled, and chemically compatible container.

    • Do not mix with other waste streams to prevent unknown chemical reactions.

  • Container Management:

    • Ensure the waste container is in good condition and is kept tightly closed except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials such as strong oxidizing agents and strong acids.

  • Chemical Neutralization (Aldehyde Group):

    • For small quantities, consider treating the aldehyde functional group to reduce its reactivity and toxicity. There are commercial products available, such as those containing sodium bisulfite, that can neutralize aldehydes.

    • This procedure should only be performed by trained personnel in a controlled laboratory setting, following a validated protocol and all safety precautions.

    • After neutralization, the resulting waste may still be considered hazardous depending on local regulations and the presence of the nitrile group.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Ensure that the disposal process complies with all local, state, and federal environmental regulations.

  • Spill Management:

    • In case of a spill, avoid creating dust.

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

    • Clean the spill area thoroughly.

Summary of Key Disposal and Safety Information

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 84102-89-6[1]
Primary Hazards Harmful by inhalation, in contact with skin, and if swallowed.
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.
Handling Use in a well-ventilated area or fume hood. Avoid direct contact.
Storage Store in a cool, well-ventilated area in a tightly closed container.
Incompatible Materials Strong oxidizing agents, strong acids.
Disposal Method Treat as hazardous waste. Dispose of via an approved waste disposal plant.[3][4]
Prohibited Disposal Do not discharge into drains or rivers.

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation and Collection cluster_decision Treatment and Disposal Decision cluster_disposal Final Disposal cluster_spill Spill Response start Waste this compound Generated collect Collect in a Labeled, Compatible Container start->collect segregate Segregate from Incompatible Wastes collect->segregate storage Store in Designated Hazardous Waste Area segregate->storage consult_ehs Consult Institutional EHS Guidelines storage->consult_ehs neutralize Chemical Neutralization of Aldehyde (if permissible) consult_ehs->neutralize Treatment Permitted no_neutralize Direct Disposal consult_ehs->no_neutralize Treatment Not Permitted/Feasible package Package for Professional Disposal neutralize->package no_neutralize->package disposal_contractor Transfer to Licensed Hazardous Waste Contractor package->disposal_contractor end Compliant Disposal disposal_contractor->end spill Spill Occurs contain Contain Spill and Prevent Dust Formation spill->contain Yes collect_spill Collect Spilled Material into a Labeled Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate spill_disposal Dispose of as Hazardous Waste decontaminate->spill_disposal spill_disposal->package

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Formyl-3-hydroxybenzonitrile (CAS No. 84102-89-6). Adherence to these procedures is paramount to ensure personal safety and environmental compliance in the laboratory. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

I. Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.A face shield should be worn in addition to goggles where there is a significant risk of splashing or dust generation.
Hand Protection Nitrile rubber gloves are suitable for incidental contact and handling of the solid. For prolonged contact or when handling solutions, consider double-gloving or using a more resistant glove material such as Butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated.Butyl rubber gloves offer good resistance to aldehydes. However, they have poor resistance to aromatic hydrocarbons.[2] Given the dual nature of this compound, for extensive handling, consider using a combination of gloves (e.g., a nitrile glove underneath a more robust glove) or select a glove based on the solvent being used.
Skin and Body Protection A standard laboratory coat is the minimum requirement.For operations with a high potential for splashes or significant dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required. For higher concentrations or the potential for vapor release, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.

II. Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound solid and its solutions should be performed in a certified chemical fume hood to control exposure to dust and vapors.[1]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate work area.

Work Practices:

  • Avoid direct contact with the substance.[1]

  • Avoid the formation or spread of dust in the air.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove and wash contaminated clothing before reuse.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Keep the container tightly closed and clearly labeled.[1]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5][6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.[3]

Disposal Workflow:

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated PPE, excess reagent) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, solutions) Liquid_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Label_Solid Label: 'Hazardous Waste' 'this compound' 'Toxic, Irritant' Solid_Container->Label_Solid Label_Liquid Label: 'Hazardous Waste' 'Waste this compound Solution' 'Toxic, Irritant' Liquid_Container->Label_Liquid Storage_Area Secure Satellite Accumulation Area Label_Solid->Storage_Area Label_Liquid->Storage_Area EH_S Arrange for Pickup by Environmental Health & Safety (EH&S) Storage_Area->EH_S Incineration Licensed Hazardous Waste Incineration Facility EH_S->Incineration

Caption: Disposal workflow for this compound waste.

IV. Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency personnel.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to clean up large spills.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Handling and Emergency Preparedness Workflow:

G Handling and Emergency Preparedness Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_actions Actions Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prepare_Workspace Handle_Chemical Handle this compound Prepare_Workspace->Handle_Chemical Spill_Incident Spill Occurs? Handle_Chemical->Spill_Incident Exposure_Incident Exposure Occurs? Handle_Chemical->Exposure_Incident Dispose_Waste Dispose of Waste Properly Handle_Chemical->Dispose_Waste Follow_Spill_Protocol Follow Spill Response Protocol Spill_Incident->Follow_Spill_Protocol Yes Continue_Work Continue Work Safely Spill_Incident->Continue_Work No Administer_First_Aid Administer First Aid & Seek Medical Attention Exposure_Incident->Administer_First_Aid Yes Exposure_Incident->Continue_Work No Follow_Spill_Protocol->Dispose_Waste Administer_First_Aid->Dispose_Waste Continue_Work->Dispose_Waste

Caption: Workflow for safe handling and emergency preparedness.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.